Alternariol
Description
This compound has been reported in Alternaria porri, Sonneratia alba, and other organisms with data available.
This compound is found in mushrooms. This compound occurs in mycelium of Alternaria tenuis responsible for alternaria cone disorder in hops and fruit spot on papaya (Carica papaya) and Passiflora species.this compound is a toxic metabolite of Alternaria fungi. It is an important contaminant in cereals and fruits. this compound belongs to the family of Isocoumarins and Derivatives. These are polycyclic compounds containing an isochromane which bears a ketone at the carbon C1.
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7,9-trihydroxy-1-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-6-2-7(15)5-11-12(6)9-3-8(16)4-10(17)13(9)14(18)19-11/h2-5,15-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBXXEKPIIDJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214305 | |
| Record name | Alternariol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alternariol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
641-38-3 | |
| Record name | Alternariol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=641-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alternariol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alternariol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,9-Trihydroxy-1-methyl-6H-dibenzo(b,d)pyran-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALTERNARIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN9L4260JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alternariol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
350 °C | |
| Record name | Alternariol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Alternariol Biosynthesis Pathway in Alternaria alternata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alternaria alternata, a ubiquitous filamentous fungus, is a notable producer of a diverse array of secondary metabolites, including the mycotoxin alternariol (AOH). AOH and its derivatives, such as this compound monomethyl ether (AME), are common contaminants of food and feed, posing potential health risks to humans and animals due to their cytotoxic and mutagenic properties.[1][2] Understanding the genetic and molecular underpinnings of the AOH biosynthesis pathway is critical for developing strategies to mitigate contamination and for exploring the potential pharmacological applications of these polyketide-based compounds. This technical guide provides an in-depth overview of the AOH biosynthesis pathway, detailing the core enzymatic steps, the genetic architecture of the biosynthetic gene cluster, regulatory networks, and key experimental methodologies used in its characterization.
The Core Biosynthetic Pathway: From Precursors to Polyketide
The biosynthesis of this compound is a classic example of a fungal polyketide pathway. The core of this process is orchestrated by a multi-domain, iterative Type I polyketide synthase (PKS).[1][2]
The pathway initiates with acetyl-CoA as a starter unit and utilizes malonyl-CoA as an extender unit. The biosynthesis is proposed to proceed through a series of Claisen-type condensations to assemble a heptaketide precursor.[3][4] This process, catalyzed by the core enzyme PksI, involves multiple iterative cycles of condensation and chain elongation. A key feature of this specific pathway is the lack of reduction and/or elimination steps, simplifying the process to primarily condensation reactions.[3] The resulting polyketide chain undergoes cyclization and aromatization to form the final this compound (AOH) structure.[1]
The this compound (AOH) Biosynthetic Gene Cluster
In fungi, genes responsible for the biosynthesis of a specific secondary metabolite are typically organized into a contiguous genomic region known as a biosynthetic gene cluster (BGC). The AOH BGC in Alternaria alternata spans approximately 15 kb and contains the core PKS gene, genes for tailoring enzymes, and a pathway-specific transcription factor.[5][6]
Table 1: Genes and Functions in the AOH Biosynthesis Cluster
| Gene | Protein Product | Putative Function | Citation(s) |
| pksI (or pksJ) | Polyketide Synthase | Catalyzes the core synthesis of the polyketide backbone from acetyl-CoA and malonyl-CoA to produce this compound (AOH).[1][4][5] | [1][5][6][7] |
| omtI | O-methyltransferase | A tailoring enzyme that catalyzes the methylation of AOH at the 9-hydroxyl group to form this compound monomethyl ether (AME).[4][5][6] | [4][5][6][8] |
| moxI | FAD-dependent Monooxygenase | A tailoring enzyme involved in further modification of the AOH scaffold, potentially leading to hydroxylated derivatives.[5][6] | [5][6][9] |
| sdrI | Short-chain Dehydrogenase | A tailoring enzyme likely involved in reduction/oxidation steps for the biosynthesis of AOH derivatives.[5][6] | [5][6][9] |
| doxI | Putative Extradiol Dioxygenase | A tailoring enzyme whose precise role in the pathway leads to the formation of derivatives like altenusin (B1665734) and altenuene (B161505).[5][6] | [5][6][9] |
| aohR (or altR) | Gal4-like Transcription Factor | A pathway-specific positive regulator that controls the expression of other genes within the cluster, most notably pksI.[1][5][6] | [1][5][6][8] |
Enzymatic Tailoring and Product Diversification
While PksI alone is sufficient for the biosynthesis of AOH, the diversity of related metabolites produced by A. alternata is achieved through the action of tailoring enzymes encoded within the BGC.[5][6] Co-expression of PksI with these enzymes can result in a suite of different compounds.[5]
-
Methylation: The O-methyltransferase, OmtI, converts AOH to AME.[4][8]
-
Hydroxylation and Further Modifications: The monooxygenase (MoxI), dehydrogenase (SdrI), and dioxygenase (DoxI) are responsible for producing other derivatives, including 4-hydroxy-alternariol monomethyl ether (4-OH-AME), altenusin (ALN), and altenuene (ALT).[5][6] This enzymatic cascade demonstrates how a single core scaffold can be decorated to generate chemical diversity.
References
- 1. Identification of a Polyketide Synthase Required for this compound (AOH) and this compound-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound as virulence and colonization factor of Alternaria alternata during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iab.kit.edu [iab.kit.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
In Vitro Toxicity of Alternariol: A Technical Guide to Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alternariol (AOH), a mycotoxin produced by Alternaria fungi, is a frequent contaminant of various foodstuffs, including grains, fruits, and vegetables.[1][2] In vitro studies have been instrumental in elucidating the toxicological profile of AOH, revealing its potent cytotoxic, genotoxic, and endocrine-disrupting properties. This technical guide provides an in-depth overview of the core mechanisms of this compound toxicity observed in vitro, with a focus on its impact on DNA integrity, cell cycle regulation, apoptosis, and oxidative stress. Detailed experimental protocols for key assays and a comprehensive summary of quantitative toxicological data are presented to support further research and risk assessment.
Core Mechanisms of this compound Toxicity
This compound exerts its toxic effects on mammalian cells through a multi-pronged attack on critical cellular processes. The primary mechanisms identified in vitro include direct DNA damage through topoisomerase inhibition, induction of oxidative stress leading to widespread macromolecular damage, disruption of the cell cycle, and activation of programmed cell death (apoptosis). AOH also exhibits weak estrogenic activity, suggesting a potential for endocrine disruption.[1][3][4]
Genotoxicity: A Topoisomerase Poison
A key mechanism underlying AOH's genotoxicity is its function as a topoisomerase I and II poison.[3][5][6][7] Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. AOH stabilizes the transient covalent complexes formed between topoisomerases and DNA, which leads to the accumulation of single and double-strand breaks.[1][2][5] This DNA damage triggers a robust DNA Damage Response (DDR).
The DDR activation involves the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks, and the activation of checkpoint kinases Chk-1 and Chk-2.[2] These signaling cascades ultimately lead to the activation of the tumor suppressor protein p53, a central regulator of DNA repair, cell cycle arrest, and apoptosis.[1][2]
Cell Cycle Arrest: The G2/M Checkpoint
Exposure to this compound frequently results in a significant reduction in cell proliferation due to cell cycle arrest, most commonly at the G2/M phase.[2][8] This arrest is a direct consequence of the AOH-induced DNA damage and the subsequent activation of the p53 signaling pathway. Activated p53 increases the expression of p21, a cyclin-dependent kinase inhibitor that plays a crucial role in halting the cell cycle to allow for DNA repair.[2] AOH has also been shown to increase the expression of Cyclin B, another key regulator of the G2/M transition.[2] In some cell types, such as porcine endometrial cells, AOH can induce a G0/G1 phase arrest.[3]
Induction of Apoptosis: The Mitochondrial Pathway
When DNA damage is irreparable, AOH triggers programmed cell death, primarily through the intrinsic or mitochondrial pathway of apoptosis.[9][10] This process is also largely mediated by the activation of p53.[9] The apoptotic cascade initiated by AOH involves:
-
Loss of Mitochondrial Membrane Potential (ΔΨm): AOH causes a disruption of the mitochondrial inner membrane, leading to a decrease in ΔΨm.[9][11]
-
Generation of Reactive Oxygen Species (ROS): The mitochondrial dysfunction induced by AOH leads to an increased production of superoxide (B77818) anions (O₂⁻).[9]
-
Cytochrome c Release: The loss of mitochondrial integrity results in the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[9][12]
The pro-apoptotic protein Bax appears to play a role in AOH-induced mitochondrial alterations.[9]
Oxidative Stress
This compound is a potent inducer of reactive oxygen species (ROS) in various cell lines.[2][13] The generation of ROS is thought to be linked to the metabolic processing of AOH, which can produce reactive catechols and hydroquinones.[1] This overproduction of ROS leads to a state of oxidative stress, causing damage to cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA (oxidative DNA damage).[10] While ROS generation contributes to the overall toxicity of AOH, some studies suggest that it may not be the primary driver of cell cycle arrest, which appears to be more directly linked to topoisomerase inhibition.[2]
Estrogenic and Endocrine Disrupting Effects
This compound exhibits weak estrogenic activity, capable of binding to both estrogen receptor alpha (ERα) and beta (ERβ).[4][14] This interaction can lead to the activation of estrogen-responsive genes. The estrogenicity of AOH is significantly lower than that of 17β-estradiol.[14] In combination with other mycoestrogens like zearalenone, AOH can exhibit synergistic estrogenic effects.[4][15] This endocrine-disrupting potential is an important aspect of its toxicological profile.
Quantitative Toxicological Data
The following tables summarize the in vitro cytotoxic and genotoxic effects of this compound across various cell lines and assays.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| IPEC-1 | MTT | 24 | 10.5 | [8] |
| HepG2 | SRB | Not Specified | 3.73 - 6.57 | [16] |
| NCI-H460 | SRB | Not Specified | 3.73 - 6.57 | [16] |
| SF-268 | SRB | Not Specified | 3.73 - 6.57 | [16] |
| A549 | Not Specified | Not Specified | 2.6 | [16] |
| HCT116 | Not Specified | Not Specified | 2.4 | [16] |
| HeLa | Not Specified | Not Specified | 3.1 | [16] |
| HepG2 | MTT | 24 | 11.68 ± 4.05 | [17] |
| Caco-2 | Flow Cytometry | 24 | 18.71 | [17] |
| HT-29 | Flow Cytometry | 24 | 18 | [17] |
| HCT116 | Flow Cytometry | 24 | 120 (for AME) | [18] |
| IPEC-1 | Not Specified | Not Specified | 43.2 | [19] |
Table 2: Genotoxic and Other In Vitro Effects of this compound
| Effect | Cell Line | Concentration | Observations | Reference |
| DNA Strand Breaks | HT29, A431 | Micromolar concentrations | Significant increase in DNA strand breaks. | |
| Cell Proliferation Inhibition | RAW 264.7 | 15-30 µM | Almost complete blockage of cell proliferation. | [2] |
| ROS Increase | RAW 264.7 | 30 µM | Significant increase within 30 minutes. | [2] |
| Necrosis | RAW 264.7 | 60 µM | Observed after 24 and 48 hours of exposure. | [2] |
| Cell Cycle Arrest | Caco-2 | 15, 30, 60 µM | Decrease in G1 phase, increase in S and G2/M phases. | [11] |
| Apoptosis/Necrosis | Caco-2 | 15, 30, 60 µM | Dose and time-dependent increase. | [11] |
| Loss of Δψm | Caco-2 | 15, 30, 60 µM | Dose and time-dependent loss of mitochondrial membrane potential. | [11] |
| Mutagenicity | V79, L5178Y tk+/- | 10 µM | Induced HPRT and TK mutations. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the in vitro toxicity of this compound.
Topoisomerase II Inhibition Assay (Decatenation Assay)
Objective: To determine the inhibitory effect of this compound on the catalytic activity of topoisomerase II.
Principle: Topoisomerase IIα can decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The inhibition of this activity by AOH results in the failure to release these minicircles, which can be visualized by agarose (B213101) gel electrophoresis.
Protocol:
-
Prepare a reaction mixture containing topoisomerase IIα and supercoiled kDNA in a suitable buffer.
-
Add varying concentrations of this compound (or a vehicle control, e.g., DMSO) to the reaction mixtures. A known topoisomerase II inhibitor like etoposide (B1684455) should be used as a positive control.
-
Incubate the reaction mixtures at 37°C for 60 minutes.
-
Stop the reaction by adding a solution of proteinase K to digest the enzyme.
-
Load the samples onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium (B1194527) bromide).
-
Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.
-
Visualize the DNA bands under UV light. A decrease in the amount of decatenated minicircles in the presence of AOH indicates inhibition of topoisomerase II activity.[8]
Genotoxicity Assessment (Comet Assay)
Objective: To detect DNA single and double-strand breaks in cells exposed to this compound.
Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.
Protocol:
-
Harvest cells after treatment with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Embed the cell suspension in low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Immerse the slides in a cold lysis solution to lyse the cells and unfold the DNA.
-
For the detection of single-strand breaks and alkali-labile sites, perform alkaline unwinding by immersing the slides in an alkaline electrophoresis buffer.
-
Conduct electrophoresis under alkaline conditions.
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualize and score the comets using a fluorescence microscope equipped with appropriate software. The extent of DNA damage is typically quantified by parameters such as tail length, tail intensity, and tail moment.[11][20]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Principle: This method relies on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry can then distinguish between cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Protocol:
-
Culture cells and treat them with different concentrations of this compound for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA and prevent its staining by PI.
-
Stain the cells with a PI solution.
-
Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated.[19][21][22][23]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), is used to label these cells. Propidium iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The results will allow for the quantification of four cell populations:
Visualization of Core Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows involved in this compound's in vitro toxicity.
Caption: Overview of this compound (AOH) toxicity mechanisms.
Caption: AOH-induced DNA damage response pathway.
Caption: Mitochondrial pathway of AOH-induced apoptosis.
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
The in vitro toxicity of this compound is characterized by a complex interplay of genotoxicity, cell cycle disruption, apoptosis induction, and oxidative stress. Its ability to act as a topoisomerase poison is a central tenet of its DNA-damaging capabilities, which triggers a cascade of cellular responses culminating in either cell cycle arrest to facilitate DNA repair or apoptosis to eliminate severely damaged cells. The generation of reactive oxygen species further exacerbates cellular damage. The weak estrogenic activity of AOH adds another layer to its toxicological profile, highlighting its potential as an endocrine disruptor. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community engaged in mycotoxin research and the development of strategies to mitigate the risks associated with food contamination. Further in vivo studies are warranted to fully understand the toxicological relevance of these in vitro findings to human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms involved in this compound-induced cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell growth inhibition, G2M cell cycle arrest, and apoptosis induced by the novel compound Alternol in human gastric carcinoma cell line MGC803 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates lung carcinoma via reprogramming cytokine signaling associated with PI3K/Akt cascade in vitro and in vivo (2022) | Qiu-Cen Li | 1 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound acts as a topoisomerase poison, preferentially affecting the IIalpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brill.com [brill.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 12. Discovery of the Alternaria mycotoxins alterperylenol and altertoxin I as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. researchgate.net [researchgate.net]
- 15. kumc.edu [kumc.edu]
- 16. A Tool Derived from the Vicia faba Micronucleus Assay, to Assess Genotoxicity, Cytotoxicity or Biostimulation of Novel Compounds Used in Agriculture [mdpi.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Alternariol (AOH): An In-depth Technical Guide on Genotoxicity and DNA Damage Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the genotoxic mechanisms of the mycotoxin Alternariol (AOH), detailing the induced DNA damage and the subsequent cellular response pathways. It includes quantitative data summaries, detailed experimental protocols, and visual diagrams of key molecular and experimental processes.
Executive Summary
This compound (AOH) is a mycotoxin produced by fungi of the Alternaria genus, commonly found as a contaminant in grains, fruits, and vegetables.[1][2] In vitro studies have extensively demonstrated its genotoxic and mutagenic properties, raising concerns about its potential risk to human health.[2][3][4] The primary mechanisms underlying AOH's genotoxicity involve the generation of reactive oxygen species (ROS) and the poisoning of DNA topoisomerases, particularly topoisomerase IIα.[1][5][6] These actions lead to the formation of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[1][6]
The cellular response to AOH-induced DNA damage involves the activation of complex signaling cascades. Key DNA damage response (DDR) proteins, including ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related), are activated, leading to the phosphorylation of histone H2AX (γH2AX) and checkpoint kinases Chk1 and Chk2.[7][8] This cascade culminates in the activation of the p53 tumor suppressor protein, which in turn upregulates the expression of downstream effectors like p21, leading to cell cycle arrest, predominantly in the G2/M phase.[7][9][10] This guide synthesizes the current understanding of these pathways, presenting key quantitative data and methodologies to aid in further research and risk assessment.
Core Mechanisms of this compound Genotoxicity
AOH exerts its genotoxic effects through a dual mechanism of action: inhibition of DNA topoisomerases and induction of oxidative stress.
Topoisomerase Poisoning
AOH is characterized as a topoisomerase poison, interfering with the function of both topoisomerase I and II.[5][11] It stabilizes the transient covalent complex formed between the topoisomerase enzyme and DNA during replication and transcription.[5][6] This inhibition of the re-ligation step of the enzyme's catalytic cycle results in the persistence of DNA strand breaks.[6]
-
Topoisomerase II: AOH shows a preferential targeting of the topoisomerase IIα isoform.[5][9] By stabilizing the topoisomerase II-DNA cleavage complex, it directly generates highly cytotoxic DNA double-strand breaks (DSBs).[1][12] The poisoning of topoisomerase II is considered a primary contributor to the DNA-damaging properties of AOH, with strand breakage occurring within the same micromolar concentration range as enzyme inhibition.[5][13]
-
Topoisomerase I: AOH also potently inhibits the DNA relaxation activity of topoisomerase I, leading to the accumulation of single-strand breaks (SSBs).[5][11]
Induction of Oxidative Stress
AOH treatment has been shown to significantly increase the intracellular levels of reactive oxygen species (ROS) in various cell lines.[1][7] This occurs rapidly, with significant ROS increases observed within 30 minutes of exposure.[7] The generation of ROS can lead to oxidative DNA damage, forming lesions such as 8-oxo-2'-deoxyguanosine (8-oxodG) and inducing DNA base oxidations and alkali-labile sites.[7][14] The metabolic processing of AOH by CYP450 enzymes can produce catechols and hydroquinones, which are capable of redox cycling and further contributing to ROS generation.[2]
DNA Damage Response and Signaling Pathways
The DNA strand breaks and oxidative lesions induced by AOH trigger a robust DNA Damage Response (DDR). This response is a coordinated signaling network that detects the damage, signals its presence, and promotes cell cycle arrest and DNA repair.
Activation of DDR Kinases and Mediators
Upon induction of DSBs by AOH, the cell activates the PI3K-like kinase family, primarily the ATM kinase.[7][8]
-
H2AX Phosphorylation: ATM phosphorylates the histone variant H2AX at serine 139, creating γH2AX.[6][7] This serves as an early and sensitive marker of DSBs and acts as a scaffold to recruit other DDR factors to the damage site.[6]
-
Checkpoint Kinase Activation: ATM and ATR phosphorylate and activate the checkpoint kinases Chk2 and Chk1, respectively.[7][8] These kinases are crucial for transducing the damage signal to downstream effectors that control cell cycle progression.
p53-Mediated Cell Cycle Arrest
The tumor suppressor protein p53 is a central player in the response to AOH-induced genotoxicity.[7][10]
-
p53 Activation: Activated Chk1/Chk2 kinases phosphorylate and stabilize p53.[7][8]
-
Transcriptional Regulation: Activated p53 functions as a transcription factor, increasing the expression of several key target genes, including:
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, primarily at the G2/M transition, by inhibiting Cyclin B-Cdk1 complexes.[7][9]
-
MDM2: As part of a negative feedback loop to control the p53 response.[7]
-
Sestrin 2: An antioxidant protein that can help mitigate ROS levels.[7]
-
-
G2/M Arrest: The culmination of this pathway is a marked reduction in cell proliferation due to cell cycle arrest, most commonly observed in the G2/M phase.[1][9][15] This arrest provides time for the cell to repair the damaged DNA before proceeding to mitosis. In some cases, AOH also interferes with cytokinesis, leading to the formation of abnormally shaped nuclei, polyploidy, and micronuclei.[15]
The following diagram illustrates the primary signaling cascade initiated by AOH.
Caption: AOH-Induced DNA Damage and Response Pathway.
Quantitative Data on this compound Genotoxicity
The following tables summarize quantitative data from various in vitro studies investigating the genotoxic and cytotoxic effects of AOH.
Table 1: AOH-Induced DNA Damage
| Assay Type | Cell Line | AOH Concentration | Result | Reference |
|---|---|---|---|---|
| Comet Assay | HT29 (Human colon) | ≥ 1 µM | Significant increase in DNA strand breaks | [5][16] |
| Comet Assay | A431 (Human carcinoma) | ≥ 1 µM | Significant increase in DNA strand breaks | [5] |
| Comet Assay | RAW 264.7 (Murine macrophage) | 15-30 µM | Detection of DNA strand breaks and base oxidation | [7] |
| γH2AX Assay | HepG2 (Human liver) | ≥ 10 µM | Significant increase in γH2AX formation (DSBs) | [6] |
| γH2AX Assay | RAW 264.7 (Murine macrophage) | 15-30 µM | Phosphorylation of histone H2AX | [8] |
| Micronucleus Test | RAW 264.7 (Murine macrophage) | 24h exposure | Formation of micronuclei |[15] |
Table 2: AOH-Induced Cytotoxicity and Cellular Effects
| Effect | Cell Line | AOH Concentration | Result | Reference |
|---|---|---|---|---|
| Cytotoxicity (IC50) | IPEC-1 (Swine intestinal) | 10.5 µM (for AME, a related toxin) | Dose-related effect on cell viability | [9] |
| Proliferation Block | RAW 264.7 (Murine macrophage) | 15-30 µM | Almost complete blockage of cell proliferation | [7] |
| Cell Cycle Arrest | RAW 264.7 (Murine macrophage) | 24h exposure | Accumulation of cells in G2/M phase | [15] |
| Apoptosis | IPEC-1 (Swine intestinal) | 2.5 µM - 5 µM (for AME) | Dose-dependent increase in apoptotic cells | [9] |
| Apoptosis | HCT116 (Human colon) | 25-200 µM | Activation of mitochondria-dependent apoptosis |[8] |
Detailed Experimental Protocols
This section provides methodologies for key assays used to evaluate AOH genotoxicity.
Comet Assay (Single Cell Gel Electrophoresis)
This assay measures DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Fragmented DNA (containing breaks) migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Protocol (Alkaline Version):
-
Cell Preparation: Treat cells with various concentrations of AOH for a defined period (e.g., 1-2 hours).[11][17] Harvest cells via trypsinization, wash with PBS, and resuspend in ice-cold PBS at ~1x10⁵ cells/mL.[18]
-
Slide Preparation: Prepare 1% normal melting point agarose in PBS and coat microscope slides; allow to dry. Melt 1% low melting point agarose (LMA) in PBS and maintain at 37°C.[19]
-
Embedding: Mix ~30 µL of cell suspension with ~250 µL of LMA. Immediately pipette 50-70 µL of this mixture onto a pre-coated slide and cover with a coverslip.[18][19] Allow the agarose to solidify at 4°C for at least 10 minutes.
-
Lysis: Gently remove the coverslip and immerse the slides in a cold (4°C) lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour.[19][20]
-
Alkaline Unwinding: Immerse slides in a freshly prepared alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at 4°C to allow DNA to unwind.[18][20]
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at ~25 V and ~300 mA for 20-30 minutes at 4°C.[19][20]
-
Neutralization and Staining: Gently wash the slides three times with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes each.[19] Stain the DNA with an intercalating dye (e.g., DAPI, SYBR Green, or ethidium (B1194527) bromide).
-
Analysis: Visualize slides using a fluorescence microscope. Quantify DNA damage using image analysis software to measure parameters such as % tail DNA or tail moment.
Caption: Experimental Workflow for the Comet Assay.
In Vitro Micronucleus Test
This assay detects chromosome breakage (clastogenicity) or chromosome loss (aneugenicity).
Principle: Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic exposure.
Protocol (Cytokinesis-Block Method):
-
Cell Culture: Seed a suitable mammalian cell line (e.g., L5178Y, CHO, HepG2) at an appropriate density.[21]
-
Treatment: Expose cells to a range of AOH concentrations for a period of 3-6 hours (with metabolic activation, S9) or for 1.5-2.0 normal cell cycles (without S9).[21]
-
Cytokinesis Block: After the initial exposure, wash the cells and add fresh medium containing Cytochalasin-B. This agent inhibits actin polymerization, thereby blocking cytokinesis and allowing cells that have undergone nuclear division to be identified by their binucleated appearance.[22]
-
Harvesting: Culture the cells for an additional 1.5-2.0 cell cycles to allow damaged cells to complete mitosis and form micronuclei in binucleated cells.
-
Staining: Harvest the cells, treat with a hypotonic solution, and fix.[21] Drop the cell suspension onto clean microscope slides. Stain with a DNA-specific stain like Giemsa or DAPI.[21][22]
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of one or more micronuclei.[21] A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Caption: Workflow for the Micronucleus Test.
γH2AX In-Cell Western Assay
This is a quantitative immunoassay for detecting DNA double-strand breaks in a multi-well plate format.
Protocol:
-
Cell Plating: Seed cells (e.g., HepG2) in 96-well plates and allow them to attach overnight.[6]
-
Treatment: Treat cells with AOH for the desired time (e.g., 4 hours). Include appropriate positive (e.g., doxorubicin) and solvent controls.[6]
-
Fixation and Permeabilization: Fix the cells by adding ice-cold methanol (B129727) directly to the wells for 20 minutes at 4°C.[6] Wash the cells multiple times with a wash buffer (e.g., PBS + 0.1% Tween 20).
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS-T) for 1 hour at room temperature.[6]
-
Primary Antibody: Incubate cells overnight at 4°C with a primary antibody specific for phosphorylated H2AX (anti-phospho-Histone H2A.X Ser139).[6]
-
Secondary Antibody: Wash the cells and incubate with an infrared dye-conjugated secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature in the dark. A second antibody for a housekeeping protein (e.g., vinculin) with a different dye can be used for normalization.
-
Detection: After final washes, scan the plate using an infrared imaging system. The fluorescence intensity is proportional to the amount of γH2AX, and thus to the level of DSBs.[6]
Conclusion and Future Directions
This compound is a potent genotoxic agent that induces DNA damage primarily through topoisomerase II poisoning and the generation of reactive oxygen species.[1][5] The cellular response to this damage is orchestrated by the canonical ATM/Chk2/p53 signaling pathway, culminating in G2/M cell cycle arrest to allow for DNA repair.[7][8] The consistent observation of DNA strand breaks, γH2AX formation, and micronuclei induction across multiple cell lines at micromolar concentrations underscores the potential health risk associated with dietary exposure to this mycotoxin.[5][6][15]
For professionals in research and drug development, understanding these mechanisms is crucial. The pathways activated by AOH are central to cancer biology and chemotherapy. AOH itself can serve as a tool compound for studying DNA damage responses. Furthermore, its ability to induce DSBs and cell cycle arrest suggests that its structural motifs could be explored for developing novel topoisomerase-poisoning anticancer agents. Future in vivo studies are necessary to fully elucidate the toxicokinetic properties and systemic genotoxicity of AOH to perform a comprehensive risk assessment for human health.[4][23]
References
- 1. Mechanisms of Action and Toxicity of the Mycotoxin this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. General toxicity and genotoxicity of this compound: a novel 28-day multi-endpoint assessment in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acts as a topoisomerase poison, preferentially affecting the IIalpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms involved in this compound-induced cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DNA damage and repair kinetics of the Alternaria mycotoxins this compound, altertoxin II and stemphyltoxin III in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Oxidatively induced DNA damage: mechanisms, repair and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces abnormal nuclear morphology and cell cycle arrest in murine RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. brill.com [brill.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. neb.com [neb.com]
- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 21. benchchem.com [benchchem.com]
- 22. Micronucleus test - Wikipedia [en.wikipedia.org]
- 23. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
Estrogenic Activity and Receptor Binding Affinity of Alternariol: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the estrogenic activity of the mycotoxin alternariol (AOH), focusing on its interaction with estrogen receptors (ERs). It includes quantitative data, detailed experimental protocols for assessing its activity, and visualizations of key pathways and concepts to facilitate understanding and further research.
Quantitative Data Summary
This compound (AOH) is a mycotoxin produced by Alternaria fungi that exhibits estrogenic activity by interacting with estrogen receptors. The following tables summarize the key quantitative metrics reported in the literature for its biological activity and receptor binding.
Table 1: Estrogenic Activity of this compound (AOH)
| Assay Type | Cell Line/System | Endpoint | EC50 Value | Reference |
| Alkaline Phosphatase (AlP) Induction | Ishikawa (Human Endometrial) | Enzyme Activity | 995 nM | [1] |
| Cell-Free Competitive Binding Assay | Isolated Human ERs | Receptor Activation | 3.1 µM (± 2.9 µM) | [2][3] |
| Androgen Receptor (AR) Modulation | - | AR Signaling | 269.4 µM | [3] |
EC50 (Half-maximal effective concentration) is the concentration of a substance that induces a response halfway between the baseline and maximum.
Table 2: Estrogen Receptor (ER) Binding Affinity of this compound (AOH)
| Receptor | Binding Affinity Characteristic | Method | Reference |
| ERα and ERβ | AOH displaces 17β-estradiol (E2) from both receptors. | Competitive Binding Assay | [2] |
| ERβ vs. ERα | Binds to ERβ with approximately 10-fold higher affinity than ERα. | Not Specified | |
| ERβ vs. ERα | Possesses a higher binding affinity for ERβ over ERα. | Not Specified | [3][4] |
Signaling Pathways and Logical Relationships
The estrogenic effect of this compound is primarily mediated through the classical estrogen receptor signaling pathway. AOH, acting as an estrogen mimic, binds to intracellular estrogen receptors, leading to the transcription of estrogen-responsive genes.
This compound demonstrates a clear binding preference for Estrogen Receptor Beta (ERβ) over Estrogen Receptor Alpha (ERα), although its affinity for both is lower than that of the endogenous ligand, 17β-estradiol (E2).
Experimental Protocols
The assessment of this compound's estrogenic activity relies on a variety of established in vitro bioassays. These assays measure different endpoints, from direct receptor binding to downstream cellular responses.
Alkaline Phosphatase (AlP) Induction Assay
This assay quantifies the activity of alkaline phosphatase, an enzyme whose gene expression is upregulated by the activation of estrogen receptors in certain cell lines. The human endometrial adenocarcinoma cell line, Ishikawa, is commonly used as it constitutively expresses both ERα and ERβ.[5][6]
-
Cell Culture and Seeding:
-
Culture Ishikawa cells in a suitable medium (e.g., DMEM/F-12 without phenol (B47542) red) supplemented with charcoal/dextran-treated fetal bovine serum (CD-FBS) to minimize background estrogenic activity.[7][5]
-
Seed approximately 10,000 cells per well into 96-well plates.[7]
-
Allow cells to attach and grow for 48 hours in a humidified incubator (37°C, 5% CO₂).[7]
-
-
Treatment:
-
Measurement:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer (e.g., containing Triton X-100).[1]
-
Add a substrate solution, such as 4-nitrophenylphosphate (pNPP).[1]
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a plate reader. The absorbance is proportional to the AlP enzyme activity.
-
-
Data Analysis:
Luciferase Reporter Gene Assay
This assay uses a cell line that has been genetically modified to contain a reporter gene (e.g., firefly luciferase) under the control of an Estrogen Response Element (ERE). Activation of the ER by a ligand like AOH drives the expression of luciferase, which can be quantified by measuring light output.[8][9][10]
-
Cell Lines: Commonly used cell lines include T47D or MCF-7 human breast cancer cells stably transfected with an ERE-luciferase reporter construct (e.g., T47D-KBluc or VM7Luc4E2).[9][11]
-
Protocol:
-
Seed the reporter cells into an opaque 96-well or 384-well plate.[8]
-
After cell attachment, treat with various concentrations of AOH, a positive control (E2), and a vehicle control.
-
Incubate for 18-24 hours to allow for gene expression.
-
Add a luciferase detection reagent containing the substrate (luciferin).[10]
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis: The intensity of the light signal is directly proportional to the level of ER activation. Data is used to generate a dose-response curve and determine the EC50.
Competitive Ligand Binding Assay
This cell-free assay directly measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to isolated estrogen receptors (ERα or ERβ).
-
Principle: The assay measures the displacement of a high-affinity radiolabeled ligand from the receptor by the test compound (AOH). The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.[12]
-
Protocol Outline:
-
Incubate a fixed amount of isolated human ERα or ERβ with a constant concentration of [³H]-estradiol.
-
Add increasing concentrations of unlabeled AOH to the mixture.
-
Allow the reaction to reach equilibrium.
-
Separate the receptor-bound from the free radioligand (e.g., using dextran-coated charcoal or filtration).
-
Quantify the receptor-bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: The results are plotted as the percentage of bound radioligand versus the concentration of AOH. This allows for the calculation of an IC50 value (the concentration of AOH that displaces 50% of the radiolabeled ligand), which is indicative of its binding affinity.
References
- 1. Synergistic estrogenic effects of Fusarium and Alternaria mycotoxins in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Estrogen Receptor β Participates in this compound-Induced Oxidative Stress in Normal Prostate Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Alternaria mycotoxins alterperylenol and altertoxin I as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular determinants of the stereoselectivity of agonist activity of estrogen receptors (ER) alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unipr.it [air.unipr.it]
- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Estrogenic, androgenic, and genotoxic activities of zearalenone and deoxynivalenol in in vitro bioassays including exogenous metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Alternariol as a Cholinesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternariol (AOH) is a mycotoxin produced by fungi of the Alternaria genus, commonly found as contaminants in various food sources.[1] Beyond its toxicological significance, this compound has been identified as a cholinesterase inhibitor.[1] Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes leads to an accumulation of acetylcholine at the synaptic cleft, a mechanism exploited in the treatment of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth overview of the current understanding of this compound as a cholinesterase inhibitor, focusing on its mechanism of action, experimental evaluation, and potential for further research.
Core Mechanism of Cholinesterase Inhibition
The fundamental mechanism of cholinesterase inhibition involves the binding of an inhibitor to the active site of the enzyme, thereby preventing the substrate, acetylcholine, from accessing it. This leads to a decrease in the rate of acetylcholine hydrolysis and a subsequent increase in its concentration in the synaptic cleft.
While this compound is reported to be a cholinesterase inhibitor, specific kinetic data from peer-reviewed literature is currently limited. The following sections will detail the established principles of cholinesterase inhibition and provide a framework for the experimental investigation of this compound's inhibitory properties.
Quantitative Data on Cholinesterase Inhibition by this compound
A thorough review of the scientific literature reveals a notable absence of specific quantitative data, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by purified this compound. While some studies have investigated the cholinesterase inhibitory activity of extracts from Alternaria species, these extracts contain a mixture of compounds, and the specific contribution of this compound to the observed activity has not been delineated.
For the purpose of providing a structured framework for future research, the following tables are presented as templates for the clear and comparative presentation of quantitative data that would be generated from such studies.
Table 1: Acetylcholinesterase (AChE) Inhibition by this compound
| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |
| This compound | Electrophorus electricus | Data not available | Data not available | Data not available | |
| This compound | Human recombinant | Data not available | Data not available | Data not available | |
| Positive Control (e.g., Donepezil) | Electrophorus electricus | Value | Value | Mixed | [Relevant Study] |
Table 2: Butyrylcholinesterase (BChE) Inhibition by this compound
| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |
| This compound | Equine serum | Data not available | Data not available | Data not available | |
| This compound | Human recombinant | Data not available | Data not available | Data not available | |
| Positive Control (e.g., Rivastigmine) | Equine serum | Value | Value | Pseudo-irreversible | [Relevant Study] |
Experimental Protocols
The following is a detailed methodology for a key experiment to determine the cholinesterase inhibitory activity of this compound, based on the widely used Ellman's method.
Protocol: Determination of Cholinesterase Inhibition using Ellman's Method
1. Principle: This colorimetric assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.
2. Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Positive control inhibitor (e.g., Donepezil for AChE, Rivastigmine for BChE)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3. Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE/BChE, ATCI/BTCI, DTNB, this compound, and the positive control inhibitor in phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically ≤ 1%) to avoid enzyme inactivation.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Phosphate buffer and DTNB.
-
Control (No Inhibitor): Phosphate buffer, DTNB, and cholinesterase enzyme.
-
Test Sample: Phosphate buffer, DTNB, cholinesterase enzyme, and various concentrations of this compound.
-
Positive Control: Phosphate buffer, DTNB, cholinesterase enzyme, and various concentrations of the positive control inhibitor.
-
-
Incubation:
-
Add the buffer, DTNB, and enzyme to the respective wells.
-
Add the test compound (this compound) or positive control to the appropriate wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI) to all wells.
-
Immediately measure the change in absorbance at 412 nm over time (kinetic measurement) or after a fixed time point (endpoint measurement) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), conduct kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
-
Signaling Pathways and Molecular Interactions
The direct signaling pathway for cholinesterase inhibition by any compound, including the hypothesized action of this compound, is the interruption of the catalytic hydrolysis of acetylcholine. This leads to the potentiation of cholinergic signaling at both nicotinic and muscarinic receptors.
Hypothesized Molecular Interaction of this compound with Acetylcholinesterase
The active site of AChE is located at the bottom of a deep and narrow gorge, which is lined with aromatic amino acid residues. Key regions within the active site include:
-
Catalytic Anionic Site (CAS): Contains the catalytic triad (B1167595) (Ser203, His447, Glu334 in human AChE) responsible for acetylcholine hydrolysis, and a tryptophan residue (Trp86) that interacts with the quaternary ammonium (B1175870) group of acetylcholine.
-
Peripheral Anionic Site (PAS): Located at the entrance of the gorge, it is involved in substrate trafficking and allosteric modulation of the enzyme.
This compound, with its planar dibenzo-α-pyrone structure and hydroxyl groups, could potentially interact with the active site gorge through a combination of:
-
π-π stacking interactions: The aromatic rings of this compound could stack with the aromatic side chains of residues like Trp86 and Tyr337 in the CAS.
-
Hydrogen bonding: The hydroxyl groups of this compound could form hydrogen bonds with amino acid residues in the active site, such as those in the catalytic triad or other nearby residues.
A molecular docking simulation would be necessary to predict the precise binding orientation and interaction energies.
Caption: General signaling pathway of acetylcholine at a synapse and the point of inhibition by this compound.
Experimental Workflow for Investigating this compound's Cholinesterase Inhibitory Activity
The following diagram outlines a logical workflow for a comprehensive investigation of this compound as a cholinesterase inhibitor.
Caption: A logical workflow for the comprehensive investigation of this compound as a cholinesterase inhibitor.
Conclusion and Future Directions
While this compound has been identified as a cholinesterase inhibitor, there is a significant lack of detailed, quantitative data in the public domain to fully characterize its inhibitory profile. The experimental protocols and theoretical frameworks provided in this guide offer a roadmap for researchers to systematically investigate the interaction of this compound with both acetylcholinesterase and butyrylcholinesterase.
Future research should focus on:
-
Determining the IC50 and Ki values of purified this compound against both AChE and BChE from various species, including human recombinant enzymes.
-
Elucidating the precise mechanism of inhibition through detailed enzyme kinetic studies.
-
Performing molecular docking and dynamics simulations to visualize the binding of this compound to the active sites of cholinesterases and to identify key interacting amino acid residues.
-
Conducting structure-activity relationship (SAR) studies with this compound derivatives to identify the key chemical moieties responsible for its inhibitory activity.
A comprehensive understanding of this compound's cholinesterase inhibitory properties will not only contribute to a more complete toxicological profile of this mycotoxin but may also provide a scaffold for the development of novel therapeutic agents for neurodegenerative diseases.
References
Alternariol's Role in Plant Pathogenesis and Virulence: A Technical Guide
Executive Summary
Alternariol (AOH) is a polyketide-derived mycotoxin produced by various species of the fungal genus Alternaria, a ubiquitous and potent group of plant pathogens. Classified as a non-host-specific toxin (NHST), AOH is not required for initial infection but plays a critical role as a virulence and colonization factor, significantly contributing to the development and severity of plant diseases such as black spot and leaf blight on a wide range of economically important crops.[1][2] Its phytotoxic activity stems from a multi-pronged cellular assault, primarily involving the induction of oxidative stress, interference with DNA replication, and the initiation of programmed cell death pathways. This guide provides an in-depth examination of the molecular mechanisms underpinning AOH's function in plant pathogenesis, details relevant experimental protocols, and presents key quantitative data and signaling pathways.
Role of this compound in Plant Disease
This compound is a key secondary metabolite that enhances the ability of Alternaria species to cause disease.[1] While not a primary determinant of host specificity, its presence is strongly correlated with increased disease symptoms and successful colonization of host tissues.[3]
-
Virulence and Colonization Factor: Genetic studies have provided definitive proof of AOH's role in virulence. Alternaria alternata strains with a deleted polyketide synthase gene (pksI), which is essential for AOH biosynthesis, exhibit significantly reduced virulence on host plants like tomato, citrus, and apple.[3][4][5] This demonstrates that AOH and its derivatives are crucial for the fungus to effectively colonize and damage the host plant.
-
Phytotoxic Effects: As a phytotoxin, AOH contributes directly to disease symptoms. Its application to plant tissues induces chlorosis (yellowing) and necrosis (tissue death), which are characteristic symptoms of many Alternaria-incited diseases.[6][7] These symptoms weaken the plant, allowing for further proliferation of the pathogen.[8]
Molecular Mechanisms of Action
AOH exerts its phytotoxic effects by disrupting fundamental cellular processes. Its primary targets include the nucleus and mitochondria, leading to a cascade of events that culminates in cell death.[7][9]
-
Induction of Reactive Oxygen Species (ROS): AOH treatment rapidly triggers the production of ROS within plant cells.[10][11] This oxidative burst disrupts cellular redox homeostasis, leading to lipid peroxidation, protein oxidation, and damage to nucleic acids, ultimately compromising cell membrane integrity and function.[10][12]
-
DNA Damage and Cell Cycle Arrest: AOH is a known topoisomerase poison, interfering with the function of DNA topoisomerase enzymes that are critical for managing DNA topology during replication and transcription.[13][14] This interference leads to the formation of both single and double-strand DNA breaks, activating DNA damage response pathways.[13][15] Consequently, the cell cycle is arrested, often at the G2/M phase, to prevent the proliferation of cells with damaged DNA.[14][15]
-
Mitochondrial Dysfunction and Apoptosis: The toxin induces a mitochondria-dependent apoptotic pathway.[16] This is characterized by the loss of the mitochondrial transmembrane potential (ΔΨm), opening of the mitochondrial permeability transition pore, and the subsequent activation of caspases, which are key executioner enzymes in programmed cell death.[16] This targeted destruction of mitochondria cripples the cell's energy production and commits it to a self-destruct sequence.
Quantitative Data on this compound Phytotoxicity
Quantitative data on the direct phytotoxic effects of pure AOH on plant cells is limited in the literature. Most studies focus on crude fungal extracts or cytotoxicity in mammalian/animal cell lines, which serve as a proxy for its general toxicity. The table below summarizes relevant quantitative findings.
| Parameter | Organism/Cell Line | Concentration | Effect | Citation |
| Production Level | A. alternata (W19 isolate) | 9.04 ppm (µg/g) | Concentration detected in fungal culture. | [6] |
| Necrosis Induction | Various Plants (e.g., Pelargonium) | 70-100% of crude extract | Necrosis observed within 4 hours. | [6] |
| EC₅₀ (Cytotoxicity) | Human Hepatocytes (HepG2) | 8 - 16 µg/mL | 50% effective concentration for cell viability loss. | [17] |
| EC₅₀ (Cytotoxicity) | Human Enterocytes (Caco-2) | ~19 µg/mL | 50% effective concentration for cell viability loss. | [17] |
| IC₅₀ (Cytotoxicity) | Porcine Intestinal Cells (IPEC-1) | 43.2 µM | 50% inhibitory concentration for cell viability. | [14] |
| Progesterone Inhibition | Porcine Granulosa Cells | 0.8 µM | Significant inhibition of P4 secretion. |
Note: Data from non-plant systems should be interpreted with caution but indicates the potent biological activity of AOH at micromolar concentrations.
Signaling Pathways and Visualizations
AOH's interaction with plant cells triggers complex signaling networks. The generation of ROS is a central event that initiates downstream defense and cell death pathways.[10]
Visualized Pathways and Workflows
Caption: AOH biosynthesis pathway encoded by the pksI gene cluster.[3]
Caption: Cellular mechanism of this compound-induced phytotoxicity.
Caption: Experimental workflow for a detached leaf bioassay.
Detailed Experimental Protocols
Pathogenicity Assessment using Detached Leaf Assay
This bioassay is a standard method to evaluate the virulence of Alternaria isolates or the phytotoxicity of their metabolites under controlled conditions.[1][8]
-
Plant Material: Grow healthy, untreated host plants (e.g., potato, tomato) for 4-6 weeks in a greenhouse.
-
Leaf Excision: Detach healthy, fully expanded leaflets from the plants.
-
Preparation: Prepare Petri dishes containing a solid medium of water agar (1.5% w/v). Place the leaflets onto the agar surface, typically with the abaxial (bottom) side facing up.
-
Inoculation:
-
For Fungal Inoculation: Prepare a spore suspension of the Alternaria strain of interest, adjusted to a concentration of 1 x 10⁴ spores/mL in sterile water. Apply a 10 µL droplet of the suspension to the center of each leaflet.[8]
-
For Toxin Application: Prepare a stock solution of purified AOH in a suitable solvent (e.g., methanol). Make serial dilutions to achieve the desired final concentrations. Apply a 10 µL droplet of each AOH solution to the leaflets. A solvent-only droplet serves as the negative control.
-
-
Wounding (Optional): For some plant species, inflicting a minor wound with a sterile needle at the inoculation site can facilitate entry and ensure more consistent results.[8][18]
-
Incubation: Seal the Petri dishes with parafilm to maintain high humidity. Incubate in a climate chamber under controlled conditions (e.g., 20°C with a 16-hour light/8-hour dark photoperiod) for 5 to 7 days.[8]
-
Data Collection: Measure the diameter of the necrotic lesions that develop around the inoculation site.
-
Analysis: Statistically compare the lesion sizes caused by different fungal strains or AOH concentrations to determine relative virulence or phytotoxicity.
Mycotoxin Extraction and Quantification from Plant Tissue
This protocol outlines a common procedure for extracting and quantifying AOH from infected plant material using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Collect infected plant tissue showing clear disease symptoms. Lyophilize (freeze-dry) the tissue and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 5 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of an extraction solvent, typically methanol (B129727) or a mixture of acetonitrile/water.[2][19]
-
Homogenize the sample thoroughly using a high-speed blender or vortex mixer for 3-5 minutes.
-
Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to pellet the solid debris.
-
-
Cleanup (Partitioning):
-
Transfer the supernatant to a new tube.
-
For purification, a liquid-liquid partition step can be performed. For example, add chloroform (B151607) to the methanolic extract to partition the mycotoxins into the organic phase.[20]
-
Alternatively, use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for cleanup.[21]
-
-
Evaporation and Reconstitution: Evaporate the organic solvent phase to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample into an HPLC system coupled with a tandem mass spectrometer (MS/MS).[15]
-
Column: A C18 reverse-phase column is commonly used.[20]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid, is used for separation.
-
Detection: Use the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring for the specific precursor-to-product ion transitions for AOH.[15]
-
Quantification: Create a calibration curve using certified AOH standards to quantify the concentration in the sample, expressed as µg/kg of plant tissue.
-
Conclusion
This compound is a significant virulence factor that plays a multifaceted role in the pathogenesis of Alternaria species. By inducing ROS production, causing extensive DNA damage, and triggering programmed cell death, AOH facilitates the breakdown of host defenses and promotes the colonization and proliferation of the fungus. Understanding these intricate molecular interactions is paramount for developing novel and targeted strategies to control the devastating diseases caused by this fungal genus. The experimental frameworks provided herein offer robust methods for researchers to further investigate the pathogenic mechanisms of AOH and to screen for potential inhibitors or resistant plant cultivars, contributing to the development of more effective disease management solutions in agriculture.
References
- 1. Isolation and Identification of Alternaria alternata from Potato Plants Affected by Leaf Spot Disease in Korea: Selection of Effective Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as virulence and colonization factor of Alternaria alternata during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iab.kit.edu [iab.kit.edu]
- 6. Phytotoxicity effect of a highly toxic isolate of Alternaria alternata metabolites from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agro.au.dk [agro.au.dk]
- 9. Frontiers | Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis [frontiersin.org]
- 10. Reactive oxygen species production and signal transduction in response to stress triggered by Alternaria elicitors in Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of the cellular redox status by the Alternaria toxins this compound and this compound monomethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijat-aatsea.com [ijat-aatsea.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxic Effects of this compound, this compound Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Detection of seven Alternaria toxins in edible and medicinal herbs using ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agritrop.cirad.fr [agritrop.cirad.fr]
The Cytotoxic Effects of Alternariol on Human Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternariol (AOH), a mycotoxin produced by fungi of the Alternaria genus, is a common contaminant in fruits, vegetables, and cereals.[1] Growing evidence suggests that AOH and its derivatives possess significant cytotoxic and anti-cancer properties, making them subjects of interest in toxicology and drug development.[1][2] This technical guide provides an in-depth overview of the cytotoxic effects of this compound on various human cell lines, detailing the underlying molecular mechanisms, experimental protocols, and quantitative data to support further research and development in this area.
Data Presentation: Quantitative Cytotoxicity of this compound
The cytotoxic effects of this compound and its primary derivative, this compound monomethyl ether (AME), have been quantified across a range of human cell lines. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values are summarized below, providing a comparative look at the sensitivity of different cell types to these mycotoxins.
| Cell Line | Mycotoxin | IC50/EC50 Value (µM) | IC50/EC50 Value (µg/mL) | Exposure Time (h) | Assay | Reference |
| Colon Cancer | ||||||
| Caco-2 | AOH | ~73 | 19 | 24-48 | Flow Cytometry (PI) | [3][4] |
| Caco-2 | AME | ~22-84 | 6-23 | 24-48 | Flow Cytometry (PI) | [3] |
| HCT116 | AOH | 65 | - | 24 | Fluorescein Diacetate | [3] |
| HCT116 | AME | 120 | 31 | 24 | Flow Cytometry | [4][5] |
| HT-29 | AOH | - | 18 | 24 | Flow Cytometry | [4] |
| Hepatocellular Carcinoma | ||||||
| HepG2 | AOH | - | 8-16 | 24-48 | Flow Cytometry (PI) | [4][6] |
| HepG2 | AME | - | 4-5 | 24-48 | Flow Cytometry (PI) | [4][6] |
| HUH-7 | AME | 50 | - | 48 | Not Specified | [2] |
| Epidermoid Carcinoma | ||||||
| KB | AOH | - | 3.12-3.17 | Not Specified | Not Specified | [2] |
| KBv200 | AOH | - | 3.12-3.17 | Not Specified | Not Specified | [2] |
| KB | AME | - | 4.82-4.94 | Not Specified | Not Specified | [2] |
| KBv200 | AME | - | 4.82-4.94 | Not Specified | Not Specified | [2] |
| Other Cell Lines | ||||||
| A549 (Lung Carcinoma) | AME | Not Specified | Not Specified | 48 | Not Specified | [2] |
| Ishikawa (Endometrial) | AOH | Not Specified | Not Specified | 48 | Not Specified | [3] |
| HeLa (Cervical Cancer) | AOH | 33.6 | - | 24 | ATP-based | [3] |
Core Mechanisms of this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects through a multi-faceted approach, primarily involving the induction of DNA damage, leading to cell cycle arrest and apoptosis.
DNA Damage and Oxidative Stress
AOH and its derivatives are known to be genotoxic.[2] They can induce both single and double-strand DNA breaks.[2] This genotoxicity is linked to the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cellular damage.[2][5] In Caco-2 cells, for instance, AOH exposure leads to a significant increase in ROS, lipid peroxidation, and a decrease in the activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase.[2]
Cell Cycle Arrest
As a consequence of DNA damage, cells activate checkpoint kinases such as Chk-1 and Chk-2, leading to cell cycle arrest.[5][7] This provides the cell with time to repair the DNA damage or, if the damage is too severe, to initiate apoptosis. This compound has been shown to induce cell cycle arrest at the G2/M phase in several cell lines, including RAW 264.7 macrophages and Caco-2 cells.[2][8] This arrest is often associated with increased expression of p21 and Cyclin B.[5]
Apoptosis
This compound is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.[1][2] Key events in this pathway include:
-
p53 Activation: AOH treatment leads to the activation of the tumor suppressor protein p53.[2][5]
-
Mitochondrial Dysfunction: Activated p53 can trigger the opening of the mitochondrial permeability transition pore (PTP), leading to a loss of the mitochondrial transmembrane potential (ΔΨm).[1][2]
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[1]
-
Caspase Activation: Cytoplasmic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which then orchestrate the dismantling of the cell.[1][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for key experiments used to assess the cytotoxic effects of this compound.
Cell Culture and AOH Treatment
-
Cell Lines: Human cell lines such as Caco-2 (colon adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT116 (colon carcinoma) are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar appropriate medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
AOH/AME Preparation: this compound and its derivatives are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO alone) should always be included.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of AOH or AME for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value can be calculated using non-linear regression analysis.
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After treatment with AOH, harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.[13][14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14][15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
AOH-Induced DNA Damage and Apoptotic Signaling Pathway
The following diagram illustrates the key molecular events initiated by this compound, leading from DNA damage to apoptosis.
Caption: AOH-induced DNA damage response and apoptosis pathway.
Experimental Workflow for Assessing AOH Cytotoxicity
This diagram outlines the typical experimental procedure for investigating the cytotoxic effects of this compound on a human cell line.
Caption: Workflow for evaluating this compound cytotoxicity.
Conclusion
This compound demonstrates significant cytotoxic effects against a variety of human cancer cell lines. Its mechanisms of action, centered on DNA damage, oxidative stress, cell cycle arrest, and the induction of apoptosis, highlight its potential as a lead compound for the development of novel anticancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers to build upon, fostering further investigation into the therapeutic applications of this potent mycotoxin. Continued research is necessary to fully elucidate its complex signaling interactions and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Mechanism of this compound monomethyl ether-induced mitochondrial apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cytotoxic Effects of this compound, this compound Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]
- 4. daneshyari.com [daneshyari.com]
- 5. Mechanisms involved in this compound-induced cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of this compound, this compound Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. This compound induce toxicity via cell death and mitochondrial damage on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. merckmillipore.com [merckmillipore.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. kumc.edu [kumc.edu]
A Technical Guide to Alternariol-Induced Apoptosis and Cell Cycle Arrest: Mechanisms and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular mechanisms underlying the induction of apoptosis and cell cycle arrest by alternariol (AOH), a mycotoxin produced by Alternaria fungi. AOH has garnered significant interest for its potent cytotoxic and anticancer effects, making it a subject of study for potential therapeutic applications.[1][2] This guide details the signaling pathways, summarizes key quantitative data, and provides experimental protocols relevant to the study of AOH's cellular effects.
Core Mechanisms of Action: An Overview
This compound and its derivatives, such as this compound monomethyl ether (AME), exert their anticancer effects through a variety of mechanisms, including the generation of reactive oxygen species (ROS), induction of DNA damage, and subsequent activation of programmed cell death (apoptosis) and cell cycle arrest.[1][3] The cellular response to AOH is multifaceted, often culminating in the activation of the intrinsic mitochondrial apoptotic pathway and arrest at critical cell cycle checkpoints.[4][5]
This compound-Induced Apoptosis: The Mitochondrial Pathway
AOH is a potent inducer of apoptosis, primarily acting through the mitochondria-dependent intrinsic pathway.[4] This process is initiated by cellular stress signals, including DNA damage and oxidative stress, which converge on the mitochondria to execute the cell death program.
Key Signaling Events:
-
Reactive Oxygen Species (ROS) Generation: AOH treatment rapidly increases intracellular ROS levels.[6] This oxidative stress is a key upstream event that contributes to mitochondrial dysfunction and DNA damage.[1][7]
-
DNA Damage and p53 Activation: AOH and its metabolites can cause DNA single and double-strand breaks, partly by acting as a poison for topoisomerase enzymes.[5][8][9] This damage triggers a DNA damage response (DDR), leading to the activation and phosphorylation of the tumor suppressor protein p53.[4][6]
-
Mitochondrial Permeability Transition: Activated p53 plays a crucial role in initiating the mitochondrial phase of apoptosis.[4] It promotes the opening of the mitochondrial permeability transition pore (PTP), leading to a loss of the mitochondrial transmembrane potential (ΔΨm).[4][10] This event is a point of no return for the cell.
-
Caspase Activation: The disruption of the mitochondrial membrane potential results in the release of pro-apoptotic factors, including cytochrome c. This, in turn, leads to the activation of initiator caspase-9, which then activates executioner caspase-3 and caspase-7.[4][9] These executioner caspases are responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.
References
- 1. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts embryotoxic and immunotoxic effects on mouse blastocysts through ROS-mediated apoptotic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell death induced by the Alternaria mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms involved in this compound-induced cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Action and Toxicity of the Mycotoxin this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Unseen Contaminant: A Technical Guide to the Natural Occurrence of Alternariol in Food and Feed
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternariol (AOH) is a mycotoxin produced by fungi of the genus Alternaria, most notably Alternaria alternata. These fungi are ubiquitous plant pathogens, leading to the contamination of a wide array of agricultural commodities pre- and post-harvest.[1][2] The presence of AOH in the food and feed chain is a growing concern due to its potential adverse health effects, including mutagenicity and endocrine-disrupting properties.[2][3] This technical guide provides a comprehensive overview of the natural occurrence of this compound in food and feed, detailed experimental protocols for its detection, and an exploration of its biosynthesis and toxicological pathways.
Data Presentation: Quantitative Occurrence of this compound
The following tables summarize the quantitative data on this compound concentrations found in various food and feed commodities. These values are compiled from numerous studies and illustrate the widespread, yet variable, contamination levels.
Table 1: Occurrence of this compound (AOH) in Food Commodities
| Food Commodity | Country/Region | Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) | Analytical Method | Reference(s) |
| Cereals and Cereal Products | |||||
| Wheat | Serbia | Mean: 3.3 | QuEChERS-LC-MS/MS | [4] | |
| Wheat | Croatia | - | Median: 5.1 - 6.4 | LC-MS/MS | [4] |
| Wheat Grains | Russia | 2 - 53 | - | LC-MS/MS | |
| Wheat Flour | China | - | Mean: 0.23 | LC-MS/MS | [5] |
| Wheat Flour | Austria | - | LC-MS/MS | [6] | |
| Soft Wheat Bran | Canada | up to 63 | - | LC-MS/MS | [4] |
| Breakfast Cereals | Canada | up to 12 (AME) | - | LC-MS/MS | [4] |
| Cereal-based Infant Foods | Canada | up to 4.4 | - | LC-MS/MS | [4] |
| Cereal-based Infant Foods | EU | Indicative Level: 2 | - | - | [7] |
| Fruits and Vegetables | |||||
| Tomato Products | EU | Indicative Level: 10 | - | - | [7] |
| Tomato Puree | Argentina | up to 8,756 | - | Not Specified | [8] |
| Tomato Sauce | Austria | up to 20 | - | LC-MS/MS | [6] |
| Tomato Products | South Korea | - | Mean: 2.77 | LC-MS/MS | [4] |
| Dried Figs | EU | Indicative Level: - | - | - | [7] |
| Mixed Fruit Puree | - | 1.32 - 54.89 (Total ATs) | - | UPLC-MS/MS | [9] |
| Oilseeds and Nuts | |||||
| Sunflower Seeds | EU | Indicative Level: 30 | - | - | [7] |
| Sunflower Oil | EU | Indicative Level: 10 | - | - | [7] |
| Sesame Seeds | EU | Indicative Level: 30 | - | - | [7] |
| Tree Nuts | EU | Indicative Level: - | - | - | [7] |
| Spices | |||||
| Various Spices | - | up to 636 | - | LC-MS/MS | [10] |
LOQ: Limit of Quantification; AME: this compound monomethyl ether; ATs: Alternaria Toxins
Table 2: Occurrence of this compound (AOH) in Animal Feed
| Feed Commodity | Animal Species | Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) | Analytical Method | Reference(s) |
| Ruminant Feeds | Cattle, Sheep | 4 - 551 (Total ATs) | - | LC-MS/MS | [5][11] |
| Cereal-based Feeds | - | - | - | LC-MS/MS | [5] |
Experimental Protocols
Accurate quantification of this compound in complex food and feed matrices requires robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique.[12] Sample preparation is a critical step, with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) being a widely adopted extraction method.
Protocol 1: QuEChERS-based Extraction of this compound from Cereal Grains
This protocol is a generalized procedure based on several cited methods.[4][8][9]
1. Sample Homogenization:
-
Grind a representative sample of cereal grains to a fine powder (e.g., using a laboratory mill).
2. Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724)/water (80:20, v/v). For dry samples, adding water is crucial for efficient extraction.[8][13]
-
Add an appropriate internal standard solution.
-
Shake vigorously for 1 minute.
3. Salting-Out/Partitioning:
-
Add a salt mixture, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). Pre-weighed salt packets are commercially available.[13]
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes to achieve phase separation.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) and anhydrous MgSO₄). The choice of sorbent depends on the matrix to remove interferences like fatty acids and pigments.[13]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
5. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
The extract can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol/water).
-
Filter the final extract through a 0.22 µm syringe filter before analysis.
Protocol 2: Analysis of this compound by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This protocol outlines a typical UHPLC-MS/MS method for the quantification of this compound.[6][14][15]
1. Chromatographic Conditions:
-
UHPLC System: A system capable of high-pressure gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 2.5 µm particle size) is commonly used.[14]
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: Water with an additive like 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with the same additive.
-
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 2-10 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 30-40 °C.
2. Mass Spectrometry Conditions:
-
Mass Spectrometer: A tandem quadrupole mass spectrometer is commonly used.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally preferred for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for AOH and its internal standard.
-
Example Transitions for AOH: The specific m/z transitions will depend on the instrument and optimization, but common precursor ions are [M-H]⁻.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
3. Quantification:
-
A matrix-matched calibration curve is prepared by spiking blank matrix extracts with known concentrations of AOH standards to compensate for matrix effects.
-
The use of a stable isotope-labeled internal standard (e.g., AOH-d₃) is highly recommended for the most accurate quantification.[14]
Mandatory Visualization
Biosynthesis of this compound
The biosynthesis of this compound follows a polyketide pathway. The core enzyme is a polyketide synthase (PKS), encoded by the pksJ (also referred to as pksI) gene in Alternaria alternata.[1][16] This enzyme catalyzes the condensation of acetyl-CoA with six molecules of malonyl-CoA to form a polyketide chain, which then undergoes cyclization and aromatization to produce this compound.[17] The subsequent methylation of this compound to form this compound monomethyl ether (AME) is catalyzed by an O-methyltransferase.[16]
Caption: Biosynthetic pathway of this compound (AOH) and its methylation to AME.
Analytical Workflow for this compound Determination
The following diagram illustrates a typical workflow for the analysis of this compound in a food sample, from sample preparation to final quantification.
Caption: A typical QuEChERS-based workflow for this compound analysis.
Molecular Mechanisms of this compound Toxicity
This compound exerts its toxicity through several molecular mechanisms, primarily involving the induction of DNA damage and cell cycle arrest.[18][19] It can generate reactive oxygen species (ROS) and interact with DNA topoisomerases, leading to DNA strand breaks.[18][19] This damage triggers cellular responses, including the activation of signaling pathways that can lead to cell cycle arrest, apoptosis, or autophagy.[20][21]
Caption: Key molecular mechanisms of this compound (AOH) toxicity.
Conclusion
The natural occurrence of this compound in a wide range of food and feed commodities necessitates robust monitoring and risk assessment. The data presented in this guide highlight the commodities most frequently contaminated and the typical concentration ranges observed. The detailed experimental protocols provide a foundation for accurate and reliable quantification of this mycotoxin. Furthermore, the visualization of the biosynthetic and toxicological pathways offers a deeper understanding of the formation and biological effects of this compound. For researchers, scientists, and drug development professionals, this information is critical for developing strategies to mitigate exposure, understanding potential health risks, and exploring the pharmacological properties of this and related compounds. Continued research is essential to fill knowledge gaps, particularly regarding the long-term effects of low-level dietary exposure and the co-occurrence of this compound with other mycotoxins.
References
- 1. Identification of a Polyketide Synthase Required for this compound (AOH) and this compound-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 4. Natural Occurrence of Alternaria Toxins in Agricultural Products and Processed Foods Marketed in South Korea by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Alternaria toxins in foodstuffs - Eurofins Scientific [eurofins.de]
- 8. Development and Application of a QuEChERS-Based Liquid Chromatography Tandem Mass Spectrometry Method to Quantitate Multi-Component Alternaria Toxins in Jujube - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Detection of Seven Alternaria Toxins in Mixed Fruit Puree by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Modified QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levels of Alternaria Toxins in Selected Food Commodities Including Green Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of Action and Toxicity of the Mycotoxin this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells [mdpi.com]
The Mycotoxin Alternariol: A Modulator of the Innate Immune Response
A Technical Guide for Researchers and Drug Development Professionals
The mycotoxin alternariol (AOH), a secondary metabolite produced by Alternaria fungi, is a frequent contaminant of various food products, including grains and fruits.[1][2] While its genotoxic and cytotoxic properties have been the subject of considerable research, emerging evidence highlights its significant impact on the innate immune system.[3][4] This technical guide provides an in-depth analysis of the current understanding of AOH's effects on the innate immune response, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the immunomodulatory potential of natural compounds.
This compound's Influence on Innate Immune Cells and Cytokine Production
This compound has been shown to exert a complex and often contradictory influence on innate immune cells, primarily macrophages. Its effects range from altering cell morphology and phenotype to modulating the production of key signaling molecules like cytokines and chemokines.[1][2] In some contexts, AOH appears to suppress inflammatory responses, while in others, it can induce specific inflammatory markers.
Quantitative Effects on Cytokine and Chemokine Secretion
The immunomodulatory activity of this compound is most evident in its dose-dependent alteration of cytokine and chemokine production by various cell types. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Effect of this compound (AOH) on Cytokine/Chemokine Protein Secretion in Murine Macrophages (RAW 264.7)
| Treatment | IL-6 Secretion | Reference |
| Lipopolysaccharide (LPS) | Induced | [3] |
| 10 µM AOH + LPS | Completely Suppressed | [3] |
Table 2: Effect of this compound (AOH) on Cytokine/Chemokine Protein Secretion in Human Bronchial Epithelial Cells (BEAS-2B)
| Treatment | IL-6 Secretion | IL-8 Secretion | MCP-1/CCL2 Secretion | Reference |
| 10 µg LPS | Induced | Induced | Induced | [3] |
| 10 µM AOH + 10 µg LPS | Suppressed | Suppressed | Suppressed | [3] |
| 10 µM AME + 10 µg LPS | Reduced by ~50% | Reduced by ~50% | Reduced by ~50% | [3] |
AME: this compound monomethyl ether, a derivative of AOH.
Table 3: Effect of this compound (AOH) on Cytokine Secretion in PMA-differentiated THP-1 Macrophages
| Treatment | IL-8 Secretion | IL-6 Secretion | TNF-α Secretion | IL-10 Secretion | Reference |
| LPS | Induced | Induced | Induced | Induced | [4][5] |
| 1-20 µM AOH + LPS | Decreased | Decreased | Decreased | Induced | [4][5] |
Table 4: Effect of this compound (AOH) on Cytokine Gene Transcription in Differentiated Caco-2 Cells
| Treatment (20-40 µM AOH) | IL-8 Transcription | IL-6 Transcription | IL-1β Transcription | TNF-α Transcription | Reference |
| IL-1β stimulated | Repressed | Repressed | Repressed | Augmented | [6][7] |
Impact on Macrophage Phenotype
Beyond cytokine modulation, AOH induces notable changes in macrophage morphology and surface marker expression. In RAW 264.7 mouse macrophages, AOH treatment leads to a transformation from a round to a star-shaped morphology and is accompanied by increased levels of CD83, CD86, CD11b, and MHCII.[2] Similarly, primary human macrophages adopt an elongated shape with dendrite-like protrusions and exhibit increased CD83 and CD86, but decreased HLA-DR and CD68 expression.[2] These alterations suggest a shift in macrophage phenotype, although not towards a classic M1 or M2 polarization.[2]
Key Signaling Pathways Targeted by this compound
The immunomodulatory effects of this compound are underpinned by its interaction with critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[8] AOH has been demonstrated to suppress LPS-induced NF-κB activation in THP-1 derived macrophages.[4][5] This inhibition of the NF-κB pathway is a key mechanism behind the observed decrease in the secretion of pro-inflammatory cytokines such as IL-8, IL-6, and TNF-α.[4][5]
Caption: this compound's inhibition of the NF-κB signaling pathway.
The MAPK Signaling Pathway
The MAPK signaling cascade, which includes JNK, ERK, and p38, is another crucial regulator of cellular processes, including inflammation.[9] While direct studies on AOH's impact on MAPK in innate immune cells are less abundant, evidence from studies on its derivative, this compound monomethyl ether (AME), suggests that this class of compounds can suppress mast cell activation by modulating the MAPK and NF-κB signaling pathways.[10][11][12] This suggests that AOH may also exert its immunomodulatory effects through the MAPK pathway.
Caption: Postulated inhibitory effect of this compound on the MAPK pathway.
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of this compound on the innate immune response.
In Vitro Cell Culture and Treatment
-
Cell Lines:
-
Cell Seeding Density: 5 x 105 cells/well in 24-well plates.[3][13]
-
This compound (AOH) and Lipopolysaccharide (LPS) Treatment:
-
Incubation: Cells were incubated for 24 hours under standard conditions (37°C, 5% CO2).[3][13]
Measurement of Cytokine and Chemokine Levels
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures were collected and analyzed for the protein levels of cytokines and chemokines such as IL-6, IL-8, and MCP-1/CCL2 using commercial ELISA kits.[3][13]
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR):
Analysis of Cell Phenotype
-
Flow Cytometry: To assess changes in cell surface marker expression (e.g., CD83, CD86, CD11b, MHCII, HLA-DR, CD68), cells were stained with fluorescently labeled antibodies and analyzed by flow cytometry.[2]
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Whole-cell lysates were prepared from treated and untreated cells.
-
SDS-PAGE and Transfer: Proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were probed with primary antibodies specific for phosphorylated and total proteins of the MAPK and NF-κB pathways (e.g., phospho-JNK, phospho-ERK, phospho-p38, phospho-IκBα).[10][11]
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence detection system were used to visualize the protein bands.
Caption: General experimental workflow for studying AOH's effects.
Conclusion and Future Directions
This compound demonstrates significant immunomodulatory properties, primarily characterized by the suppression of pro-inflammatory responses in various innate immune and epithelial cell types. Its ability to inhibit the NF-κB signaling pathway is a key mechanism underlying these effects. The presented quantitative data and experimental protocols provide a solid foundation for further research into the therapeutic potential of this mycotoxin.
Future investigations should aim to:
-
Elucidate the precise molecular interactions of AOH with components of the MAPK and other relevant signaling pathways.
-
Explore the in vivo effects of AOH on the innate immune response using animal models of inflammatory diseases.
-
Investigate the potential for synergistic or antagonistic interactions between AOH and other mycotoxins or environmental factors.
-
Evaluate the structure-activity relationship of AOH and its derivatives to identify more potent and specific immunomodulatory compounds for potential drug development.
By continuing to unravel the complex interplay between this compound and the innate immune system, the scientific community can better assess its risks as a food contaminant and potentially harness its properties for therapeutic benefit.
References
- 1. Mechanisms of Action and Toxicity of the Mycotoxin this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mycotoxin this compound induces DNA damage and modify macrophage phenotype and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Alternaria alternata Mycotoxin this compound Suppresses Lipopolysaccharide-Induced Inflammation | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The mycotoxin this compound suppresses lipopolysaccharide-induced inflammation in THP-1 derived macrophages targeting the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Alternaria Mycotoxin this compound Triggers the Immune Response of IL‐1β‐stimulated, Differentiated Caco‐2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Alternaria Mycotoxin this compound Triggers the Immune Response of IL-1β-stimulated, Differentiated Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mycotoxin this compound suppresses lipopolysaccharide-induced inflammation in THP-1 derived macrophages targeting the NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Marine-Derived this compound Monomethyl Ether Alleviates Ovalbumin-Induced Food Allergy by Suppressing MAPK and NF-κB Signaling Pathways of Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Alternariol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of alternariol (AOH), a mycotoxin produced by fungi of the Alternaria genus. It details the molecule's structure, physicochemical properties, biosynthesis, and its complex interactions with biological systems, including its mechanisms of toxicity and potential as a pharmacological agent.
Molecular Structure and Physicochemical Properties
This compound is a dibenzo-α-pyrone, a class of secondary metabolites characterized by a 6H-benzo[c]chromen-6-one core structure.[1] It is specifically substituted with a methyl group at position 1 and three hydroxyl groups at positions 3, 7, and 9.[1] This phenolic structure is fundamental to its biological activity, including its ability to generate reactive oxygen species (ROS) and interact with various cellular targets.[2] AOH is often found in cereals, fruits, and vegetables as a contaminant.[3][4]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₀O₅ | [1][5] |
| Molecular Weight | 258.23 g/mol | [1][5] |
| CAS Number | 641-38-3 | [1][5] |
| IUPAC Name | 3,7,9-trihydroxy-1-methyl-6H-benzo[c]chromen-6-one | [1] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), and Ethanol (≤0.5 mg/mL) | [3] |
| Stability | Significantly reduced at temperatures of 35°C and above; unstable above 100°C | [6] |
Biosynthesis
This compound is synthesized via the polyketide pathway, a common route for secondary metabolite production in fungi.[7] The biosynthesis is initiated by a Type I polyketide synthase (PKS), which utilizes acetyl-CoA as a starter unit and malonyl-CoA for chain extension.[2][8] The resulting polyketide chain undergoes a series of cyclization and aromatization reactions, including Claisen-type condensations, to form the characteristic dibenzopyranone skeleton of AOH.[8] The AOH molecule can be further modified, for example, through methylation by an O-methyltransferase, to produce its common derivative, this compound-9-methyl ether (AME).[8][9]
Core Chemical and Biological Properties
This compound exerts a wide range of biological effects, primarily stemming from its ability to induce oxidative stress, damage DNA, and modulate key signaling pathways. These activities are of significant interest to both toxicologists and drug development professionals.
Genotoxicity and Cytotoxicity
AOH is a known genotoxic agent. Its primary mechanism involves the inhibition of DNA topoisomerases, particularly topoisomerase IIα.[2][10] By stabilizing the enzyme-DNA cleavage complex, AOH prevents the re-ligation of DNA strands, leading to the accumulation of both single and double-strand breaks.[11][12] This DNA damage triggers cellular damage responses, leading to cell cycle arrest and apoptosis.[11][13]
The cytotoxic effects of AOH have been quantified in numerous cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potent anti-proliferative effects, particularly in cancer cells.
| Cell Line | Cell Type | IC₅₀ Value | Reference |
| KB / KBv200 | Human Epidermoid Carcinoma | 3.12 - 3.17 µg/mL | [6] |
| HUH-7 | Human Hepatocarcinoma | ~50 µM | [6] |
| Caco-2 | Human Colorectal Adenocarcinoma | 15 - 60 µM (range of effect) | [6] |
| Hepa-1c1c7 | Murine Hepatoma | Reduced cell counts at 24h | [3] |
| IPEC-1 | Swine Intestinal Epithelial | 10.5 µM (for AME) | [14] |
| NIH/3T3 | Mouse Embryo Fibroblast | 19.88% inhibition at 10 µM | [13] |
Enzyme Inhibition
AOH interacts with and inhibits a variety of enzymes, which is a critical aspect of its toxicity and potential therapeutic utility. Its planar phenolic structure allows it to fit into the active or allosteric sites of several key enzymes.
| Target Enzyme | Inhibition Type | IC₅₀ Value | Reference |
| Topoisomerase IIα | Poison | - | [2] |
| Cholinesterase | Inhibitor | - | [1][4] |
| CYP1A2 | Strong Inhibitor | 0.15 µM | [15] |
| CYP2C9 | Strong Inhibitor | 7.4 µM | [15] |
| CYP2C19 | Moderate Inhibitor | > 5 µM | [15] |
| Xanthine Oxidase (XO) | Allosteric Inhibitor | Moderate (weaker than allopurinol) | [16][17][18] |
| OATP1A2, 1B1, 1B3, 2B1 | Strong Inhibitor | 1.9 - 5.4 µM | [15] |
Modulation of Cellular Signaling Pathways
AOH disrupts cellular homeostasis by modulating multiple signaling pathways critical for cell survival, proliferation, and stress response.
A. Induction of Apoptosis: AOH triggers programmed cell death primarily through the mitochondria-dependent intrinsic pathway.[6] This involves the activation of p53, an increase in the Bax/Bcl-2 ratio, the opening of the mitochondrial permeability transition pore (PTP), and subsequent activation of caspases 9 and 3.[6]
B. Autophagy Regulation: In certain cells, such as macrophages, AOH can induce autophagy.[11] This process is mediated through the activation of the Sestrin2-AMPK-mTOR signaling pathway.[6][14] Sestrin2 activation leads to the phosphorylation of AMPK, which in turn inhibits the mTOR complex, a key negative regulator of autophagy.
References
- 1. This compound | C14H10O5 | CID 5359485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound 96 641-38-3 [sigmaaldrich.com]
- 6. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Polyketide Synthase Required for this compound (AOH) and this compound-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling Interspecies Differences in the Phase I Hepatic Metabolism of this compound and this compound Monomethyl Ether: Closing Data Gaps for a Comprehensive Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Action and Toxicity of the Mycotoxin this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Acute cytotoxicity of this compound on NIH/3T3 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Interactions of Mycotoxin this compound with Cytochrome P450 Enzymes and OATP Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probing the Interactions of 31 Mycotoxins with Xanthine Oxidase: this compound, this compound-3-Sulfate, and α-Zearalenol Are Allosteric Inhibitors of the Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Polyketide Synthase Genes Involved in Alternariol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternariol (AOH) and its derivative this compound-9-methyl ether (AME) are polyketide mycotoxins produced by various species of the fungal genus Alternaria. These compounds are frequent contaminants of food and feed, posing potential health risks due to their cytotoxic, genotoxic, and mutagenic properties. The biosynthesis of these intricate molecules is orchestrated by a dedicated gene cluster, at the heart of which lies a non-reducing polyketide synthase (NR-PKS). This technical guide provides a comprehensive overview of the core polyketide synthase genes involved in this compound biosynthesis, detailing the genetic architecture, key experimental validation protocols, and quantitative data on toxin production.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis in Alternaria alternata is encoded within a 15 kb gene cluster. This cluster contains the core polyketide synthase gene, along with genes for tailoring enzymes and a regulatory factor that collectively synthesize and modify the AOH backbone.[1][2]
Core Genes of the this compound (AOH) Cluster:
| Gene | Encoded Protein | Function in Biosynthesis |
| pksI | Non-reducing polyketide synthase (NR-PKS) | Catalyzes the initial condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units to form the heptaketide backbone of this compound.[2][3] |
| omtI | O-methyltransferase | Catalyzes the methylation of the 9-hydroxyl group of AOH to form this compound-9-methyl ether (AME).[3] |
| aohR | Gal4-like transcription factor | Positively regulates the expression of the pksI gene and other genes within the cluster.[2] |
| moxI | FAD-dependent monooxygenase | Involved in further modifications of the AOH scaffold, leading to derivatives like 4-hydroxy-AME, altenusin, and altenuene.[2] |
| sdrI | Short-chain dehydrogenase | A tailoring enzyme involved in the downstream modification of AOH derivatives.[2] |
| doxI | Putative extradiol dioxygenase | A tailoring enzyme contributing to the diversity of compounds produced from the AOH pathway.[2] |
The central enzyme, PksI , is a type I iterative PKS. Its heterologous expression in Aspergillus oryzae has been shown to be sufficient for the production of AOH, confirming its singular role in synthesizing the core polyketide structure.[2] The nomenclature for this gene has been subject to some historical ambiguity, with earlier literature referring to it as pksJ.[4] However, recent and definitive studies have established pksI as the correct designation.[2]
Signaling and Regulatory Pathway
The production of this compound is tightly regulated at the transcriptional level. The pathway-specific transcription factor, AohR , plays a crucial role in activating the expression of the biosynthetic genes.
Deletion of aohR leads to a significant reduction in pksI expression and a delay in AOH production, while its overexpression enhances both pksI expression and subsequent AOH synthesis.[2] This demonstrates a positive feedback loop where AohR directly controls the biosynthetic machinery.
Quantitative Data on this compound Production
Genetic modification of the AOH gene cluster has a profound impact on the production of this compound and its derivatives. The following tables summarize quantitative findings from key studies.
Table 1: Effect of Gene Knockout on AOH and AME Production in A. alternata
| Strain | Relevant Genotype | AOH Production (% of Wild-Type) | AME Production (% of Wild-Type) | Reference |
| Wild-Type | pksI+, aohR+ | 100% | 100% | [2] |
| ΔpksI | pksI knockout | Not detectable | Not detectable | [2] |
| ΔaohR | aohR knockout | Significantly reduced and delayed | Significantly reduced and delayed | [2] |
| pksH RNAi | pksH knockdown | ~2% | ~2% | [5] |
Note: Early studies using RNA interference (RNAi) on a different PKS gene, pksH, also showed a drastic reduction in AOH/AME production (almost 98%), suggesting an indirect regulatory effect on the pksI gene cluster.[5]
Table 2: Quantification Limits of Analytical Methods for AOH and AME
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-ESI-MS/MS | Tomato Juice | 1.40 ng/g | 3.5 ng/g | [5] |
| UPLC-MS/MS | Human Urine | < 0.053 ng/mL | - | [6] |
| UPLC-MS/MS | Human Capillary Blood | < 0.029 ng/mL | - | [6] |
| LC-MS/MS | Barley | 0.05 µg/kg (AME) | 0.16 µg/kg (AME) | [5] |
| LC-MS/MS | Wheat | - | 0.02 - 0.1 mg/kg | [7] |
Experimental Protocols
This section provides detailed methodologies for the functional analysis of polyketide synthase genes involved in this compound biosynthesis.
Protocol 1: CRISPR/Cas9-Mediated Knockout of pksI
This protocol outlines the workflow for targeted gene inactivation of pksI in A. alternata using a CRISPR/Cas9 system, adapted from methodologies described by Wenderoth et al. (2017, 2019).[2][8]
1. Vector Construction:
-
Guide RNA (sgRNA) Design: Design a 20-nucleotide protospacer sequence specific to the coding region of the pksI gene. The target sequence must be immediately followed by a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9. Note: Specific protospacer sequences used in publications include those targeting the ketoacyl synthase (KS) domain to ensure complete loss of function.
-
Cloning: The designed sgRNA is cloned into a fungal expression vector containing the Cas9 nuclease and a selection marker. The autonomously replicating plasmid pFC332 , which contains an Aspergillus-optimized Cas9 gene and the hygromycin resistance gene (hph), has been successfully used for this purpose in A. alternata.[9][10][11] The sgRNA expression can be driven by an RNA polymerase III promoter, such as a tRNA promoter.[9]
2. Protoplast Preparation and Transformation:
-
Mycelium Growth: Inoculate A. alternata spores in a liquid medium (e.g., Potato Dextrose Broth) and grow for 12-24 hours to obtain young, actively growing mycelia.
-
Enzymatic Digestion: Harvest the mycelia, wash with an osmotic stabilizer (e.g., 0.7 M NaCl), and resuspend in a lytic enzyme solution. A common enzyme cocktail includes Driselase and Glucanex in an osmotic buffer. Incubate at a controlled temperature (e.g., 28°C) with gentle shaking for 3-4 hours to digest the fungal cell walls.
-
Protoplast Purification: Filter the resulting suspension through sterile miracloth or glass wool to remove undigested mycelial debris. Centrifuge the filtrate to pellet the protoplasts, wash several times with an osmotic stabilizer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl, 50 mM CaCl2), and resuspend in the same buffer.
-
PEG-Mediated Transformation: Mix approximately 10^7 protoplasts with 5-10 µg of the CRISPR/Cas9 plasmid DNA. Add PEG solution (e.g., 40-60% PEG 4000 in STC buffer) and incubate on ice, followed by a room temperature incubation to facilitate DNA uptake.[12]
-
Regeneration: Add molten, osmotically stabilized regeneration agar (B569324) (e.g., PDA with sorbitol) to the transformation mix and pour onto plates containing the selection agent (e.g., hygromycin). Incubate for several days until transformant colonies appear.
3. Screening and Verification:
-
Isolate Transformants: Subculture individual colonies onto fresh selective media to obtain pure cultures.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the putative mutants. Perform PCR using primers flanking the sgRNA target site in the pksI gene. Successful editing via non-homologous end joining (NHEJ) will often result in small insertions or deletions (indels), leading to a change in the size of the PCR product or preventing amplification if the deletion is large.
-
Sanger Sequencing: Sequence the PCR products from candidate mutants to confirm the precise nature of the mutation (insertion, deletion, or substitution) at the target site.
Protocol 2: Quantification of AOH and AME by HPLC-MS/MS
This protocol provides a generalized method for the extraction and quantitative analysis of AOH and AME from fungal liquid cultures.
1. Sample Preparation and Extraction:
-
Culture Growth: Grow A. alternata strains in a suitable liquid medium (e.g., Potato Dextrose Broth or a modified Czapek-Dox medium) under static, dark conditions at 25°C for 14-21 days.[13][14]
-
Extraction:
-
Homogenize the entire fungal culture (mycelium and broth).
-
Take a measured aliquot (e.g., 5 g) of the homogenate.
-
Add an extraction solvent. A common choice is an acidified mixture of acetonitrile (B52724) and water (e.g., acetonitrile/water/acetic acid 79:20:1, v/v/v).
-
Shake vigorously for an extended period (e.g., 60 minutes).
-
Centrifuge the mixture to pellet solid debris.
-
Take a portion of the supernatant, dilute it with a water/methanol mixture, and filter through a 0.22 µm syringe filter into an HPLC vial.[7]
-
2. HPLC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is commonly used.[12]
-
Mobile Phase A: Water with an additive to improve ionization, such as 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[15]
-
Mobile Phase B: Methanol or acetonitrile with the same additives as Mobile Phase A.[15]
-
Gradient Elution: A typical gradient starts with a high percentage of aqueous phase (e.g., 90-95% A) and linearly increases the organic phase (B) to elute the analytes. A representative program:
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for AOH and AME due to the phenolic nature of the compounds, which readily deprotonate.[6][19]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: The specific precursor-to-product ion transitions must be optimized for the instrument in use. Representative transitions are listed below:
-
Table 3: Representative MRM Transitions for AOH and AME (Negative Ion Mode)
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| This compound (AOH) | 257.1 | 213.1 | 185.1 | Optimized (e.g., ~20-30) |
| This compound-9-methyl ether (AME) | 271.1 | 256.1 | 228.1 | Optimized (e.g., ~20-30) |
Note: The quantifier ion is typically the most abundant fragment and is used for concentration calculations. The qualifier ion is used for identity confirmation based on its ratio to the quantifier.[6][20]
Conclusion
The biosynthesis of this compound is a well-defined process centered around the pksI gene and its associated cluster. The availability of robust genetic tools like CRISPR/Cas9 allows for precise functional analysis of these genes, enabling researchers to probe their roles in mycotoxin production and fungal virulence.[2][8] Coupled with sensitive and specific analytical techniques such as HPLC-MS/MS, the quantitative impact of these genetic modifications can be accurately assessed. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biosynthesis of this compound, develop strategies for its control, and explore the potential of its derivatives.
References
- 1. Routine LC-MS/MS method for quantifying Alternaria toxins in tomatoes at harvest stage and during processing [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as virulence and colonization factor of Alternaria alternata during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins this compound, this compound Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Establishment of CRISPR/Cas9 in Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. addgene.org [addgene.org]
- 11. Improved gene editing and fluorescent-protein tagging in Aspergillus nidulans using a Golden Gate-based CRISPR-Cas9 plasmid system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. nacalai.com [nacalai.com]
- 17. researchgate.net [researchgate.net]
- 18. Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry of the Alternaria mycotoxins this compound and this compound monomethyl ether in fruit juices and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]
Alternariol's Impact on Mitochondrial Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanisms by which alternariol (AOH), a prevalent mycotoxin produced by Alternaria species fungi, imparts mitochondrial damage.[1][2][3] As a common contaminant in cereals, fruits, and vegetables, understanding the cytotoxic pathways of AOH is critical for toxicology and drug development.[1][2][4][5] This document synthesizes current research, focusing on the core molecular interactions, quantitative effects, and the experimental protocols used to elucidate them.
Core Mechanism: Induction of the Mitochondrial Apoptotic Pathway
This compound's primary cytotoxic effect is the induction of apoptosis mediated through the intrinsic, or mitochondrial, pathway.[6] This process is not initiated by direct interaction with the mitochondria but is a downstream consequence of cellular stress, particularly DNA damage.[6][7] AOH is known to function as a topoisomerase poison, leading to DNA strand breaks which trigger a p53-dependent damage response.[8][9]
The activation of this pathway involves several key mitochondrial events:
-
Mitochondrial Permeability Transition Pore (PTP) Opening: AOH treatment leads to the opening of the PTP, a multi-protein complex in the inner mitochondrial membrane.[6][7][8] This event disrupts ionic homeostasis and is a critical step towards mitochondrial collapse.[1]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The opening of the PTP leads to the dissipation of the electrochemical gradient across the inner mitochondrial membrane, resulting in a significant loss of ΔΨm.[1][2][6][7] This depolarization is a hallmark of mitochondrial dysfunction and a key indicator of early-stage apoptosis.[1]
-
Increased Reactive Oxygen Species (ROS) Production: Following the loss of ΔΨm, there is a marked increase in the generation of reactive oxygen species, particularly mitochondrial superoxide (B77818) anions (O₂•−).[6][7][8] This surge in ROS contributes to oxidative stress, further damaging cellular components, including mitochondrial membranes and DNA.[9][10]
-
Release of Apoptogenic Factors: The compromised integrity of the outer mitochondrial membrane facilitates the release of pro-apoptotic proteins, such as cytochrome c, from the intermembrane space into the cytosol.[7]
-
Caspase Activation: Once in the cytosol, cytochrome c triggers the activation of a cascade of executioner caspases, primarily caspase-9 and caspase-3, which orchestrate the systematic dismantling of the cell, culminating in apoptotic cell death.[6][7]
Quantitative Data Presentation
The cytotoxic and mitochondrial effects of this compound and its common derivative, this compound monomethyl ether (AME), have been quantified across various cell lines. The following tables summarize these findings.
Table 1: Cytotoxicity of this compound (AOH) and this compound Monomethyl Ether (AME)
| Compound | Cell Line | Assay | Exposure Time (h) | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|---|
| AOH | HCT116 | FDA | 24 | ~65 | [8] |
| AME | HCT116 | FDA | 24 | ~120 | [8] |
| AME | IPEC-1 | - | - | 10.5 | [10] |
| AOH | HepG2 | - | - | 18.71 (µg/mL) | [11] |
| AME | HepG2 | - | - | 15.38 (µg/mL) | [11] |
| AOH | Caco-2 | - | - | 11.68 (µg/mL) | [11] |
| AME | Caco-2 | - | - | 5.07 (µg/mL) |[11] |
Table 2: Effects of AOH and AME (25 µM) on Mitochondrial Parameters in HCT116 Cells
| Parameter | Probe/Assay | Control | AOH | AME | AOH + AME | Reference |
|---|---|---|---|---|---|---|
| Mitochondrial O₂•− (% of cells) | MitoSOX | 6.1 ± 1.1% | 22.5 ± 2.3% | 15.9 ± 1.0% | 35.7 ± 2.2% | [8] |
| PTP Opening (% of cells) | Calcein (B42510)/Cobalt | - | - | - | ~35% | [8] |
| Apoptosis (Sub-G1 population) | PI Staining | 9.6 ± 0.96% | 18.7 ± 0.9% | 16.9 ± 1.9% | - |[8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess this compound's effects on mitochondrial function.
This protocol is based on the use of a potentiometric fluorescent dye, such as MitoTracker Red CMXRos or TMRE, analyzed by flow cytometry.[8][12]
-
Cell Culture and Treatment:
-
Staining:
-
Cell Harvesting:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Trypsinize the cells to detach them from the plate.
-
Resuspend the cells in fresh medium or PBS to create a single-cell suspension.
-
-
Flow Cytometry Analysis:
This method utilizes the MitoSOX™ Red probe, which selectively detects O₂•− in the mitochondria of live cells.[8]
-
Cell Culture and Treatment:
-
Culture and treat cells with AOH as described in Protocol 3.1.
-
-
Staining:
-
After treatment, wash cells with a warm buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Incubate cells with MitoSOX™ Red reagent (typically 5 µM) in HBSS for 10-30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
Gently wash the cells three times with warm buffer.
-
Harvest the cells as described in Protocol 3.1.
-
Analyze immediately via flow cytometry, exciting with a laser around 510 nm and collecting emission at approximately 580 nm. An increase in red fluorescence indicates elevated mitochondrial O₂•− production.[8]
-
This protocol uses a calcein/cobalt quenching assay to visualize PTP opening.[8]
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with AOH as required.
-
-
Probe Loading:
-
Load cells with Calcein-AM (acetoxymethyl ester), a fluorescent dye that becomes trapped in the cytoplasm and mitochondria.
-
Simultaneously, add a quenching agent like cobalt chloride (CoCl₂), which can enter the mitochondrial matrix only when the PTP is open.
-
-
Imaging:
-
Wash the cells to remove excess dye.
-
Image the cells using fluorescence microscopy.
-
Cells with open PTPs will show a loss of mitochondrial calcein fluorescence due to quenching by the influx of cobalt.
-
-
Quantification:
-
Quantify the percentage of cells exhibiting quenched mitochondrial fluorescence compared to the total cell population. A more pronounced PTP opening was observed when AOH and AME were combined.[8]
-
References
- 1. daneshyari.com [daneshyari.com]
- 2. This compound induce toxicity via cell death and mitochondrial damage on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell death induced by the Alternaria mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of this compound monomethyl ether-induced mitochondrial apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Action and Toxicity of the Mycotoxin this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxic Effects of this compound, this compound Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC-MS/MS method for alternariol quantification in cereals
An HPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of alternariol (AOH) in various cereal matrices. This application note details a complete protocol from sample preparation to data analysis, designed for researchers and analytical scientists in food safety and quality control.
Introduction
This compound (AOH) is a mycotoxin produced by several species of Alternaria fungi, which are known to contaminate a wide range of agricultural products, including cereals like wheat, barley, and corn.[1][2] Due to its potential genotoxic and mutagenic properties, the presence of AOH in the food supply chain is a significant health concern.[3] Regulatory bodies and food safety programs require reliable and highly sensitive analytical methods for monitoring AOH levels in food products to ensure consumer safety.[3]
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the preferred technique for mycotoxin analysis due to its exceptional selectivity, sensitivity, and accuracy.[4][5][6] This method allows for the precise quantification of AOH even at low concentrations in complex food matrices. The use of a stable isotope-labeled internal standard, such as ¹³C₆-Alternariol, is crucial for correcting analytical variability, including matrix effects and recovery losses, thereby ensuring the highest level of accuracy.[3]
This document provides a detailed protocol for a "dilute-and-shoot" HPLC-MS/MS method for the quantification of this compound in cereals.
Principle of the Method
The analytical procedure begins with the extraction of this compound from a homogenized cereal sample using an acidified acetonitrile/water solvent mixture.[3] A known amount of a stable isotope-labeled internal standard (¹³C₆-AOH) is added prior to extraction to enable accurate quantification via isotope dilution. After extraction and centrifugation, the supernatant is diluted and directly injected into the HPLC-MS/MS system.
Chromatographic separation is achieved on a reversed-phase C18 column. The analyte and internal standard are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity by monitoring specific precursor-to-product ion transitions for both the native AOH and its labeled internal standard. Quantification is performed by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it against a matrix-matched calibration curve.
Experimental Protocols
Apparatus and Materials
-
Equipment:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[4]
-
Laboratory mill or homogenizer
-
Analytical balance (4-decimal places)
-
Mechanical wrist-action shaker or vortex mixer
-
Centrifuge capable of 4000 rpm
-
Calibrated micropipettes
-
Syringe filters (0.2 µm, PTFE or RC)
-
-
Chemicals and Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid or Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
This compound (AOH) certified reference standard
-
¹³C₆-Alternariol (¹³C₆-AOH) certified internal standard
-
Standard Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh the certified standards of AOH and ¹³C₆-AOH. Dissolve in methanol to obtain individual stock solutions with a concentration of 100 µg/mL.[7] Store at -20°C in amber vials.
-
Intermediate Standard Solutions (1 µg/mL): Prepare intermediate solutions of AOH and ¹³C₆-AOH by diluting the stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate AOH solution with the mobile phase or a blank matrix extract. A typical calibration range is 1 to 100 ng/mL.[8] Each calibration standard must be fortified with the ¹³C₆-AOH internal standard at a constant concentration (e.g., 50 ng/mL).
Sample Preparation Protocol
The following "dilute-and-shoot" protocol is valued for its simplicity and high throughput.[3]
-
Homogenization: Mill the cereal grain sample to a fine, uniform powder (e.g., 1 mm particle size) to ensure sample homogeneity.[3]
-
Weighing: Accurately weigh 5.0 g (± 0.01 g) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the ¹³C₆-AOH internal standard working solution to each sample, quality control, and calibration standard.
-
Extraction: Add 20 mL of the extraction solvent (acetonitrile/water/acetic acid; 79:20:1, v/v/v).[2][3]
-
Shaking: Cap the tubes securely and shake vigorously on a mechanical shaker for 60 minutes at room temperature.[3]
-
Centrifugation: Centrifuge the suspension at 4000 rpm for 10 minutes to pellet the solid matrix material.[3]
-
Dilution & Filtration: Transfer a 500 µL aliquot of the clear supernatant into a clean vial. Dilute with 500 µL of water. Filter the diluted extract through a 0.2 µm syringe filter into an HPLC vial for analysis.[3]
HPLC-MS/MS Analysis
HPLC Conditions
| Parameter | Setting |
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm)[1] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Acetic Acid |
| Mobile Phase B | Methanol[8] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 0.0 min: 10% B; 2.0 min: 95% B; 5.0 min: 95% B; 5.1 min: 10% B; 8.0 min: 10% B |
MS/MS Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |
| Capillary Voltage | -3000 V[1] |
| Source Temperature | 325°C[1] |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation and Method Performance
MRM Transitions and Collision Energies
The following table summarizes the optimized MRM transitions for the quantification and confirmation of this compound and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Collision Energy (eV) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| This compound (AOH) | 257.1 | 213.1 | 25 | 185.1 | 30 |
| ¹³C₆-Alternariol | 263.1 | 218.1 | 25 | 190.1 | 30 |
Note: m/z values and collision energies may require optimization depending on the specific instrument used.
Method Validation Data
The method was validated according to established guidelines to ensure its fitness for purpose.[10] The following tables present typical performance characteristics.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Matrix | Linearity Range (µg/kg) | R² | LOD (µg/kg) | LOQ (µg/kg) |
| AOH | Wheat | 1.0 - 200 | >0.995 | 0.3 | 1.0 |
| AOH | Corn | 1.0 - 200 | >0.995 | 0.5 | 1.5 |
| AOH | Barley | 1.0 - 200 | >0.994 | 0.4 | 1.2 |
| Data is representative and based on values reported in scientific literature.[10][11][12] |
Table 2: Accuracy (Recovery) and Precision (RSD)
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSDr (%) (Repeatability) | RSDir (%) (Intermediate Precision) |
| Wheat | 5 | 95.2 | 5.8 | 7.5 |
| 50 | 98.6 | 4.1 | 6.2 | |
| Corn | 5 | 92.1 | 6.5 | 8.1 |
| 50 | 96.3 | 4.9 | 6.8 | |
| Acceptable recovery is typically within 70-120%, with RSD values below 15-20%.[10][13] |
Visualization
Caption: Workflow for HPLC-MS/MS quantification of this compound in cereals.
References
- 1. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The choice of preparation method for the determination of Alternaria toxins from wheat samples by LC-MS/MS | FINS [foodandfeed.fins.uns.ac.rs]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of an UHPLC-MS/MS Method for the Simultaneous Determination of 11 EU-Regulated Mycotoxins in Selected Cereals [mdpi.com]
- 7. Occurrence and Determination of Alternaria Mycotoxins this compound, this compound Monomethyl Ether, and Tentoxin in Wheat Grains by QuEChERS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Optimization and validation of a LC-MS/MS method for the determination of Alternaria toxins in tomato products [iris.uniroma1.it]
- 10. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins this compound, this compound Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a high-throughput UHPLC-MS/MS method for the analysis of Fusarium and Alternaria toxins in cereals and cereal-based food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Determination of Alternariol
These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols and reference materials for the quantitative analysis of alternariol (AOH). This compound is a mycotoxin produced by fungi of the Alternaria genus, commonly found as a contaminant in cereals, fruits, and vegetables.[1][2][3] Due to its potential cytotoxic and genotoxic effects, accurate and reliable analytical methods are crucial for food safety and toxicological research.[1][4]
Analytical Standards and Reference Materials
The foundation of accurate mycotoxin analysis lies in the availability of high-purity, certified analytical standards. Several suppliers offer this compound as a reference material in various formats, including crystalline powder and solutions. It is imperative to use certified reference materials (CRMs) to ensure metrological traceability and the reliability of analytical results.[3]
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 641-38-3 |
| Molecular Formula | C₁₄H₁₀O₅ |
| Molecular Weight | 258.23 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (0.5 mg/ml)[4] |
Table 1: Commercially Available this compound Analytical Standards
| Supplier | Product Name | Catalog Number | Purity | Format |
| Sigma-Aldrich | This compound analytical standard | 35758 | ≥96.0% (HPLC)[5] | Neat |
| Cayman Chemical | This compound | 11335 | ≥98% | Crystalline Solid |
| Santa Cruz Biotechnology | This compound | sc-202213 | - | Solid |
| Adipogen Life Sciences | This compound | BVT-0465 | ≥98% | Crystalline Solid |
| Romer Labs | Biopure™ this compound | - | High Purity | Crystalline and liquid |
Experimental Protocols
This section details two common analytical methods for the quantification of this compound in food matrices: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Quantification of this compound in Food Matrices by HPLC-MS/MS with QuEChERS Sample Preparation
This protocol describes a robust method for the simultaneous determination of this compound and other Alternaria toxins in various food matrices, such as grains, fruits, and vegetables.[2][3][6][7][8] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction and cleanup, followed by sensitive and selective quantification using LC-MS/MS.[2][3]
Materials and Reagents:
-
This compound analytical standard
-
¹³C₁₄-Alternariol internal standard (optional, but recommended for high accuracy)[2]
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid or Formic acid
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl)
-
Dispersive SPE (dSPE) cleanup sorbents (e.g., PSA, C18, MgSO₄)
-
50 mL and 15 mL centrifuge tubes
-
Syringe filters (PTFE, 0.22 µm)
-
HPLC vials
Experimental Workflow:
Procedure:
-
Sample Homogenization: Homogenize solid food samples to a fine powder or paste. Ensure liquid samples are well-mixed.[2]
-
Extraction:
-
Weigh 2-3 g of the homogenized sample into a 50 mL centrifuge tube.[2][8]
-
(Optional) Spike with ¹³C₁₄-Alternariol internal standard working solution.[2]
-
Add 15 mL of an extraction solvent (e.g., acetonitrile with 1% acetic acid or 1.5% formic acid).[2][8]
-
Shake vigorously for 1-45 minutes using a mechanical shaker.[2][8]
-
-
Dispersive SPE (dSPE) Cleanup:
-
Evaporation and Reconstitution:
-
Transfer the cleaned supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in a suitable volume (e.g., 400 µL of methanol followed by 600 µL of mobile phase A).[9][10]
-
Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.[9]
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: Waters XSelect HSS T3 (100 mm × 2.1 mm, 2.5 µm) or equivalent.[9]
-
Mobile Phase A: 5 mmol/L ammonium acetate in water (pH ~8.0).[10]
-
Mobile Phase B: Methanol.[10]
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 5 µL.[9]
-
Column Temperature: 30°C.[9]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[11]
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for this compound for confirmation.
-
Optimize cone voltage and collision energy for each transition.
-
-
Table 2: Example MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound (AOH) | 259.1 | 215.1 | 187.1 |
Note: Optimal MRM transitions and collision energies should be determined empirically on the specific instrument used.
Protocol 2: Screening of this compound using a Competitive ELISA Kit
ELISA provides a high-throughput and cost-effective method for the screening of this compound in various samples, particularly in grain.[12][13] This protocol is based on a competitive enzyme immunoassay.
Materials:
-
This compound ELISA Kit (e.g., Creative Diagnostics, DEIASL217)[12]
-
Sample extraction solution (as specified in the kit manual)
-
Microplate reader (450 nm)
-
Distilled or deionized water
Procedure:
-
Sample Preparation:
-
Extract the sample as per the instructions provided in the ELISA kit manual. This typically involves extraction with a solvent (e.g., methanol/water), followed by dilution.
-
-
ELISA Assay:
-
Add standards and prepared samples to the antibody-coated microtiter wells.
-
Add the this compound-enzyme conjugate to the wells.
-
Incubate for the time specified in the kit manual (e.g., 30 minutes at room temperature). During this step, free this compound in the sample competes with the enzyme-conjugated this compound for binding to the antibodies.
-
Wash the plate to remove unbound components.
-
Add the substrate solution and incubate (e.g., 15 minutes at room temperature). The enzyme converts the substrate to a colored product.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Signaling Pathways and Mechanism of Action
This compound exerts its toxicity through multiple mechanisms, primarily by inducing DNA damage and apoptosis. Understanding these pathways is crucial for toxicological risk assessment and drug development.
Topoisomerase Inhibition
This compound has been identified as a topoisomerase poison, inhibiting both topoisomerase I and II.[14][15][16][17] It stabilizes the covalent topoisomerase-DNA cleavage complex, leading to DNA strand breaks and subsequent genotoxicity.[5][15]
Induction of Apoptosis
This compound induces apoptosis through a mitochondria-dependent pathway.[1][18][19] This process involves the activation of p53, leading to the opening of the mitochondrial permeability transition pore (PTP), loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and subsequent activation of caspases.[1][19]
By providing standardized protocols and insights into the mechanism of action, these application notes serve as a valuable resource for the scientific community engaged in the analysis and toxicological evaluation of this compound.
References
- 1. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Occurrence and Determination of Alternaria Mycotoxins this compound, this compound Monomethyl Ether, and Tentoxin in Wheat Grains by QuEChERS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of four Alternaria alternata mycotoxins by QuEChERS approach coupled with liquid chromatography-tandem mass spectrometry in tomato-based and fruit-based products [cris.unibo.it]
- 7. Development of a QuEChERS-Based UHPLC-MS/MS Method for Simultaneous Determination of Six Alternaria Toxins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Alternaria Toxins in Food by SPE and LC-IDMS: Development and In-House Validation of a Candidate Method for Standardisation [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins this compound, this compound Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. This compound ELISA-ECALBIO CO.,LTD [ecalbio.com]
- 14. brill.com [brill.com]
- 15. This compound acts as a topoisomerase poison, preferentially affecting the IIalpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of this compound monomethyl ether-induced mitochondrial apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell death induced by the Alternaria mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alternariol Extraction from Tomato Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternariol (AOH) is a mycotoxin produced by fungi of the Alternaria genus, which are known to be common pathogens of tomatoes and other crops. The presence of AOH in the food chain is a growing health concern, necessitating reliable and validated analytical methods for its monitoring in various food commodities, including tomato products. This document provides detailed protocols for the extraction of AOH from tomato products, tailored for research and quality control applications. The methodologies described are based on established and validated techniques, ensuring accuracy and reproducibility.
Quantitative Data Summary
The following tables summarize the performance of different extraction and analytical methods for the quantification of this compound (AOH) in tomato products. These values are compiled from various studies and provide a comparative overview of the efficiency and sensitivity of each technique.
Table 1: Performance of Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC)
| Matrix | Analyte(s) | Recovery (%) | LOD (ng/g) | LOQ (ng/g) | Reference |
| Tomato Paste | AOH | > 77.2 | 1.93 | - | [1][2][3] |
| Tomato Products | AOH, AME | 84.1 (AOH), 98.7 (AME) | - | 5.0 (AOH), 2.0 (AME) | [4] |
| Tomato Samples | AOH, AME | 84-97 (AOH), 67-91 (AME) | 7 (AOH), 15 (AME) | - | [5] |
AOH: this compound, AME: this compound Monomethyl Ether, LOD: Limit of Detection, LOQ: Limit of Quantification
Table 2: Performance of Dispersive Liquid-Liquid Microextraction (DLLME) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Matrix | Analyte(s) | Recovery (%) | LOD (ng/g) | LOQ (ng/g) | Reference |
| Tomato Juice | AOH, AME, TEN | > 80 | 1.40 (AOH, AME), 0.70 (TEN) | 3.5 (AOH, AME), 1.75 (TEN) | [6][7] |
AOH: this compound, AME: this compound Monomethyl Ether, TEN: Tentoxin, LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for AOH in Tomato Paste
This protocol is based on the method described for the determination of AOH in tomato paste using SPE followed by HPLC with fluorescence detection.[1][2][3]
1. Sample Preparation:
-
Homogenize the tomato paste sample to ensure uniformity.
2. Extraction:
-
Weigh 50 g of the homogenized tomato paste.
-
Extract the sample with methanol (B129727).
-
Filter the extract to remove solid particles.
3. Clarification and Partitioning:
-
Add ammonium (B1175870) sulfate (B86663) to the filtrate for clarification.
-
Partition the clarified extract with chloroform (B151607) to isolate the mycotoxins.
4. Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge by passing methanol followed by water through it.
-
Load the chloroform extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elute AOH from the cartridge using an appropriate elution solvent, such as methanol or acetonitrile (B52724).
5. Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Analyze the reconstituted sample by HPLC with a fluorescence detector.
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) for AOH in Tomato Juice
This protocol is adapted from a method for the simultaneous quantification of AOH, AME, and TEN in tomato and tomato-based products using DLLME combined with LC-MS/MS.[6][7]
1. Sample Preparation:
-
Centrifuge the tomato juice sample to separate the supernatant.
2. Extraction:
-
Take 5 mL of the tomato juice supernatant.
-
Add acetonitrile as a disperser solvent.
-
Rapidly inject a mixture of the disperser solvent (acetonitrile) and extraction solvent (chloroform) into the aqueous sample. A cloudy solution will be formed.
3. Phase Separation:
-
Centrifuge the cloudy solution to separate the fine droplets of the extraction solvent from the aqueous phase. The analyte will be enriched in the sedimented phase.
4. Analysis:
-
Collect the sedimented phase (chloroform droplet).
-
Evaporate the solvent.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using an LC-MS/MS system.
Protocol 3: QuEChERS-based Extraction for Alternaria Toxins in Tomatoes
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that has been successfully applied to the analysis of various mycotoxins in food matrices.[8]
1. Sample Homogenization:
-
Homogenize 5 g of the tomato sample with 10 mL of water and 10 mL of acetonitrile containing 1% acetic acid.[9]
2. Extraction and Salting Out:
-
Add 4 g of anhydrous MgSO4 and 1 g of NaCl to the mixture and shake vigorously.[9]
-
Centrifuge the sample to separate the layers.
3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Add a d-SPE cleanup sorbent (e.g., a combination of C18 and primary secondary amine - PSA).
-
Vortex and centrifuge.
4. Analysis:
-
The final extract can be directly analyzed by LC-MS/MS.
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Determination of this compound in tomato paste using solid phase extraction and high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound in tomato paste using solid phase extraction and high-performance liquid chromatography with fluorescence detection† - Analyst (RSC Publishing) DOI:10.1039/A804587I [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of Alternaria mycotoxins in tomato samples by pressurised liquid extraction coupled to liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins this compound, this compound Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins this compound, this compound Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products | MDPI [mdpi.com]
- 8. Occurrence and Determination of Alternaria Mycotoxins this compound, this compound Monomethyl Ether, and Tentoxin in Wheat Grains by QuEChERS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potential of Alternaria Toxins Production by A. alternata in Processing Tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Assessing Alternariol Estrogenicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternariol (AOH) is a mycotoxin produced by fungi of the Alternaria genus, commonly found as contaminants in various food sources. Structurally, AOH bears a resemblance to steroid hormones, raising concerns about its potential endocrine-disrupting properties, particularly its ability to mimic estrogen. Assessing the estrogenicity of AOH is crucial for understanding its potential risks to human health. This document provides detailed application notes and protocols for key in vitro assays used to evaluate the estrogenic activity of this compound. These assays include the Ishikawa cell alkaline phosphatase (AlP) induction assay, the MCF-7 cell proliferation (E-SCREEN) assay, and estrogen receptor (ER) reporter gene assays.
Estrogen Receptor Signaling Pathway
The estrogenic activity of compounds like this compound is primarily mediated through their interaction with estrogen receptors (ERα and ERβ). The binding of a ligand to these receptors initiates a signaling cascade that leads to the transcription of estrogen-responsive genes, ultimately resulting in physiological effects.
Caption: Estrogen Receptor Signaling Pathway for this compound.
Quantitative Data Summary
The following table summarizes the quantitative data on the estrogenic activity of this compound from various in vitro assays.
| Assay Type | Cell Line | Endpoint | This compound (AOH) Activity | Reference Compound (17β-estradiol, E2) Activity | Relative Potency (AOH vs. E2) |
| Alkaline Phosphatase (AlP) Assay | Ishikawa | EC50 | 2.7 ± 1.7 µM[1] | ~0.27 nM | ~0.01%[1] |
| Alkaline Phosphatase (AlP) Assay | Ishikawa | EC50 | 995 nM[2][3] | 41 pM[3] | Not explicitly stated |
| Receptor Binding Assay | Human ERα & ERβ | Relative Binding Affinity | 0.01% (ERα), 0.04% (ERβ) | 100% | 0.01% - 0.04% |
| Reporter Gene Assay | H295R cells | Estradiol Production | Significant increase at 3.87 µM[4] | Not applicable | Not applicable |
Experimental Protocols
Alkaline Phosphatase (AlP) Induction Assay in Ishikawa Cells
This assay is based on the estrogen-dependent induction of alkaline phosphatase (AlP) activity in the human endometrial adenocarcinoma cell line, Ishikawa.[1][3][5][6]
Workflow:
Caption: Workflow for the Alkaline Phosphatase (AlP) Assay.
Materials:
-
Ishikawa cells
-
DMEM/F-12 medium without phenol (B47542) red
-
Charcoal/dextran-treated fetal bovine serum (CD-FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
This compound (AOH)
-
17β-estradiol (E2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
Microplate reader
Protocol:
-
Cell Culture: Maintain Ishikawa cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Hormone Deprivation: Before the assay, switch the cells to an estrogen-free medium (DMEM/F-12 without phenol red supplemented with 5% CD-FBS) for at least 48 hours.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of estrogen-free medium.[5] Incubate for 48 hours to allow for cell attachment.[5]
-
Treatment: Prepare serial dilutions of this compound and 17β-estradiol (positive control) in estrogen-free medium. The final DMSO concentration should not exceed 0.1%. Remove the seeding medium and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.[5]
-
Cell Lysis: After incubation, wash the cells twice with 150 µL of PBS. Lyse the cells by freezing the plates at -80°C for at least 30 minutes.[5]
-
Alkaline Phosphatase Reaction: Thaw the plates at room temperature. Add 100 µL of pNPP substrate solution to each well and incubate in the dark at room temperature.[5]
-
Measurement: Measure the absorbance at 405 nm at different time points (e.g., 30, 60, and 90 minutes) using a microplate reader.[5] If desired, the reaction can be stopped by adding 50 µL of stop solution.
-
Data Analysis: Subtract the background absorbance from the readings. Calculate the fold induction of AlP activity relative to the vehicle control. Determine the EC50 value for this compound and 17β-estradiol by fitting the data to a sigmoidal dose-response curve.
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.
Workflow:
Caption: Workflow for the E-SCREEN Assay.
Materials:
-
DMEM medium with phenol red
-
Fetal bovine serum (FBS)
-
Charcoal/dextran-treated fetal bovine serum (CD-FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
This compound (AOH)
-
17β-estradiol (E2)
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Acetic acid solution
-
Tris buffer
-
Microplate reader
Protocol:
-
Cell Culture: Maintain MCF-7 cells in DMEM with phenol red supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Hormone Deprivation: Prior to the assay, culture the cells for at least 3-4 days in DMEM without phenol red supplemented with 10% CD-FBS to deplete endogenous steroids.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 2,000-4,000 cells/well in 100 µL of DMEM without phenol red supplemented with 10% CD-FBS.
-
Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds (this compound), positive control (17β-estradiol), or vehicle control (DMSO). The final DMSO concentration should be kept below 0.1%.
-
Incubation: Incubate the plates for 6 days.[7]
-
Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 100 µL of 10 mM Tris buffer (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Shake the plates for 5 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the proliferative effect (PE) as the ratio of the highest cell number in the presence of the test compound to the cell number in the control group.
Estrogen Receptor (ER) Reporter Gene Assay
This assay utilizes a cell line stably or transiently transfected with a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). The binding of an estrogenic compound to the ER activates the transcription of the reporter gene, leading to a measurable signal.[1][4][11][12][13]
Workflow:
Caption: Workflow for the ER Reporter Gene Assay.
Materials:
-
ER-responsive reporter cell line (e.g., VM7Luc4E2, T47D-KBluc)
-
Appropriate cell culture medium (e.g., DMEM without phenol red)
-
Charcoal/dextran-treated fetal bovine serum (CD-FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well cell culture plates (white, opaque for luminescence)
-
This compound (AOH)
-
17β-estradiol (E2)
-
Dimethyl sulfoxide (DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture: Maintain the reporter cell line in the recommended culture medium.
-
Hormone Deprivation: For several days before the assay, culture the cells in a medium containing CD-FBS to reduce background estrogenic activity.
-
Cell Seeding: Seed the cells into white, opaque 96-well plates at a density optimized for the specific cell line. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound and 17β-estradiol in the assay medium. Replace the culture medium with the treatment solutions. Include a vehicle control.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Cell Lysis and Reporter Gene Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the specific luciferase assay kit being used.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as fold induction over the vehicle control. Determine the EC50 values for this compound and 17β-estradiol from the dose-response curves.
Conclusion
The in vitro assays described in this document provide robust and sensitive methods for assessing the estrogenic potential of this compound. The Ishikawa AlP assay, the E-SCREEN assay, and ER reporter gene assays are complementary approaches that can provide a comprehensive profile of the estrogenic activity of this mycotoxin. The provided protocols and data serve as a valuable resource for researchers in toxicology, food safety, and drug development to evaluate the endocrine-disrupting effects of this compound and other related compounds.
References
- 1. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple and sensitive microtiter plate estrogen bioassay based on stimulation of alkaline phosphatase in Ishikawa cells: estrogenic action of delta 5 adrenal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and sensitive microtiter plate estrogen bioassay based on stimulation of alkaline phosphatase in an endometrial adenocarcinoma cell line (Ishikawa line) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. Stimulation of alkaline phosphatase activity in Ishikawa cells induced by various phytoestrogens and synthetic estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Determining Alternariol Cytotoxicity using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternariol (AOH), a mycotoxin produced by fungi of the Alternaria genus, is a common contaminant in cereals, fruits, and vegetables.[1] Due to its prevalence in the food chain, understanding its potential toxicity to human and animal cells is of significant importance.[2] AOH and its derivative, this compound monomethyl ether (AME), have been shown to exhibit a range of cytotoxic effects, including the induction of oxidative stress, DNA damage, cell cycle arrest, and apoptosis.[3][4] These application notes provide detailed protocols for commonly used cell-based assays to quantify the cytotoxicity of this compound and its derivatives, enabling researchers to assess their potential risks and investigate their mechanisms of action.
Mechanisms of this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects through a multi-faceted mechanism that primarily involves the induction of oxidative stress and subsequent activation of apoptotic pathways. Upon entering the cell, this compound can lead to the generation of reactive oxygen species (ROS).[3] This increase in ROS can cause damage to cellular components, including DNA, leading to DNA strand breaks.[5] The cellular response to this damage involves the activation of the p53 tumor suppressor protein, a key regulator of cell cycle arrest and apoptosis.[6]
Activated p53 can trigger cell cycle arrest, often at the G2/M phase, to allow for DNA repair.[7][8] However, if the damage is too severe, p53 can initiate the mitochondrial pathway of apoptosis.[6] This involves the opening of the mitochondrial permeability transition pore (PTP), leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.[6] This cascade of events culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of the biochemical and morphological changes associated with apoptosis, ultimately leading to programmed cell death.[4]
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a critical parameter for quantifying the cytotoxicity of a compound. The following table summarizes reported IC50/EC50 values for this compound (AOH) and this compound monomethyl ether (AME) in various cell lines.
| Compound | Cell Line | Assay | Exposure Time | IC50 / EC50 Value | Reference |
| AOH | Human Epidermoid Carcinoma (KB) | Not Specified | Not Specified | 3.12 - 3.17 µg/mL | [7] |
| AOH | Human Colon Carcinoma (Caco-2) | MTT, NR, PC Assays | Not Specified | 15, 30, and 60 µM (sub-cytotoxic) | [6] |
| AME | Human Epidermoid Carcinoma (KB) | Not Specified | Not Specified | 4.82 - 4.94 µg/mL | [7] |
| AME | Swine Intestinal Epithelial (IPEC-1) | MTT Assay | 24 hours | 10.5 µM | [3][4] |
| AME | Human Colon Carcinoma (Caco-2) | Not Specified | Not Specified | 6 - 23 µg/mL | [3] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[9]
Materials:
-
Cells of interest (e.g., Caco-2, HepG2, IPEC-1)
-
Complete cell culture medium
-
This compound (AOH) or this compound Monomethyl Ether (AME) stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm wavelength)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).[10] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (AOH) or this compound Monomethyl Ether (AME) stock solution (in DMSO)
-
96-well flat-bottom plates
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader (490 nm wavelength)[11]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted solutions to the appropriate wells. Include vehicle and negative controls. Additionally, prepare a positive control for maximum LDH release by adding a lysis solution (provided in the kit) to a set of wells 45 minutes before the end of the incubation period.[11]
-
Supernatant Collection: After the desired incubation time (e.g., 24, 48 hours), centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[11]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (from the kit) to each well.[11]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11] Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (maximum LDH release), after subtracting the background absorbance from the negative control.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore that can be quantified.[12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (AOH) or this compound Monomethyl Ether (AME) stock solution (in DMSO)
-
96-well plates (black plates for fluorescent assays)
-
Caspase-3 Activity Assay Kit (colorimetric or fluorometric)
-
Cell lysis buffer (provided in the kit)
-
Microplate reader (colorimetric: 405 nm; fluorometric: Ex/Em = 380/420-460 nm)[13][14]
Protocol:
-
Cell Seeding and Treatment: Seed 0.5 - 2 x 10⁵ cells/well in a 96-well plate and treat with various concentrations of this compound for the desired time.[13]
-
Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Wash the cells with ice-cold PBS and then add cell lysis buffer. Incubate on ice for 10 minutes.[14]
-
Lysate Collection: Centrifuge the plate at 10,000 x g for 1 minute. Transfer the supernatant (cell lysate) to a fresh, pre-chilled 96-well plate.[14]
-
Caspase-3 Reaction: Add the caspase-3 substrate and reaction buffer (from the kit) to each well containing the cell lysate.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light.[14] Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at Ex/Em = 380/420-460 nm (for fluorometric assays).[13][14]
-
Data Analysis: Determine the fold-increase in caspase-3 activity by comparing the results from the treated samples to the untreated control.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. This compound | C14H10O5 | CID 5359485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound exerts embryotoxic and immunotoxic effects on mouse blastocysts through ROS-mediated apoptotic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Cytotoxic Effects of this compound, this compound Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]
- 6. daneshyari.com [daneshyari.com]
- 7. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects of this compound, this compound Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. takarabio.com [takarabio.com]
- 12. mpbio.com [mpbio.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Detecting Alternariol in Complex Food Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternariol (AOH) is a mycotoxin produced by fungi of the Alternaria genus, which are common pathogens of a wide range of agricultural commodities.[1][2] These fungi can contaminate crops such as cereals, fruits, and vegetables both in the field and post-harvest.[1][3] Due to its potential cytotoxic and genotoxic effects, the presence of this compound in the food supply is a growing concern for food safety authorities and consumers.[4][5] This document provides detailed application notes and protocols for the detection of this compound in complex food matrices, tailored for researchers, scientists, and professionals in food safety and drug development. The methods described herein are based on established analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA).
Methods Overview
The detection of this compound in food is challenging due to the complexity of food matrices, which can interfere with analytical measurements.[1][6] Therefore, robust sample preparation techniques are crucial to remove interfering substances and concentrate the analyte of interest. The most common and effective methods for this compound analysis involve a sample extraction step followed by a clean-up procedure before instrumental analysis. The primary techniques covered in this document are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for mycotoxin analysis, LC-MS/MS offers high sensitivity and selectivity.[2][4] It is often coupled with sample preparation methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE).
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and cost-effective screening method based on the specific binding of antibodies to this compound.[7][8][9] It is well-suited for high-throughput analysis of a large number of samples.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various methods used to detect this compound in different food matrices. These tables are designed for easy comparison of the analytical capabilities of each method.
Table 1: LC-MS/MS Methods Performance Data
| Food Matrix | Sample Preparation | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |
| Grapes | Modified QuEChERS | 0.03 - 0.21 | 0.09 - 0.48 | 77.8 - 101.6 | [10] |
| Tomato & Tomato-based products | DLLME | 0.7 ng/g | 3.5 ng/g | >80 | [2] |
| Wheat | QuEChERS | - | - | [1] | |
| Jujube | QuEChERS | - | - | - | [11] |
| Tomato Sauce, Sunflower Seed Oil, Wheat Flour | - | 0.03 - 9 ng/g | 0.6 - 18 ng/g | 75 - 100 | [12] |
| Mixed Fruit Puree | Modified QuEChERS | - | - | - | [13] |
Note: Some references provide a range for LOD and LOQ across multiple Alternaria toxins.
Table 2: ELISA Methods Performance Data
| Food Matrix | Assay Type | Limit of Detection (LOD) | IC50 | Recovery (%) | Cross-Reactivity (AME) | Reference |
| Wheat | Competitive ELISA | 3.49 ng/mL | - | 97.5 - 114.4 | 24.6% | [7] |
| Bread | ic-ELISA | 2.4 ± 0.6 ng/g | 15.2 ± 2.6 ng/g | >75 | No cross-reactivity | [14] |
| Bran | ic-ELISA | 8.4 ± 1.2 ng/g | 52.8 ± 10.8 ng/g | >75 | No cross-reactivity | [14] |
| Grain | Competitive ELISA | - | - | - | - | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data summary.
Protocol 1: LC-MS/MS with QuEChERS Sample Preparation for Solid Food Matrices (e.g., Grains, Fruits)
This protocol is a generalized procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for mycotoxin analysis in food.[1][10]
1. Sample Homogenization:
-
Homogenize solid food samples to a fine powder or paste. For liquid samples, ensure they are well-mixed.[4]
2. Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.[4]
-
For improved accuracy, especially when dealing with significant matrix effects, spike the sample with a known amount of a stable isotope-labeled internal standard, such as ¹³C₁₄-Alternariol.[4]
-
Add 15 mL of an extraction solvent (e.g., acetonitrile (B52724) with 1% acetic acid).[4]
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl).[4]
-
Shake vigorously for 45 minutes using a mechanical shaker.[4]
-
Centrifuge at 3200 x g for 10 minutes.[4]
3. Dispersive SPE (dSPE) Cleanup:
-
Take a 7.5 mL aliquot of the supernatant and transfer it to a 15 mL dSPE tube containing cleanup sorbents (e.g., PSA, C18, MgSO₄).[4]
-
Vortex for 1 minute and centrifuge at high speed for 5 minutes.[4]
4. LC-MS/MS Analysis:
-
Take an aliquot of the cleaned-up supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: LC-MS/MS with Solid-Phase Extraction (SPE) for Liquid and Solid Food Matrices
This protocol is a general procedure for sample clean-up using Solid-Phase Extraction (SPE) cartridges, which is effective for a variety of food matrices.[15][16]
1. Sample Extraction:
-
For liquid samples (e.g., juices): Weigh 5 g of the sample into a centrifuge tube, add 15 mL of an acetonitrile/methanol/water mixture, and shake.[15]
-
For solid samples (e.g., fruit purées): Weigh 20 g of the homogenized sample, add 60 mL of an acetonitrile/methanol/water mixture, and homogenize.[15]
-
Centrifuge the mixture and collect the supernatant.
2. SPE Clean-up:
-
Use a polymeric SPE cartridge (e.g., Bond Elut Plexa).[15]
-
Condition the cartridge with 5 mL of methanol, followed by 5 mL of water.[15]
-
Load the sample extract onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Dry the cartridge under a light vacuum.
-
Elute the analytes with 5 mL of methanol, followed by 5 mL of acetonitrile.[15]
3. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 1 mL of a water/methanol mixture.[15]
-
Filter the reconstituted sample if necessary and inject it into the LC-MS/MS system.
Protocol 3: Competitive ELISA for this compound in Wheat
This protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of this compound.[7]
1. Sample Preparation:
-
Follow the specific extraction procedure provided with the ELISA kit. This typically involves extracting a known weight of the ground sample with an extraction solvent.
2. ELISA Procedure:
-
Add 50 µL of the standard solutions and prepared sample extracts to the respective wells of the microtiter plate coated with this compound-protein conjugate.
-
Add 50 µL of the anti-alternariol antibody solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate multiple times with the provided washing buffer to remove unbound reagents.
-
Add 100 µL of the enzyme conjugate (e.g., HRP-conjugate) to each well.
-
Incubate for 15 minutes at room temperature.
-
Wash the plate again.
-
Add 100 µL of the substrate solution to each well and incubate for a specified time (e.g., 15 minutes) in the dark.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizations
The following diagrams illustrate the experimental workflows for the described methods.
Caption: Workflow for LC-MS/MS with QuEChERS.
Caption: Workflow for LC-MS/MS with SPE.
References
- 1. Occurrence and Determination of Alternaria Mycotoxins this compound, this compound Monomethyl Ether, and Tentoxin in Wheat Grains by QuEChERS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins this compound, this compound Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternaria in Food: Ecophysiology, Mycotoxin Production and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. daneshyari.com [daneshyari.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound ELISA Kit - Creative Diagnostics [creative-diagnostics.com]
- 8. This compound Test Reagents - Creative Diagnostics [creative-diagnostics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Development of a QuEChERS-Based UHPLC-MS/MS Method for Simultaneous Determination of Six Alternaria Toxins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Application of a QuEChERS-Based Liquid Chromatography Tandem Mass Spectrometry Method to Quantitate Multi-Component Alternaria Toxins in Jujube - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Detection of Seven Alternaria Toxins in Mixed Fruit Puree by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Modified QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
- 16. benchchem.com [benchchem.com]
Application Note: Ultrasensitive Quantification of Alternariol in Fruit Juices by LC-ESI-MS/MS
Introduction
Alternariol (AOH) is a mycotoxin produced by fungi of the Alternaria genus, which are common plant pathogens that can contaminate fruits and vegetables.[1] The presence of AOH in fruit juices is a potential health concern due to its mutagenic and carcinogenic properties.[2] Therefore, sensitive and reliable analytical methods are required for the routine monitoring of AOH in these products to ensure food safety. This application note describes a robust and validated method for the determination of this compound in various fruit juices using Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). The method employs a simple and efficient sample preparation procedure followed by highly selective and sensitive LC-MS/MS detection, making it suitable for high-throughput analysis in food safety and quality control laboratories.
Materials and Methods
Reagents and Standards
-
This compound (AOH) standard (≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, Plexa)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Experimental Protocols
1. Standard Solution Preparation Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 0.5 to 200 ng/mL).[3]
2. Sample Preparation A crucial step for accurate quantification is the efficient extraction of this compound from the complex fruit juice matrix and removal of interfering components. Several methods have been proven effective:
-
Solid-Phase Extraction (SPE): This is a widely used and effective cleanup method.[4][5][6]
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Load 10 mL of the fruit juice sample onto the cartridge.
-
Wash the cartridge with 6 mL of distilled, deionized water, followed by 2.5 mL of acetonitrile/water (35:65, v/v) to remove polar impurities.[7]
-
Elute the analyte with 4 mL of acetonitrile containing 1% acetic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.[7]
-
-
Dispersive Liquid-Liquid Microextraction (DLLME): This method is rapid and requires a low volume of organic solvents.[8]
-
Centrifuge 5 mL of the fruit juice sample.
-
Rapidly inject a mixture of 1 mL of acetonitrile (disperser solvent) and 100 µL of chloroform (B151607) (extraction solvent) into the centrifuged sample.
-
Vortex the mixture for 1 minute and then centrifuge to separate the phases.
-
Collect the sedimented droplet (chloroform phase) and transfer it to a vial for analysis.[8]
-
-
Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS): This method is known for its simplicity and high throughput.[3]
-
Mix 5 g of fruit juice with 3 g of water.[3]
-
Add 5 mL of acetonitrile with 1.5% formic acid and vortex thoroughly.[3]
-
Add NaCl to induce phase separation and centrifuge.
-
Take an aliquot of the upper acetonitrile layer for LC-MS/MS analysis. For some matrices, a dispersive SPE cleanup step with C18 or other sorbents may be necessary to remove interferences.[3]
-
3. LC-ESI-MS/MS Analysis The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of this compound.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation.[9]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization and peak shape.[9] For example, a gradient can be run from 10% to 95% acetonitrile in water (both with 0.1% formic acid) over several minutes.[3]
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) is typically used. While both positive and negative ion modes can be employed, negative ion mode often provides better sensitivity and lower background for this compound due to its phenolic structure.[4][5]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion ([M-H]⁻ for negative mode or [M+H]⁺ for positive mode) and its characteristic product ions are monitored. Optimized collision energies are applied for each transition.
-
Data Presentation
Table 1: LC-MS/MS Parameters for this compound Detection
| Parameter | Setting | Reference |
|---|---|---|
| LC Column | C18 Reversed-Phase | [9] |
| Mobile Phase A | Water with 0.1% Formic Acid | [3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [3] |
| Ionization Mode | ESI Negative | [4][5] |
| Precursor Ion (Q1) | m/z 257.0 | [10] |
| Product Ion (Q3) - Quantifier | m/z 215.0 | [10] |
| Product Ion (Q3) - Qualifier | m/z 156.05 | [10] |
| Collision Energy (Quantifier) | Optimized for specific instrument | [8] |
| Collision Energy (Qualifier) | Optimized for specific instrument |[8] |
Table 2: Method Performance Data for this compound in Fruit Juice
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.18 - 2.8 ng/mL | [2][3] |
| Limit of Quantification (LOQ) | 0.6 - 3.5 ng/g | [8][11] |
| Recovery | 79.5% - 106.7% | [3] |
| Repeatability (RSDr) | ≤ 9% | [8][9] |
| Intermediate Reproducibility (RSDR) | ≤ 15% |[8][9] |
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound in fruit juices.
Conclusion
The described LC-ESI-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in fruit juices. The sample preparation protocols are versatile and can be adapted based on laboratory resources and sample throughput requirements. The method's performance characteristics, including low detection limits and good recovery and precision, demonstrate its suitability for routine monitoring and for ensuring compliance with food safety regulations. The use of a stable isotope-labeled internal standard is recommended to further improve accuracy and compensate for matrix effects.[9]
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry of the Alternaria mycotoxins this compound and this compound monomethyl ether in fruit juices and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound and this compound methyl ether in apple juice using solid-phase extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 8. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins this compound, this compound Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agritrop.cirad.fr [agritrop.cirad.fr]
- 11. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Studying Alternariol-Induced Gene Expression Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternariol (AOH), a mycotoxin produced by Alternaria fungi, is a common contaminant in various food products, including grains, fruits, and vegetables. Growing evidence suggests that AOH possesses cytotoxic and genotoxic properties, making it a significant concern for food safety and human health. From a drug development perspective, understanding the molecular mechanisms of AOH-induced cellular responses can provide insights into novel therapeutic targets, particularly in oncology. AOH has been shown to induce cell cycle arrest, apoptosis, and modulate key signaling pathways involved in cancer progression.
This application note provides a detailed set of protocols for studying the effects of this compound on gene expression in mammalian cell lines. The methodologies outlined below will enable researchers to investigate AOH-induced alterations in gene expression, identify key molecular targets, and elucidate the underlying signaling pathways.
Data Presentation
The following tables summarize key quantitative data related to the cellular effects of this compound, providing a baseline for experimental design and data comparison.
Table 1: Cytotoxicity of this compound (AOH) in Selected Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 (Human Hepatoma) | MTT | 24 | ~11.7 | [1] |
| Caco-2 (Human Colon Adenocarcinoma) | Flow Cytometry | 24 | ~18.7 | [1] |
| RAW 264.7 (Murine Macrophage) | MTT | 24 | Not explicitly defined, significant cytotoxicity at 15-30 µM | [2] |
Table 2: Reported this compound-Induced Gene Expression Changes in RAW 264.7 Cells
| Gene | Fold Change (mRNA) | Treatment Conditions | Reference |
| p21 | Increased | 15-30 µM AOH | [2] |
| Cyclin B | Increased | 15-30 µM AOH | [2] |
| MDM2 | Increased | 15-30 µM AOH | [2] |
| Sestrin 2 | Increased | 15-30 µM AOH | [2] |
| IL-6 | ~2-fold decrease (LPS-induced) | 10 µM AOH + LPS | [3] |
| IL-8 | ~4-fold decrease (LPS-induced) | 10 µM AOH + LPS | [3] |
| MCP-1/CCL2 | ~4-fold decrease (LPS-induced) | 10 µM AOH + LPS | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate this compound-induced gene expression changes.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing mammalian cells and treating them with this compound.
Materials:
-
Human (e.g., HepG2) and murine (e.g., RAW 264.7) cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (AOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture cells in appropriate flasks or plates to achieve 70-80% confluency on the day of treatment.
-
Preparation of AOH Stock Solution: Prepare a stock solution of AOH in DMSO.
-
Preparation of AOH Working Solutions: On the day of the experiment, dilute the AOH stock solution in complete culture medium to the desired final concentrations (e.g., 5, 10, 20, 50 µM). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared medium containing different concentrations of AOH or the vehicle control (medium with DMSO) to the cells.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA isolation, protein extraction, or DNA damage assessment).
Protocol 2: RNA Isolation and Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol outlines the steps for isolating total RNA and quantifying the expression of target genes.
Materials:
-
TRIzol reagent or similar RNA extraction kit
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green qPCR Master Mix
-
Validated qPCR primers (see Table 3)
-
qPCR instrument
Procedure:
-
RNA Isolation:
-
Lyse the harvested cells using TRIzol reagent according to the manufacturer's instructions.
-
Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit following the manufacturer's protocol.
-
-
RT-qPCR:
-
Set up qPCR reactions using SYBR Green master mix, cDNA template, and forward and reverse primers for each target and housekeeping gene.
-
Perform the qPCR reaction in a real-time PCR detection system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene (e.g., GAPDH or ACTB).
-
Table 3: Validated RT-qPCR Primer Sequences
| Species | Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| Human | TP53 | TGGGTGTGAACCATGAGAAGT | TGAGTCCTTCCACGATACCAA | [4] |
| Human | CDKN1A | GGCAGACCAGCATGACAGATT | GCGGATTAGGGCTTCCTCTT | [5] |
| Human | CCNB1 | AATGGGCATCCTTGAAGAGG | GGTATTTTGGTGACGGGATG | [5] |
| Human | MDM2 | TGAAGGAATCTATAGATGTGCC | CTTTTCGATACATCTGTGATGC | [5] |
| Human | SESN2 | GAGGAAGCCCAGAGAGAGAC | GCTCCAGGTCCAGGAAGTC | N/A |
| Human | GAPDH | AGCCACATCGCTCAGACAC | GCCCAATACGACCAAATCC | [5] |
| Human | ACTB | TCCCTGGAGAAGAGCTACGAG | GGATAGCACAGCCTGGATAGCAA | [5] |
| Mouse | Trp53 | CAAGGTCATCCATGACAACTTTG | GTCCACCACCCTGTTGCTGTAG | [4] |
| Mouse | Cdkn1a | CCTGGTGATGTCCGACCTG | CCAGGATTGGACATGGTGAG | N/A |
| Mouse | Ccnb1 | GAGGAAGAGCAAGCAGTCAG | GTTGGTGACTGCAGCTTCTT | N/A |
| Mouse | Mdm2 | CCTAGTAGCAATAGTCGTCG | CTTGACATAGTTGTCGTTGTC | N/A |
| Mouse | Sesn2 | AGGAGGAGCTGGAGAAGGAC | GCTGGATCAGGAAGAGGATG | N/A |
| Mouse | Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA | [6] |
| Mouse | Actb | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT | [6] |
Protocol 3: Western Blot Analysis
This protocol describes the detection of protein expression levels of key signaling molecules.
Materials:
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 4)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction:
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein samples and mix with Laemmli buffer.
-
Denature samples by boiling and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Table 4: Recommended Primary Antibody Dilutions for Western Blot
| Target Protein | Host | Recommended Dilution | Supplier Example (Cat. No.) |
| p53 | Mouse | 1:1000 - 1:10,000 | Santa Cruz Biotechnology (sc-126) |
| p21 | Rabbit | 1:1000 - 1:2000 | Cell Signaling Technology (#2947) |
| Cyclin B1 | Rabbit | 1:1000 - 1:4000 | Proteintech (55004-1-AP) |
| MDM2 | Mouse | 1:100 - 1:1000 | Santa Cruz Biotechnology (sc-5304) |
| Sestrin 2 | Rabbit | 1:1000 - 1:4000 | Proteintech (21346-1-AP) |
| GAPDH | Rabbit | 1:1000 - 1:10000 | Cell Signaling Technology (#5174) |
| β-actin | Mouse | 1:1000 - 1:10000 | Cell Signaling Technology (#3700) |
Protocol 4: Comet Assay for DNA Damage Assessment
This protocol is used to detect DNA single- and double-strand breaks.
Materials:
-
CometAssay® Kit (or individual reagents: low melting point agarose, lysis solution, alkaline unwinding solution, electrophoresis buffer)
-
Microscope slides
-
Fluorescent DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with molten low melting point agarose and spread onto a microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding: Incubate the slides in alkaline unwinding solution to denature the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye, and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound-induced gene expression changes.
Caption: AOH-induced signaling pathways leading to gene expression changes and cellular outcomes.
References
- 1. genomeme.ca [genomeme.ca]
- 2. MDM2 antibody | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 3. The Alternaria alternata Mycotoxin this compound Suppresses Lipopolysaccharide-Induced Inflammation | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of valid reference genes for gene expression studies of human stomach cancer by reverse transcription-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of qPCR reference genes suitable for normalising gene expression in the developing mouse embryo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Alternariol Mutagenicity using the Ames Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternariol (AOH), a mycotoxin produced by Alternaria fungi, is a common contaminant in various food products, including grains, fruits, and vegetables.[1][2][3] Due to its widespread presence and potential for human exposure, assessing its toxicological profile is of significant importance. One of the key aspects of toxicological evaluation is determining the mutagenic potential of a substance, for which the Ames test is a widely accepted and utilized primary screening assay.[4][5][6]
The Ames test, a bacterial reverse mutation assay, utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth.[4][7][8] The assay assesses the ability of a chemical to cause mutations that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of the test substance, compared to the spontaneous reversion rate, indicates its mutagenic potential.[4][5]
This document provides detailed application notes and a comprehensive protocol for utilizing the Ames test to evaluate the mutagenicity of this compound.
Conflicting Reports on this compound Mutagenicity
It is important to note that the scientific literature presents conflicting results regarding the mutagenicity of this compound. Some studies have reported that AOH is non-mutagenic in Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation.[9][10] Conversely, other research suggests that AOH is weakly mutagenic, particularly in the TA100 strain, indicating it may cause base-pair substitution mutations.[11][12] It has been hypothesized that these discrepancies could be due to the presence of other highly mutagenic Alternaria toxins, such as altertoxins, in the this compound samples used in some studies.[9][10][13]
Data Presentation: Summary of Quantitative Ames Test Data for this compound
The following table summarizes quantitative data from a study investigating the mutagenicity of this compound in Salmonella typhimurium strains TA98 and TA100.
| S. typhimurium Strain | Metabolic Activation (S9) | This compound (AOH) Concentration (µM) | Fold Increase in Revertants (over solvent control) | Interpretation | Reference |
| TA98 | With | 0.1, 10, 50 | No significant increase | Non-mutagenic (frameshift) | [11] |
| TA98 | Without | 0.1, 10, 50 | No significant increase | Non-mutagenic (frameshift) | [11] |
| TA100 | With | 10 | ~1.3 | Weakly mutagenic (base-pair substitution) | [11] |
| TA100 | With | 50 | ~3.2 | Mutagenic (base-pair substitution) | [11] |
| TA100 | Without | 10 | ~1.3 | Weakly mutagenic (base-pair substitution) | [11] |
| TA100 | Without | 50 | ~1.0 | Non-mutagenic (base-pair substitution) | [11] |
Experimental Protocol: Ames Test for this compound
This protocol is a generalized procedure based on standard Ames test methodologies.[6][7][8] Researchers should adapt it based on their specific laboratory conditions and the nature of the this compound sample.
1. Materials
-
Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[14]
-
Media and Reagents:
-
Nutrient broth (e.g., Oxoid Nutrient Broth No. 2)
-
Minimal glucose agar (B569324) plates
-
Top agar (containing a trace amount of histidine and biotin)
-
This compound (AOH) stock solution in a suitable solvent (e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
Positive controls:
-
Without S9 activation: Sodium azide (B81097) (for TA100) and 2-nitrofluorene (B1194847) (for TA98)
-
With S9 activation: 2-Aminoanthracene (for both strains)
-
-
S9 mix (from induced rat liver) or a suitable buffer for tests without metabolic activation.
-
2. Methods
-
Preparation of Bacterial Cultures:
-
Inoculate each S. typhimurium strain into separate flasks containing nutrient broth.
-
Incubate overnight at 37°C with shaking (e.g., 120 rpm) to reach a cell density of approximately 1-2 x 10⁹ CFU/mL.
-
-
Plate Labeling:
-
Label all minimal glucose agar plates with the bacterial strain, test substance (AOH) and concentration, control type, and whether S9 mix is present or absent.
-
-
Ames Test Procedure (Plate Incorporation Method):
-
In sterile tubes, add the following in order:
-
2 mL of molten top agar (maintained at 45°C)
-
0.1 mL of the overnight bacterial culture
-
0.1 mL of the this compound solution at the desired concentration (or solvent/positive control)
-
0.5 mL of S9 mix (for metabolic activation) or buffer (for no activation)
-
-
Vortex the mixture gently but quickly.
-
Pour the entire contents of the tube onto the surface of a minimal glucose agar plate.
-
Tilt and rotate the plate to ensure the top agar spreads evenly.
-
Allow the top agar to solidify completely.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 48-72 hours in the dark.
-
-
Data Collection and Analysis:
-
Count the number of revertant colonies on each plate.
-
Calculate the mean number of revertant colonies for each concentration of AOH and for the controls.
-
A positive result is generally considered a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control.
-
Mandatory Visualizations
Experimental Workflow for the Ames Test
Caption: Workflow of the Ames test for evaluating this compound mutagenicity.
Proposed Mechanism of this compound Genotoxicity
Caption: Proposed mechanism of this compound-induced genotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms [frontiersin.org]
- 4. Ames test - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. Evaluation of this compound and this compound methyl ether for mutagenic activity in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of this compound and this compound methyl ether for mutagenic activity in Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Examination of Alternaria alternata mutagenicity and effects of nitrosylation using the Ames Salmonella test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciensano.be [sciensano.be]
- 14. moltox.com [moltox.com]
Application Notes & Protocols: Methodology for Assessing the Impact of Alternariol on Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the pro-apoptotic effects of alternariol (AOH), a mycotoxin produced by Alternaria fungi.[1][2] Understanding the mechanisms by which AOH induces apoptosis is crucial for toxicology studies and for evaluating its potential as an anticancer agent.[1][3] AOH has been shown to induce apoptosis in various cell lines, primarily through the intrinsic, mitochondria-dependent pathway.[2][4]
Key Signaling Pathways in AOH-Induced Apoptosis
This compound primarily triggers the mitochondrial pathway of apoptosis.[2][4] This process is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS), which has been observed in cells treated with AOH.[1][5] Key events include the activation of p53, an increase in the Bax/Bcl-2 ratio, the opening of the mitochondrial permeability transition pore (PTP), and the subsequent loss of mitochondrial transmembrane potential (ΔΨm).[1][2] This leads to the release of apoptogenic factors like cytochrome c from the mitochondria into the cytosol.[6][7] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway.[1][2][6] Caspase-9, in turn, activates executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell by cleaving key cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[2][6][8]
References
- 1. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell death induced by the Alternaria mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects of this compound, this compound Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exerts embryotoxic and immunotoxic effects on mouse blastocysts through ROS-mediated apoptotic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound monomethyl ether-induced mitochondrial apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Experimental Models for In Vivo Studies of Alternariol Toxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction Alternariol (AOH) is a mycotoxin produced by fungi of the Alternaria genus, commonly found as a contaminant in cereals, fruits, and vegetables.[1][2] Due to its widespread presence and potential health risks, including cytotoxicity, genotoxicity, and estrogenic activity, robust in vivo models are essential for a thorough risk assessment.[1][3][4][5][6] While much of the existing data on AOH toxicity comes from in vitro studies, in vivo experiments are critical for understanding its toxicokinetics, systemic effects, and the complex biological responses it elicits.[1][7] These application notes provide an overview of established and emerging animal models, quantitative toxicity data, and detailed protocols for studying AOH toxicity in vivo.
Experimental Animal Models for this compound Toxicity
The selection of an appropriate animal model is crucial for investigating the toxicological profile of AOH. Rodent models are the most commonly used, providing valuable data on general toxicity, genotoxicity, and reproductive toxicity. Emerging models like the zebrafish offer high-throughput screening capabilities for developmental toxicity.
Rodent Models: Rats and Mice
-
Rats (Sprague-Dawley): This model is frequently used for sub-chronic toxicity and genotoxicity studies. A 28-day study in male Sprague-Dawley rats, for instance, evaluated both general toxicity and multi-endpoint genotoxicity of AOH administered via oral gavage.[3][4] Key findings in this model include the induction of histopathological lesions in the liver, kidney, and spleen, suggesting these are target organs for AOH toxicity.[3][4] Rats are also utilized to study the metabolism and excretion of AOH, with studies showing that a high percentage of orally administered AOH is excreted in feces (85-91%) and a smaller fraction in urine (>2.6%).[2][8][9]
-
Mice (Various Strains): Mice are valuable for assessing acute toxicity, embryotoxicity, and immunotoxicity. Studies in DBA/2 mice have been used to determine lethal doses.[2] In NMRI mice, oral administration of high doses of AOH (up to 2000 mg/kg) did not produce overt signs of toxicity, which may be related to its low systemic absorption.[2][8] Pregnant mice are a critical model for studying developmental and reproductive effects. Injection of AOH into pregnant mice resulted in apoptosis in blastocysts, impaired embryonic development, and reduced fetal weight, highlighting its potential as a reproductive toxicant.[10][11]
Emerging Models: Zebrafish (Danio rerio)
The zebrafish embryo is a powerful and increasingly popular vertebrate model for toxicological screening.[12][13][14] Its advantages include rapid development, optical transparency (allowing for real-time observation of organogenesis), and genetic similarity to humans.[12][13] These features make it suitable for high-throughput screening of the developmental and teratogenic effects of mycotoxins like AOH.[13][15][16] While specific studies on AOH in zebrafish are still emerging, the model has been successfully used to assess the toxicity of other mycotoxins and plant-derived toxins, making it a promising tool for future AOH research.[12][13]
Quantitative Toxicity Data
Quantitative data from in vivo studies are essential for risk assessment. The following tables summarize key toxicological data points for AOH from various animal model studies.
Table 1: Summary of In Vivo Studies on this compound (AOH) Toxicity
| Animal Model | Strain | Administration Route | Dosage | Duration | Key Toxicological Endpoints Observed | Reference(s) |
| Rat | Sprague-Dawley | Oral Gavage | 5.51, 10.03, 22.05 µg/kg bw/day | 28 days | Histopathological lesions in liver, kidney, and spleen; potential for cumulative genetic mutations. | [3][4] |
| Mouse | DBA/2 | Intraperitoneal | 100 mg/kg/day | Not Specified | Lethal toxicity. | [2] |
| Mouse | NMRI | Oral Gavage | Up to 2000 mg/kg | 7 days | No effect on general health status; low systemic absorption noted. | [2][8] |
| Mouse | Pregnant Kunming | Intraperitoneal Injection | 1, 3, 5 mg/kg bw/day | 4 days | Embryotoxicity, apoptosis in blastocysts, decreased fetal weight, immunotoxicity in newborns. | [10][11] |
Table 2: Acute and Developmental Toxicity Data for this compound (AOH)
| Parameter | Animal Model | Value | Notes | Reference(s) |
| Median Lethal Dose (LD50) | Mouse (DBA/2) | >400 mg/kg | Administered in isolation. | [2] |
| Embryotoxic Dose | Mouse (Pregnant) | 1-5 mg/kg bw/day | Caused injurious effects on embryonic development from zygote to blastocyst stage. | [10][11] |
| Threshold of Toxicological Concern (TTC) | Human (Estimated) | 2.5 ng/kg bw/day | Set by EFSA for potentially genotoxic compounds. | [5][11][17][18] |
Key Signaling Pathways in AOH Toxicity
In vitro and in vivo studies suggest that AOH exerts its toxic effects through several molecular mechanisms. The primary mechanism involves the induction of oxidative stress and interference with DNA replication and repair.[1][7] AOH can generate reactive oxygen species (ROS) and acts as a topoisomerase poison, particularly inhibiting topoisomerase II, which leads to DNA single- and double-strand breaks.[1][7][19] This DNA damage triggers various DNA damage response (DDR) pathways, leading to cell cycle arrest (often in the G2/M phase), apoptosis, or senescence.[1][7][20]
Detailed Experimental Protocols
The following protocols are generalized methodologies based on published in vivo studies. Researchers should adapt these protocols based on their specific experimental goals and institutional animal care and use guidelines.
Workflow for a Typical In Vivo AOH Toxicity Study
Protocol 1: 28-Day General and Genotoxicity Assessment in Rats
(Adapted from Tang et al., 2022)[3]
-
Animal Model: Male Sprague-Dawley rats (6-8 weeks old).
-
Acclimatization: House animals under standard laboratory conditions (22±2°C, 55±10% humidity, 12-h light/dark cycle) for at least one week with free access to standard chow and water.
-
Groups and Dosing:
-
Randomly assign animals to treatment groups (n=6-8 per group).
-
Vehicle Control: Corn oil.
-
AOH Groups: Prepare AOH solutions in corn oil to deliver low, medium, and high doses (e.g., 5.51, 10.03, and 22.05 µg/kg body weight).
-
Positive Control (for genotoxicity): N-ethyl-N-nitrosourea (ENU), 40 mg/kg bw.
-
Administer treatments daily for 28 consecutive days via oral gavage.
-
-
In-Life Observations:
-
Record clinical signs of toxicity daily.
-
Measure body weight and food consumption weekly.
-
-
Sample Collection:
-
Collect blood samples (e.g., from the tail vein) at specified intervals (e.g., days 14, 28, 42) for genotoxicity assays (e.g., Pig-a assay, micronucleus test).
-
At the end of the study (day 29), euthanize animals and perform a necropsy.
-
Collect terminal blood for serum biochemistry.
-
Collect key organs (liver, kidneys, spleen) for weight measurement and histopathological examination. Collect bone marrow for the micronucleus test and liver for the comet assay.
-
-
Endpoint Analysis:
-
Serum Biochemistry: Analyze serum for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Genotoxicity Assays:
-
Micronucleus Test: Analyze bone marrow cells for the presence of micronuclei.
-
Comet Assay: Assess DNA strand breaks in liver cells.
-
Pig-a Assay: Measure in vivo gene mutation frequency in red blood cells.
-
-
Histopathology: Process fixed tissues (liver, kidneys, spleen) for sectioning, stain with Hematoxylin and Eosin (H&E), and examine microscopically for pathological changes.
-
Protocol 2: Embryotoxicity Assessment in Pregnant Mice
(Adapted from Huang et al., 2021)[10][11]
-
Animal Model: Female and male Kunming mice (8-10 weeks old).
-
Mating and Pregnancy Confirmation:
-
House mice for mating (2 females: 1 male).
-
Check for vaginal plugs daily to confirm mating (designated as day 0.5 of gestation).
-
Separate pregnant females into individual cages.
-
-
Groups and Dosing:
-
On day 1.5 of gestation, randomly assign pregnant mice to treatment groups.
-
Vehicle Control: Saline or appropriate vehicle.
-
AOH Groups: Prepare AOH solutions to deliver different doses (e.g., 1, 3, and 5 mg/kg body weight).
-
Administer treatments for 4 consecutive days (e.g., from day 1.5 to 4.5) via intraperitoneal injection.
-
-
Embryo Collection and Analysis:
-
On day 4.5, euthanize a subset of pregnant mice from each group.
-
Flush the uteri with appropriate media (e.g., M2 medium) to collect blastocysts.
-
Total Cell Number: Stain blastocysts with Hoechst 33342 and propidium (B1200493) iodide to count total and dead cells.
-
Apoptosis Assay: Perform TUNEL staining on blastocysts to detect apoptotic cells.
-
-
Post-Implantation and Fetal Development Analysis:
-
Allow another subset of pregnant mice to proceed to term or a later gestational day (e.g., day 18.5).
-
Euthanize dams and examine uterine horns for the number of implantation sites, resorptions, and live/dead fetuses.
-
Measure fetal weight and crown-rump length.
-
Examine fetuses for any gross external malformations.
-
-
Immunotoxicity in Offspring:
-
Allow a third subset of dams to give birth.
-
Collect tissues (e.g., liver) from one-day-old newborns.
-
Analyze tissues for the expression of immune-related genes (e.g., CXCL1, IL-1β, IL-8) using qRT-PCR to assess long-term immunotoxic effects.[10]
-
References
- 1. Mechanisms of Action and Toxicity of the Mycotoxin this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General toxicity and genotoxicity of this compound: a novel 28-day multi-endpoint assessment in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound exerts embryotoxic and immunotoxic effects on mouse blastocysts through ROS-mediated apoptotic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Zebrafish Embryo Model to Screen Potential Therapeutic Compounds in Sapindaceae Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Larval zebrafish as an in vitro model for evaluating toxicological effects of mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Alternaria toxins in foodstuffs - Eurofins Scientific [eurofins.de]
- 19. mdpi.com [mdpi.com]
- 20. This compound Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells | MDPI [mdpi.com]
Application Notes and Protocols for Quantifying Alternariol and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternariol (AOH) and its metabolites, secondary metabolites produced by Alternaria species fungi, are common contaminants in a variety of agricultural products.[1][2] Due to their potential cytotoxic, genotoxic, and endocrine-disrupting properties, there is a growing need for sensitive and reliable methods to quantify these mycotoxins in biological samples for exposure assessment and toxicological studies.[3][4] This document provides detailed application notes and protocols for the quantification of AOH and its key metabolites, such as this compound monomethyl ether (AME), in various biological matrices including plasma, urine, and tissue. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of this compound and its metabolites in biological samples.
Table 1: LC-MS/MS Quantification Parameters for this compound and Metabolites in Human Plasma and Urine
| Analyte | Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| This compound (AOH) | Plasma | 0.02 - 0.5 | 0.05 - 2.74 | 80.4 - 116.4 | [5][6] |
| This compound monomethyl ether (AME) | Plasma | 0.02 - 0.5 | 0.05 - 3.72 | 80.4 - 116.4 | [5][6] |
| 4-hydroxy this compound | Plasma | 0.02 - 0.5 | 0.05 - 0.5 | 80.4 - 116.4 | [5] |
| AME 3-sulfate | Plasma | 0.02 - 0.5 | 0.05 - 0.5 | 80.4 - 116.4 | [5] |
| This compound (AOH) | Urine | 0.02 - 0.6 | 0.001 - 0.05 | 80.4 - 116.4 | [5][7] |
| This compound monomethyl ether (AME) | Urine | 0.02 - 0.6 | 0.001 - 0.05 | 80.4 - 116.4 | [5][7] |
| 4-hydroxy this compound | Urine | 0.02 - 0.6 | 0.05 - 0.5 | 80.4 - 116.4 | [5] |
| AME 3-sulfate | Urine | 0.02 - 0.6 | 0.05 - 0.5 | 80.4 - 116.4 | [5] |
Table 2: ELISA Quantification Parameters for this compound
| Kit/Method | Matrix | Detection Limit | IC50 | Cross-Reactivity (AME) | Reference |
| Competitive ELISA | Grain | < 3.49 ng/mL | 3.49 ng/mL | 24.6% | [1][8] |
| Lateral Flow Immunoassay | Wheat | 160 µg/kg (vLOD) | - | - | [8] |
Experimental Protocols
Protocol 1: Quantification of AOH and its Metabolites in Human Plasma and Urine by UHPLC-MS/MS
This protocol is based on a validated method for the simultaneous detection of AOH, AME, and their metabolites.[5]
1. Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction - SALLE) [6]
-
For Urine:
-
Thaw 2 mL of urine sample and transfer to a 50 mL extraction tube.[6]
-
Spike with an appropriate internal standard (e.g., ¹³C₁₄-Alternariol).[9]
-
Add 2 mL of acetonitrile (B52724) and 1 g of sodium chloride.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase (e.g., 50:50 methanol:water).[10]
-
-
For Plasma:
-
To 1 mL of plasma, add 3 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and proceed with the SALLE method as described for urine from step 3.
-
-
For Analysis of Conjugated Metabolites:
-
Prior to extraction, incubate the sample with β-glucuronidase/sulfatase from Helix pomatia in acetate (B1210297) buffer (pH 5) at 37°C for at least 4 hours to hydrolyze glucuronide and sulfate (B86663) conjugates.[6]
-
2. UHPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.01% formic acid in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A linear gradient starting from 10% B to 95% B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5][6]
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
-
MRM Transitions:
-
AOH: e.g., m/z 257 -> 213
-
AME: e.g., m/z 271 -> 256
-
Metabolites: Determine precursor and product ions through infusion of standards.
-
-
3. Quantification
-
Construct calibration curves using matrix-matched standards.
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.[5]
Protocol 2: Quantification of AOH in Grain Samples by Competitive ELISA
This protocol provides a general procedure for using a competitive ELISA kit for the quantification of AOH.[1][11]
1. Sample Preparation
-
Homogenize a representative sample of the grain.
-
Extract a known weight of the sample (e.g., 5 g) with a suitable solvent (e.g., 70% methanol) by shaking for a specified time.
-
Centrifuge or filter the extract to obtain a clear supernatant.
-
Dilute the supernatant with the provided dilution buffer to fall within the dynamic range of the assay.
2. ELISA Procedure
-
Add standards, controls, and prepared samples to the wells of the microtiter plate coated with AOH-protein conjugate.
-
Add the anti-AOH antibody solution to each well.
-
Incubate for the time and temperature specified in the kit manual. During this step, free AOH in the sample competes with the AOH on the plate for binding to the antibody.
-
Wash the plate to remove unbound components.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate as specified.
-
Wash the plate again.
-
Add the substrate solution and incubate for color development. The intensity of the color is inversely proportional to the concentration of AOH in the sample.
-
Stop the reaction and read the absorbance at the specified wavelength.
3. Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of AOH in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: General experimental workflow for quantifying this compound.
Caption: Key signaling pathways affected by this compound.[3][12][13]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling Interspecies Differences in the Phase I Hepatic Metabolism of this compound and this compound Monomethyl Ether: Closing Data Gaps for a Comprehensive Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a simultaneous quantitative analytical method for two Alternaria toxins and their metabolites in plasma and urine using ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Test Reagents - Creative Diagnostics [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins this compound, this compound Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ecalbio.com [ecalbio.com]
- 12. Alternaria alternata Mycotoxins Activate the Aryl Hydrocarbon Receptor and Nrf2-ARE Pathway to Alter the Structure and Immune Response of Colon Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Alternariol Biosynthesis Using Gene Knockout Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternariol (AOH) and its derivatives are mycotoxins produced by fungi of the Alternaria genus, commonly found as contaminants in various food sources like cereals and fruits.[1][2] These secondary metabolites exhibit cytotoxic, genotoxic, and mutagenic properties, posing a potential risk to human health.[1][3] Understanding the genetic basis of this compound biosynthesis is crucial for developing strategies to mitigate food contamination and for exploring the potential biotechnological applications of these compounds and their biosynthetic machinery.
Gene knockout technology is a powerful tool for elucidating the function of specific genes within a biosynthetic pathway.[4][5][6] By systematically deleting or inactivating genes suspected to be involved in this compound production, researchers can observe the resulting changes in the metabolite profile of the fungus. This approach allows for the functional characterization of enzymes and regulatory proteins, ultimately piecing together the complete biosynthetic pathway.[7][8] This document provides detailed application notes and protocols for utilizing gene knockout techniques, particularly CRISPR-Cas9, to study this compound biosynthesis in Alternaria alternata.
The this compound Biosynthetic Gene Cluster and Pathway
The genes responsible for this compound biosynthesis are typically organized in a biosynthetic gene cluster (BGC).[9][10] In Alternaria alternata, this cluster contains a core polyketide synthase (PKS) gene and several genes encoding tailoring enzymes that modify the polyketide backbone to produce this compound and its derivatives.[2][9][10]
Key Genes in the this compound Biosynthetic Gene Cluster:
| Gene | Encoded Protein | Proposed Function in AOH Biosynthesis |
| pksI (or pksJ) | Polyketide Synthase | A non-reducing PKS that catalyzes the initial condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone, which then cyclizes to produce this compound (AOH).[1][2][9] |
| omtI | O-methyltransferase | Catalyzes the methylation of the 9-hydroxyl group of AOH to form this compound monomethyl ether (AME).[9] |
| moxI | FAD-dependent monooxygenase | Responsible for the hydroxylation of AOH or AME.[9] |
| sdrI | Short-chain dehydrogenase/reductase | Believed to be involved in the modification of biosynthetic intermediates.[9] |
| doxI | Putative extradiol dioxygenase | Predicted to be involved in ring cleavage or rearrangement reactions.[9] |
| aohR (or altR) | Transcription factor | A Gal4-like transcription factor that positively regulates the expression of other genes within the cluster.[1][9] |
Below is a diagram illustrating the proposed biosynthetic pathway for this compound and its derivatives.
Caption: Proposed biosynthetic pathway of this compound (AOH) and its derivatives.
Experimental Workflow for Gene Knockout Studies
The general workflow for investigating the this compound biosynthetic pathway using gene knockout involves several key stages, from the initial design of the knockout strategy to the final analysis of metabolites. The CRISPR-Cas9 system has become a preferred method for gene editing in filamentous fungi like Alternaria alternata due to its efficiency and precision.[11][12][13][14]
Caption: General workflow for gene knockout using CRISPR-Cas9.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of pksI in A. alternata
This protocol outlines the key steps for creating a pksI knockout mutant in A. alternata using a CRISPR-Cas9 system delivered via a plasmid.
1. sgRNA Design and Vector Construction:
-
Identify the coding sequence of the target gene (pksI).
-
Design two single guide RNAs (sgRNAs) targeting the first exon of pksI to improve knockout efficiency.[15][16] Use online tools to design sgRNAs with high on-target scores and low off-target potential.
-
Synthesize the sgRNA sequences as oligonucleotides.
-
Clone the sgRNA cassettes into a fungal expression vector containing the Cas9 nuclease gene and a selectable marker (e.g., hygromycin resistance).[13]
2. Protoplast Preparation:
-
Grow A. alternata wild-type strain in potato dextrose broth (PDB) for 3-4 days at 28°C.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).
-
Resuspend the mycelia in an enzyme solution containing lysing enzymes (e.g., from Trichoderma harzianum) in the osmotic stabilizer.
-
Incubate at 30°C with gentle shaking for 3-4 hours to digest the cell walls.
-
Separate the protoplasts from mycelial debris by filtering through sterile glass wool.
-
Wash the protoplasts with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2) and resuspend to a final concentration of 1 x 10^7 protoplasts/mL.
3. Protoplast Transformation:
-
Mix 100 µL of the protoplast suspension with 5-10 µg of the CRISPR-Cas9 plasmid.
-
Add 50 µL of PEG solution (40% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl pH 7.5) and incubate on ice for 20 minutes.
-
Add 1 mL of PEG solution and incubate at room temperature for 15 minutes.
-
Add 1 mL of STC buffer and mix gently.
-
Plate the transformation mixture onto regeneration medium (e.g., Czapek-Dox agar (B569324) with 1.2 M sorbitol) and incubate at 28°C.
-
After 16-24 hours, overlay the plates with regeneration medium containing the appropriate selective agent (e.g., 80 µg/mL hygromycin).[13]
-
Incubate for another 5-7 days until transformant colonies appear.
4. Screening and Verification of Mutants:
-
Isolate individual transformant colonies and transfer to selective media.
-
Perform single-spore isolation to ensure homokaryotic mutants.
-
Extract genomic DNA from the putative mutants.
-
Screen for the desired deletion or mutation by PCR using primers flanking the target site. Successful knockout should result in a smaller PCR product or no product, depending on the nature of the mutation.
-
Confirm the mutation by Sanger sequencing of the PCR product from the mutant strains.
Protocol 2: Analysis of this compound Production
This protocol describes the extraction and analysis of this compound and its derivatives from fungal cultures.
1. Fungal Cultivation and Metabolite Extraction:
-
Inoculate both the wild-type and confirmed knockout strains of A. alternata into a suitable liquid medium (e.g., potato dextrose broth) or onto a solid medium (e.g., rice medium).
-
Incubate the cultures for 7-14 days at 28°C in the dark.
-
For liquid cultures, separate the mycelia from the culture broth. For solid cultures, homogenize the entire culture.
-
Extract the metabolites from the mycelia and/or culture medium using an organic solvent such as ethyl acetate (B1210297) or a mixture of acetonitrile (B52724)/water/acetic acid.
-
Evaporate the solvent to dryness and resuspend the crude extract in a known volume of methanol (B129727) or another suitable solvent.
2. HPLC or LC-MS/MS Analysis:
-
Filter the resuspended extract through a 0.22 µm syringe filter.
-
Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or a mass spectrometer (MS) detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: Monitor for AOH and AME at their characteristic UV absorbance wavelengths (e.g., ~258, 290, and 335 nm) or by their specific mass-to-charge ratios in MS.
-
-
Quantify the production of AOH and AME by comparing the peak areas from the sample chromatograms to a standard curve generated from pure analytical standards of the compounds.
Data Presentation: Expected Outcomes of Gene Knockouts
The following table summarizes the anticipated effects on the production of this compound and related metabolites following the knockout of key genes in the biosynthetic cluster.
| Gene Knockout | Effect on AOH Production | Effect on AME Production | Effect on Other Derivatives | Rationale |
| ΔpksI | Abolished | Abolished | Abolished | pksI is the core synthase required for the production of the initial polyketide backbone.[1][17] |
| ΔomtI | Unchanged or Increased | Abolished | Unchanged or Increased | omtI is responsible for the methylation of AOH to AME. Its absence prevents AME formation, potentially leading to AOH accumulation.[9] |
| ΔmoxI | Unchanged | Unchanged | Altered/Abolished | moxI is a tailoring enzyme that modifies AOH/AME. Its knockout would block the formation of downstream derivatives.[17] |
| ΔaohR | Significantly Reduced or Abolished | Significantly Reduced or Abolished | Significantly Reduced or Abolished | aohR is a positive regulator of the gene cluster. Its absence would lead to reduced or no transcription of the biosynthetic genes.[1][11] |
Concluding Remarks
The application of gene knockout techniques, particularly CRISPR-Cas9, provides a robust framework for dissecting the molecular machinery behind this compound biosynthesis in Alternaria species.[5][6] The protocols and expected outcomes detailed in this document offer a guide for researchers aiming to functionally characterize the genes within the AOH biosynthetic cluster. Such studies are fundamental for developing targeted strategies to control mycotoxin contamination in agriculture and food production. Furthermore, a thorough understanding of this pathway may unlock opportunities for the bio-engineering of novel compounds with potential applications in medicine and industry.
References
- 1. Identification of a Polyketide Synthase Required for this compound (AOH) and this compound-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. iab.kit.edu [iab.kit.edu]
- 14. Establishment of CRISPR/Cas9 in Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Alternariol Detection in Food Samples
Welcome to the Technical Support Center for the detection of alternariol (AOH) in food matrices. This resource is designed for researchers, scientists, and quality control professionals to provide troubleshooting guidance and frequently asked questions to improve the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in food samples?
A1: The most prevalent and effective methods for this compound detection are chromatography-based techniques and immunoassays. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its high sensitivity and selectivity.[1][2][3][4][5][6][7][8] High-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV/DAD) detection is also used, though it may have higher detection limits.[9][10][11] Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIA), offer rapid and high-throughput screening capabilities.[12][13][14][15]
Q2: How can I improve the sensitivity of my this compound detection method?
A2: To enhance sensitivity, consider the following:
-
Optimize Sample Preparation: Employ efficient extraction and cleanup procedures to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME), and QuEChERS have proven effective.[1][3][4][5][16]
-
Method Selection: LC-MS/MS generally offers the best sensitivity and specificity.[1][2][6][7] For HPLC, fluorescence detection is typically more sensitive than UV detection.[9]
-
Instrument Parameters: Fine-tune your instrument's settings. For LC-MS/MS, this includes optimizing ionization source parameters, collision energies, and monitoring specific ion transitions.[1][17]
-
Use of Internal Standards: Incorporating isotopically labeled internal standards can correct for matrix effects and variations in sample preparation, leading to more accurate quantification.[3][4][5][16]
Q3: What are typical Limits of Detection (LOD) and Quantification (LOQ) for this compound in food?
A3: LODs and LOQs vary depending on the analytical method and the food matrix. For LC-MS/MS, LOQs can be as low as 0.19 to 1.40 µg/kg in wheat.[3][5] Another LC-MS/MS method achieved LODs and LOQs in the range of 0.7 and 3.5 ng/g, respectively, in tomato juice.[1][6] An HPLC method with fluorescence detection reported a detection limit of 1.93 ppb in tomato paste.[9] Immunoassays can also be very sensitive, with an indirect competitive ELISA showing an LOD of 2.4 ± 0.6 ng/g in bread.[15]
Q4: What are common challenges encountered during this compound analysis?
A4: Researchers often face challenges such as:
-
Matrix Effects: Complex food matrices can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS, which can affect accuracy.[2][16]
-
Low Recovery Rates: Inefficient extraction or cleanup steps can result in the loss of the target analyte, leading to underestimation of the contamination level.[5]
-
Co-eluting Interferences: Other compounds in the sample may have similar retention times to this compound, making accurate quantification difficult, especially in HPLC-UV/DAD.
-
Analyte Stability: this compound may degrade during sample processing, so proper handling and storage are crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Analyte Signal | Inefficient extraction. | Optimize the extraction solvent and method. A common solvent mixture is acetonitrile/water/acetic acid.[7] Consider methods like DLLME for liquid samples.[1][6] |
| Analyte degradation. | Ensure samples and standards are stored properly, typically at low temperatures and protected from light. Prepare working solutions fresh.[16] | |
| Instrument sensitivity is too low. | Check instrument parameters, including detector settings and ionization source conditions. For LC-MS/MS, ensure you are using the correct precursor and product ions.[1][17] | |
| Poor Peak Shape in Chromatography | Inappropriate mobile phase. | Adjust the mobile phase composition and pH. For tenuazonic acid, which can chelate with metals, adding a chelating agent or using a specific column type may be necessary.[5] |
| Column contamination or degradation. | Flush the column with a strong solvent, or if necessary, replace the column. Use a guard column to protect the analytical column. | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Ensure precise and consistent execution of all sample preparation steps. Use of automated systems can improve reproducibility. |
| Matrix effects. | Employ matrix-matched calibration standards to compensate for signal suppression or enhancement.[16] The use of isotopically labeled internal standards is highly recommended.[3][4][5][16] | |
| Low Recovery Rates | Inefficient cleanup. | Optimize the SPE cartridge type and elution solvents. Ensure the pH of the sample is appropriate for the extraction and cleanup steps. |
| Analyte loss during solvent evaporation. | Carefully control the temperature and nitrogen flow during the evaporation step to prevent loss of the analyte. | |
| False Positives in Immunoassays | Cross-reactivity with other compounds. | Check the specificity of the antibody used. Some antibodies may cross-react with structurally similar mycotoxins like this compound monomethyl ether.[12][13] Confirm positive results with a confirmatory method like LC-MS/MS. |
Quantitative Data Summary
Table 1: Performance of Different Analytical Methods for this compound Detection
| Method | Food Matrix | LOD | LOQ | Recovery (%) | Reference |
| LC-MS/MS | Tomato Juice | 0.7 ng/g | 3.5 ng/g | >80 | [1][6] |
| LC-MS/MS | Wheat | - | 0.19 - 1.40 µg/kg | 74 - 112 | [3][5] |
| LC-MS/MS | Various (Cereals, Spices, Vegetables) | - | 2.5 - 50 µg/kg (for Tenuazonic Acid) | - | [18] |
| HPLC-Fluorescence | Tomato Paste | 1.93 ppb | - | >77.2 | [9] |
| ic-ELISA | Bread | 2.4 ± 0.6 ng/g | - | >75 | [15] |
| ic-ELISA | Bran | 8.4 ± 1.2 ng/g | - | >75 | [15] |
Experimental Protocols
LC-MS/MS Method for this compound in Tomato Products
This protocol is a generalized procedure based on common practices in the cited literature.[1][6][17]
a) Sample Preparation and Extraction:
-
Homogenize 20 g of the tomato sample.
-
Add an internal standard solution.
-
Extract the sample with a suitable solvent mixture, for example, 60 mL of an acetonitrile/methanol (B129727)/water mixture.[19]
-
Shake vigorously for at least 2 minutes and then centrifuge at 4000 rpm for 10 minutes.[19]
-
Transfer the supernatant for cleanup.
b) Dispersive Liquid-Liquid Microextraction (DLLME) Cleanup:
-
Take an aliquot of the supernatant from the extraction step.
-
Rapidly inject a mixture of a disperser solvent (e.g., acetonitrile) and an extraction solvent (e.g., chloroform) into the sample extract.[1][6]
-
A cloudy solution will form. Centrifuge to sediment the extraction solvent droplet containing the analytes.
-
Collect the droplet, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.
c) LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[20]
-
MS Detection: Use an electrospray ionization (ESI) source, typically in negative ion mode for this compound.[17] Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte for quantification and confirmation.
Indirect Competitive ELISA (ic-ELISA) for this compound in Wheat
This protocol is a generalized procedure based on commercially available kits and literature.[12][15][21]
a) Sample Preparation:
-
Grind the wheat sample to a fine powder.
-
Extract a known amount of the sample with a specified volume of an extraction solvent (e.g., methanol/water mixture).
-
Shake and centrifuge the mixture.
-
Dilute the supernatant with the assay buffer provided in the kit.
b) ELISA Procedure:
-
Add standard solutions and diluted sample extracts to the wells of a microtiter plate pre-coated with an this compound-protein conjugate.
-
Add the anti-alternariol antibody solution to each well and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add an enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction with a stop solution and measure the absorbance at the specified wavelength (e.g., 450 nm).
-
The concentration of this compound in the samples is inversely proportional to the color signal.
Visualizations
Caption: General experimental workflow for the detection of this compound in food samples.
Caption: A logical workflow for troubleshooting common issues in this compound detection.
References
- 1. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins this compound, this compound Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. researchgate.net [researchgate.net]
- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The choice of preparation method for the determination of Alternaria toxins from wheat samples by LC-MS/MS | FINS [foodandfeed.fins.uns.ac.rs]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound in tomato paste using solid phase extraction and high-performance liquid chromatography with fluorescence detection† - Analyst (RSC Publishing) DOI:10.1039/A804587I [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound Test Reagents - Creative Diagnostics [creative-diagnostics.com]
- 13. Development of an Immunochromatographic Strip Test for the Rapid Detection of this compound Monomethyl Ether in Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of the Optimum Linker Tethering Site of this compound Haptens for Antibody Generation and Immunoassay Development [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization and validation of a LC-MS/MS method for the determination of Alternaria toxins in tomato products [iris.uniroma1.it]
- 18. Alternaria toxins quantification in America’s food industry - American Chemical Society [acs.digitellinc.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Development of method for determination and quantification of Alternaria mycotoxins in food by high resolution mass spectrometry [vjfc.nifc.gov.vn]
- 21. This compound ELISA Kit - Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Overcoming Matrix Effects in Alternariol (AOH) Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of alternariol (AOH) and its derivatives by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in complex matrices.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Matrix components co-eluting with the analyte. | - Optimize the chromatographic gradient to improve separation. - Employ a more effective sample clean-up procedure (e.g., Solid Phase Extraction - SPE). |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | - Experiment with different extraction solvents or solvent mixtures.[1][2] - Adjust the pH of the extraction solvent.[1][2] - Utilize a stable isotope-labeled internal standard to compensate for recovery losses.[3][4][5] |
| Signal Suppression or Enhancement | Co-eluting matrix components affecting the ionization efficiency of the analyte in the mass spectrometer source.[6][7] | - Implement matrix-matched calibration, where standards are prepared in a blank matrix extract.[8][9] - The gold standard solution is the use of a stable isotope dilution assay (SIDA) with a labeled internal standard (e.g., ¹³C-AOH).[5][10] - Dilute the sample extract to reduce the concentration of interfering matrix components. |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between samples. | - Use a robust sample preparation method like QuEChERS. - Employ a stable isotope-labeled internal standard to normalize the signal.[3][4] |
| Inaccurate Quantification | Non-linear response due to matrix effects. | - Construct a calibration curve using matrix-matched standards.[8] - If a blank matrix is unavailable, the standard addition method is a viable alternative.[6][11] - The most accurate approach is a stable isotope dilution assay.[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[6][7] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method is the post-extraction addition technique.[6] This involves comparing the signal response of a standard in a pure solvent to the response of the same standard spiked into a blank sample extract. A significant difference in the signal indicates the presence of matrix effects.
Q3: What is the most effective way to overcome matrix effects in this compound analysis?
A3: The most effective method is the Stable Isotope Dilution Assay (SIDA).[3][4][5] This involves adding a known amount of a stable isotope-labeled version of this compound (e.g., ¹³C-AOH or ²H-AOH) to the sample before extraction. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects, allowing for accurate correction and quantification.[10]
Q4: When should I use matrix-matched calibration?
A4: Matrix-matched calibration is a good option when a stable isotope-labeled internal standard is not available.[9] It involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects observed in the actual samples. However, finding a truly blank matrix can be challenging.
Q5: Are there specific sample preparation techniques that can minimize matrix effects for this compound analysis?
A5: Yes, effective sample preparation is crucial. Techniques like Solid Phase Extraction (SPE) and Dispersive Liquid-Liquid Microextraction (DLLME) can help remove interfering matrix components before LC-MS/MS analysis.[12] The choice of extraction solvent and pH can also significantly impact the cleanliness of the final extract.[1][2]
Experimental Protocols
Protocol 1: Stable Isotope Dilution Assay (SIDA) for this compound in Beverages
This protocol is based on the methodology for analyzing this compound in beverages like fruit juices and wine.[3][4]
-
Sample Preparation:
-
Extraction:
-
Add 2.5 mL of cyclohexane (B81311) to the sample.
-
Shake vigorously and then centrifuge to separate the phases.[13]
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the organic phase into the LC-MS/MS system.
-
Use a reversed-phase C18 column for chromatographic separation.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both native and labeled this compound.[14]
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the native this compound to the peak area of the internal standard against the concentration of the native this compound.
-
Quantify the amount of this compound in the samples using this calibration curve.
-
Protocol 2: Matrix-Matched Calibration for this compound in Tomato Products
This protocol is adapted from methods developed for the analysis of Alternaria toxins in tomato and tomato-based products.[8][12]
-
Sample Preparation and Extraction:
-
Homogenize 5 g of the tomato sample with 10 mL of an extraction solvent (e.g., acetonitrile/water mixture).
-
Centrifuge the mixture and collect the supernatant.
-
-
Clean-up (Dispersive Liquid-Liquid Microextraction - DLLME):
-
Take a 5 mL aliquot of the supernatant.
-
Rapidly inject a mixture of a disperser solvent (e.g., 1 mL of acetonitrile) and an extraction solvent (e.g., 100 µL of chloroform).[12]
-
Vortex and centrifuge to collect the sedimented phase.[12]
-
Evaporate the collected phase to dryness and reconstitute in a suitable solvent for injection.[12]
-
-
Preparation of Matrix-Matched Standards:
-
Process a blank tomato sample (confirmed to be free of this compound) using the same extraction and clean-up procedure.
-
Spike the resulting blank matrix extract with known concentrations of this compound standard solutions to create a series of matrix-matched calibrants.[8]
-
-
LC-MS/MS Analysis and Quantification:
-
Analyze the sample extracts and the matrix-matched calibration standards using LC-MS/MS.
-
Quantify the this compound concentration in the samples using the calibration curve generated from the matrix-matched standards.
-
Quantitative Data Summary
The following tables summarize typical performance data for this compound analysis using different methods to overcome matrix effects.
Table 1: Method Detection and Quantification Limits for this compound
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| This compound | Beverages | 0.03 | 0.09 | [3][4][5] |
| This compound | Beer | - | 0.09 | [9] |
| This compound | Tomato | 0.7 - 3.5 | - | [8] |
| This compound | Infant Foods (Starch) | 0.05 - 1.25 | 0.16 - 4.13 | [5] |
| This compound | Infant Foods (Tomato) | 0.01 - 1.36 | 0.02 - 5.56 | [5] |
Table 2: Recovery and Precision Data for this compound Analysis
| Matrix | Spiking Level (µg/kg) | Recovery (%) | Precision (RSD%) | Method | Reference |
| Apple Juice | 0.1 - 1 | 100.5 ± 3.4 | - | SIDA | [3][4][5] |
| Vegetable Juice | Naturally Contaminated | - | 4.0 | SIDA | [3][4] |
| Grape Juice | Naturally Contaminated | - | 4.6 | SIDA | [3][4] |
| Tomato | 25 and 50 | 81 - 94 | < 9 (Repeatability) < 15 (Reproducibility) | Matrix-Matched Calibration | [8] |
| Beer | - | 72 - 113 | - | SIDA & Matrix-Matched | [9][13] |
| Food Commodities | - | 72.0 - 119.1 | 0.7 - 11.1 (Intra-day) 1.1 - 13.1 (Inter-day) | SIDA | [5] |
Visualizations
Caption: Workflow for overcoming matrix effects in this compound analysis.
Caption: Principle of Stable Isotope Dilution Analysis (SIDA).
References
- 1. The choice of preparation method for the determination of Alternaria toxins from wheat samples by LC-MS/MS | FINS [foodandfeed.fins.uns.ac.rs]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stable isotope dilution assays of this compound and this compound monomethyl ether in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of 13 Alternaria mycotoxins including modified forms in beer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins this compound, this compound Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Alternariol Extraction from Oily Matrices
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and validated protocols for the efficient extraction of alternariol (AOH) and related Alternaria toxins from complex oily matrices such as sunflower, olive, and rapeseed oil.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from vegetable oils?
A1: The most prevalent and effective methods are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2][3]
-
LLE is a traditional method that partitions analytes between two immiscible liquid phases (e.g., oil dissolved in hexane (B92381) and extracted with a methanol (B129727)/water mixture).[4][5][6]
-
SPE offers excellent cleanup by adsorbing the analytes onto a solid sorbent, washing away interferences, and then eluting the purified toxins.[3][7][8] Polymeric cartridges are often suitable for this application.[8]
-
QuEChERS is a streamlined approach that combines extraction and cleanup into a single, rapid procedure, making it ideal for screening large numbers of samples.[1][9][10]
Q2: Which solvent system is most effective for extracting this compound from an oily matrix?
A2: Acetonitrile (B52724) and methanol-based systems are most effective. An optimal approach often involves dissolving the oil in a non-polar solvent like n-hexane and then extracting the toxins with a more polar mixture, such as methanol/water.[4] For QuEChERS and SPE methods, extraction solvents like methanol/water/acetic acid (e.g., 85:14:1 v/v/v) or acidified acetonitrile are commonly used to ensure high recovery rates.[8][11]
Q3: Why is a cleanup step necessary, and what are the best options?
A3: A cleanup step is critical for removing the complex lipid matrix, which can cause significant ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[4][12] The most effective cleanup techniques are Solid-Phase Extraction (SPE) and the dispersive SPE (dSPE) step in the QuEChERS protocol.[8][13] For SPE, polymeric cartridges are often used.[8] In QuEChERS, a combination of salts (e.g., NaCl, MgSO₄) and sorbents (e.g., C18) is used to remove fats and other interferences.[10][14]
Q4: How can I minimize matrix effects during LC-MS/MS analysis?
A4: The most robust way to compensate for matrix effects is by using isotopically labeled internal standards (ISTDs), such as this compound-d₃ (AOH-d₃).[4][5][12] These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.[12] If ISTDs are unavailable, matrix-matched calibration curves are the next best alternative to ensure accurate results.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | 1. Incomplete Extraction: The solvent may not be effectively partitioning AOH from the lipid phase. 2. Analyte Loss During Cleanup: AOH may be irreversibly adsorbed to the dSPE sorbent (e.g., GCB) or SPE cartridge. 3. Analyte Loss During Filtration: AOH can adsorb to certain syringe filter membranes (e.g., PVDF, nylon).[15] 4. Precipitation after Evaporation: The analyte may not have fully redissolved in the final reconstitution solvent. | 1. Optimize Extraction: Ensure vigorous mixing (e.g., vortexing, shaking). Consider adjusting the polarity of the extraction solvent; a methanol/water mixture is highly effective for extracting from a hexane-dissolved oil sample.[4] 2. Modify Cleanup: Avoid sorbents known to have strong interactions with planar molecules like AOH. C18 is generally a safer choice for cleanup in oily matrices.[10] For SPE, ensure the elution solvent is strong enough (e.g., methanol/ethyl acetate).[8] 3. Change Filter Type: Use PTFE (polytetrafluoroethylene) syringe filters, which typically show lower analyte binding. If losses persist, centrifuge the sample instead of filtering.[7] 4. Improve Reconstitution: After evaporation, add a small amount of a strong organic solvent like methanol to dissolve the residue completely before adding the aqueous mobile phase component.[7][8] |
| High Matrix Effects (Ion Suppression/Enhancement) | 1. Insufficient Cleanup: Lipids and other co-extractives are reaching the MS source. 2. High Sample Concentration: The "dilute-and-shoot" approach may be insufficient for highly complex oily matrices.[7] | 1. Enhance Cleanup: Implement or optimize an SPE cleanup step.[8] For QuEChERS, increase the amount of C18 sorbent or add a freezing-out step (placing the extract in a freezer to precipitate lipids) before centrifugation. 2. Use Isotope Dilution: Employ an isotopically labeled internal standard (e.g., AOH-d₃) to accurately compensate for matrix effects.[4][12] This is the gold standard for mycotoxin analysis.[12] |
| Poor Chromatographic Peak Shape | 1. Solvent Mismatch: The final extract solvent is too different from the initial mobile phase, causing peak distortion. 2. Column Contamination: Buildup of non-polar compounds from the oil matrix on the analytical column. | 1. Match Solvents: Ensure the reconstitution solvent closely matches the initial mobile phase composition.[7][8] 2. Protect the Column: Use a guard column and implement a robust column washing procedure after each analytical batch. Ensure the sample cleanup is effective. |
| Co-elution with Interfering Peaks | 1. Inadequate Chromatographic Separation: The LC gradient is not optimized to separate AOH from matrix components. | 1. Optimize LC Method: Adjust the gradient profile (slope, duration) to improve resolution. Experiment with different C18 columns, as some offer different selectivities.[7] A longer run time may be necessary. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes the performance of different extraction methods for this compound (AOH) and its related toxins from various oily matrices.
| Method | Matrix | Analyte(s) | Recovery (%) | RSD (%) | LOD/LOQ (µg/kg) | Reference |
| LLE | Sunflower Oil | AOH, AME, TEN, TeA, ALT | 74 - 122% | 9 - 22% | Not Specified | [4] |
| SPE | Rapeseed Oil | Alternaria Mycotoxins | 68.8 - 117.3% | 8.6 - 11.4% | LOQ: 0.3 - 6.0 | [16] |
| SPE | Sunflower Seeds | AOH, AME, TEN, TeA, ALT | 74 - 112% | < 7.0% | LOQ: 0.19 - 1.40 | |
| QuEChERS | Vegetable Oils | 16 Mycotoxins | 72.8 - 105.8% | < 7% | LOD: 0.04 - 2.9 ng/g | [10] |
| MISPE | Sesame Oil | AOH, AME | 92.5 - 106.2% | Not Specified | LOQ: 1.1 - 2.8 | [17] |
Abbreviations: AME (this compound monomethyl ether), TEN (Tentoxin), TeA (Tenuazonic acid), ALT (Altenuene), LLE (Liquid-Liquid Extraction), SPE (Solid-Phase Extraction), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), MISPE (Molecularly Imprinted SPE), RSD (Relative Standard Deviation), LOD (Limit of Detection), LOQ (Limit of Quantification).
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Sunflower Oil
This protocol is adapted from a method developed for the analysis of five Alternaria toxins in sunflower oil.[4][5]
-
Sample Preparation: Weigh 2.0 g of the sunflower oil sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of isotopically labeled internal standards (e.g., AOH-d₃).[4][5]
-
Dissolution: Dissolve the oil sample by adding n-hexane.
-
Extraction: Add a methanol/water mixture (e.g., 80:20 v/v) to the tube. Vortex vigorously for 2 minutes to extract the toxins from the hexane phase into the aqueous methanol phase.
-
Phase Separation: Centrifuge the tube to achieve complete separation of the hexane and methanol/water layers.
-
Collection: Carefully transfer the lower methanol/water layer containing the toxins to a new tube.
-
Evaporation: Evaporate the extract to dryness at 50 °C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of a solvent compatible with your LC-MS/MS mobile phase (e.g., 400 µL methanol followed by 600 µL mobile phase A).[7]
-
Analysis: Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an HPLC vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Oily Matrices
This generalized protocol is based on standard practices for mycotoxin cleanup in complex samples.[7][8]
-
Initial Extraction: Perform an initial solvent extraction (e.g., using Protocol 1, steps 1-6, or a QuEChERS-style extraction with acidified acetonitrile).
-
Extract Dilution: Take an aliquot of the crude extract (e.g., 7.5 mL) and dilute it with an equal volume of 1% aqueous acetic acid.[7][8]
-
SPE Cartridge Conditioning:
-
Sample Loading: Load the diluted extract onto the SPE cartridge at a slow, steady flow rate (approx. 1 drop per second).
-
Washing (Interference Removal):
-
Elution: Elute the toxins from the cartridge with 7 mL of a methanol/ethyl acetate (B1210297) (75:25 v/v) mixture into a clean collection tube.[7][8]
-
Final Preparation: Evaporate the eluate to dryness and reconstitute as described in Protocol 1 (steps 7-9) for LC-MS/MS analysis.
Visualizations
Caption: High-level experimental workflow for extracting this compound.
Caption: Decision tree for troubleshooting low this compound recovery.
References
- 1. Occurrence and Determination of Alternaria Mycotoxins this compound, this compound Monomethyl Ether, and Tentoxin in Wheat Grains by QuEChERS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Alternaria Toxins in Sunflower Oil by Liquid Chromatography Isotope Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid-liquid and solid-phase extractions of phenols from virgin olive oil and their separation by chromatographic and electrophoretic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Detection of Seven Alternaria Toxins in Mixed Fruit Puree by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Modified QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of a QuEChERS-Based UHPLC-MS/MS Method for Simultaneous Determination of Six Alternaria Toxins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microfiltration results in the loss of analytes and affects the in vitro genotoxicity of a complex mixture of Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
stability of alternariol under different storage conditions
This technical support center provides guidance on the stability of alternariol (AOH) under various storage conditions to assist researchers, scientists, and drug development professionals in ensuring the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound stock solutions?
A1: For long-term stability, it is recommended to store this compound solutions at -20°C.[1] Alternaria toxins are generally stable when stored at -18°C for extended periods, such as 14 months.[1]
Q2: Which solvents are suitable for storing this compound?
A2: Acetonitrile (B52724) and methanol (B129727) are commonly used and considered suitable for long-term storage of this compound.[1] Commercially, this compound is often supplied in acetonitrile, suggesting good stability in this solvent.[1] It is also soluble in DMSO and DMF.[2]
Q3: Is this compound sensitive to light?
A3: Yes, exposure to light can affect the stability of this compound. It is recommended to protect solutions from direct light, as UV exposure can degrade some mycotoxins.[1] Studies have shown that white light can almost completely inhibit the production of this compound by Alternaria alternata.[3][4][5]
Q4: Can I store this compound in aqueous solutions?
A4: this compound is sparingly soluble in aqueous buffers. For experiments requiring aqueous solutions, it is recommended to first dissolve this compound in a solvent like DMSO and then dilute it with the aqueous buffer. It is not recommended to store the aqueous solution for more than one day.[2]
Q5: How stable is this compound at room temperature?
A5: this compound has shown stability for up to five weeks in spiked apple juice and up to eight days in spiked white wine at room temperature.[6] In another study, no apparent losses were observed in apple juice at room temperature over 20 days.[7][8] However, for pure standards in organic solvents, prolonged storage at room temperature is not recommended; freezing is preferred for long-term stability.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Decreasing peak area of AOH standard in chromatography. | 1. Degradation: The compound may be degrading due to improper storage conditions. 2. Solvent Evaporation: The solvent may have evaporated, leading to an increase in concentration and subsequent precipitation or inaccurate dilution. | 1. Verify Storage Conditions: Ensure the AOH solution is stored at -20°C and protected from light.[1] Avoid frequent freeze-thaw cycles. 2. Check Solvent Choice: Use appropriate solvents like acetonitrile or methanol for long-term storage.[1] 3. Prevent Evaporation: Use tightly sealed vials for storage.[1] |
| Inconsistent results in bioassays. | 1. AOH Degradation: The concentration of your active compound may be decreasing over time. 2. Inaccurate Quantification: Initial quantification of the stock solution might be incorrect due to degradation. | 1. Prepare Fresh Working Solutions: Prepare fresh working solutions from a properly stored stock solution for each experiment. 2. Re-qualify Stock Solution: If the stock solution has been stored for a long time or subjected to suboptimal conditions, re-verify its concentration using a reliable analytical method like HPLC-UV. |
| Precipitate formation in the AOH solution. | 1. Solvent Evaporation: As the solvent evaporates, the concentration of AOH increases, potentially exceeding its solubility. 2. Low Solubility in Aqueous Solutions: If an aqueous buffer was added, the solubility of AOH might have been exceeded. | 1. Ensure Proper Sealing: Always use tightly sealed vials to prevent solvent evaporation.[1] 2. Follow Recommended Dilution Procedure: For aqueous solutions, first dissolve AOH in DMSO and then dilute with the buffer. Do not store aqueous solutions for more than a day.[2] |
Data on this compound Stability
Table 1: Stability of this compound in Different Solvents
| Solvent | Storage Temperature | Duration | Stability | Reference |
| Methanol | -18°C | 14 months | Stable | [1] |
| Acetonitrile | -20°C | Not specified | Recommended for long-term storage | [1] |
| DMSO | -20°C | ≥ 4 years (as crystalline solid) | Stable | [2] |
| DMF | -20°C | Not specified | Soluble | [2] |
| Ethanol | Not specified | Not specified | Soluble (approx. 0.5 mg/ml) | [2] |
| Aqueous Buffer (after dilution from DMSO) | Not specified | > 1 day | Not recommended for storage | [2] |
Table 2: Thermal Stability of this compound in Different Matrices
| Matrix | Temperature | Duration | Effect on AOH Concentration | Reference |
| Tomato | 35°C | Not specified | Significant reduction | [9] |
| Tomato | 100°C - 110°C | Not specified | Significantly affected (degradation) | [9] |
| Sunflower Flour | 100°C | 90 minutes | Remained constant | [10] |
| Sunflower Flour | 121°C | 60 minutes | Reduction in levels | [10] |
| Apple Juice | 80°C | 20 minutes | No apparent losses | [7][8] |
| Apple Juice | Room Temperature | 20 days | No apparent losses | [7][8] |
| White Wine | Room Temperature | 8 days | Stable | [6] |
| Wheat Flour (Wet Baking) | 230°C | 1 hour | Slight degradation | [11] |
Experimental Protocols
General Protocol for Evaluating this compound Stability
This protocol provides a general framework for assessing the stability of this compound in a specific solvent under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of crystalline this compound.
-
Dissolve it in the chosen solvent (e.g., acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the same solvent to prepare working solutions at a lower concentration (e.g., 10 µg/mL).
-
-
Storage Conditions:
-
Aliquot the working solutions into multiple tightly sealed, light-protected vials.
-
Divide the vials into different storage groups to be tested (e.g., -20°C, 4°C, room temperature).
-
For each storage condition, prepare separate vials for each time point to be analyzed to avoid repeated freeze-thaw cycles of the same sample.
-
-
Time Points for Analysis:
-
Define the time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
-
Analytical Method:
-
At each time point, analyze the concentration of this compound in the respective vials using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).
-
The initial analysis at time point 0 will serve as the baseline.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining against time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Decision workflow for storing this compound solutions.
Caption: Simplified potential degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Light inhibits the production of this compound and this compound monomethyl ether in Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Light inhibits the production of this compound and this compound monomethyl ether in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability ofAlternaria toxins in fruit juices and wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of this compound and this compound monomethyl ether during food processing of tomato products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of heat treatments on stability of altemariol, this compound monomethyl ether and tenuazonic acid in sunflower flour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Alternariol During Food Processing and Cooking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of alternariol (AOH) during food processing and cooking.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (AOH) during thermal food processing?
A1: this compound (AOH) is a relatively heat-stable mycotoxin.[1][2] However, its degradation is significantly influenced by the food matrix, moisture content (wet vs. dry heating), processing temperature, and duration.[3][4] For instance, wet baking conditions show minimal AOH degradation, while dry baking can lead to a significant reduction.[1][3][5] In tomato products, heating at 100°C and 110°C has been shown to affect AOH stability.[6][7]
Q2: How does the food matrix impact the thermal degradation of AOH?
A2: The food matrix plays a crucial role in the stability of AOH. The presence of components like proteins, polyphenols, and vitamin C can inhibit the degradation of AOH during processes like UV-C irradiation.[8][9] Conversely, organic acids such as citric and malic acid may enhance its photodegradation.[8][9] The physical state of the matrix (e.g., solid vs. liquid) also affects degradation rates. For example, AOH degradation during UV-C treatment is more effective in methanol (B129727) and aqueous solutions compared to a solid state.[8][9]
Q3: What are the known degradation products of AOH during food processing?
A3: During processes like bread baking, AOH can undergo a sequence of hydrolysis and decarboxylation to form degradation products.[3][5] One identified degradation product of AOH in a phosphate/citrate buffer at pH 7 is 6-methylbiphenyl-2,3′,4,5′-tetrol.[3] Enzymatic degradation by peroxidase can yield products such as C₁₆H₂₀O₈ and C₁₉H₂₄O₈.[10]
Q4: Are there effective non-thermal methods for degrading AOH in food?
A4: Yes, non-thermal methods are being investigated. UV-C irradiation has been shown to effectively degrade AOH, with its efficiency influenced by the solvent, pH, and presence of other food components.[8][9] High-pressure processing (HPP) has also demonstrated potential in reducing AOH levels in fruit juices and beverages, showing greater effectiveness than conventional thermal pasteurization in some cases.[11][12] Cold plasma is another emerging technology that can reduce AOH content.[13]
Q5: What analytical methods are recommended for quantifying AOH and its degradation products?
A5: The most common and reliable methods for the analysis of AOH and its metabolites are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[14][15][16] This technique offers high sensitivity and selectivity for detecting and quantifying these compounds in complex food matrices.[14][15] High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) or UV detection has also been used.[13][17]
Troubleshooting Guides
Problem 1: Inconsistent AOH degradation results during baking experiments.
-
Possible Cause 1: Variation in moisture content.
-
Troubleshooting Tip: Carefully control and monitor the moisture content of your dough or flour matrix. The search results clearly distinguish between "wet baking" (minimal degradation) and "dry baking" (significant degradation).[1][3][5] Ensure your experimental setup maintains consistent humidity levels if studying dry heat.
-
-
Possible Cause 2: Temperature fluctuations in the oven.
-
Troubleshooting Tip: Calibrate your oven and use multiple thermocouples to map the temperature distribution within the baking chamber. AOH degradation is temperature-dependent, with higher temperatures generally leading to greater reduction.[3]
-
-
Possible Cause 3: Non-homogenous spiking of AOH in the food matrix.
-
Troubleshooting Tip: Ensure a homogenous distribution of AOH in the flour or dough. Use a validated spiking procedure, followed by thorough mixing, to guarantee uniform contamination before processing.
-
Problem 2: Low recovery of AOH from processed tomato products during extraction.
-
Possible Cause 1: Inefficient extraction solvent.
-
Troubleshooting Tip: The choice of extraction solvent is critical. A mixture of methanol, water, and acetic acid (85/14/1, v/v/v) has been successfully used for extracting Alternaria toxins from tomato products.[14] Ensure the solvent is appropriate for your specific tomato matrix (e.g., paste, juice, sauce).
-
-
Possible Cause 2: Matrix effects interfering with analytical detection.
-
Troubleshooting Tip: Tomato products are complex matrices that can cause ion suppression or enhancement in LC-MS/MS analysis. Incorporate a solid-phase extraction (SPE) clean-up step to remove interfering compounds.[14] The use of isotopically labeled internal standards for AOH (e.g., AOH-d₃) is highly recommended to correct for matrix effects and improve accuracy.[14]
-
Problem 3: AOH appears stable during fruit juice pasteurization, contrary to expectations.
-
Possible Cause 1: Pasteurization temperature and time are insufficient.
-
Troubleshooting Tip: AOH has shown stability at 80°C for up to 20 minutes in fruit juices.[4][18][19] Significant degradation may only occur at higher temperatures (e.g., 100°C and 110°C).[6][7][13] Review your pasteurization parameters and consider testing a higher temperature range if your goal is degradation.
-
-
Possible Cause 2: Protective effect of the juice matrix.
-
Troubleshooting Tip: The presence of compounds like vitamin C in fruit juice does not appear to significantly impact AOH stability during thermal treatment.[18][19] However, other matrix components could have a protective effect. Consider conducting experiments in a simpler model system (e.g., a buffer solution at the same pH as the juice) to isolate the effect of the matrix.
-
Quantitative Data on this compound (AOH) Degradation
Table 1: Effect of Baking on this compound (AOH) Content in Wheat Flour
| Processing Method | Temperature | Duration | AOH Reduction (%) | Reference |
| Wet Baking | 200°C | 45-60 min | No degradation | [3][20][21] |
| Wet Baking | 230°C | 30-45 min | No degradation | [3][20][21] |
| Dry Baking | 230°C | 60 min | ~70% | [3][20] |
| Baking (real conditions) | 250°C | 8 min | 34.8% | [21][22] |
| Sourdough Fermentation | 25°C | 48 hours | 41.5% | [21] |
Table 2: Effect of Thermal Processing on this compound (AOH) Content in Tomato Products
| Processing Method | Temperature | Duration | AOH Reduction (%) | Reference |
| Heat Treatment | 100°C | 90 min | 33% | [13] |
| Heat Treatment | 100°C | - | ~50% | [23][24] |
| Heat Treatment | 110°C | 90 min | 56% | [13] |
| Double Heat Treatment | 100°C then 121°C | - | up to 80% | [23][24] |
Table 3: Effect of Other Processing Methods on this compound (AOH) Content
| Food Matrix | Processing Method | Conditions | AOH Reduction (%) | Reference |
| Tomato Juice | High-Pressure Processing (HPP) | 600 MPa, 5 min | 5.8 - 25.3% | [11] |
| Grape Juice | High-Pressure Processing (HPP) | 600 MPa, 5 min | up to 37% | [11] |
| Aqueous Solution | UV-C Irradiation | 3500 µW/cm², 90 min | 72.9% | [8][9] |
| Solid State | UV-C Irradiation | 3500 µW/cm², 90 min | 53.2% | [8][9] |
| Whole Wheat Flour | Extrusion Cooking | High moisture, high feed rate, medium screw speed | 87.9% | [21] |
Experimental Protocols
Protocol 1: Analysis of AOH in Wheat Flour after Baking
This protocol is based on the methodology described by Siegel et al. (2010).[3][5]
-
Sample Preparation and Spiking:
-
Weigh 1 g of homogenized wholemeal wheat flour into a suitable container.
-
Spike the flour with a known concentration of AOH standard solution.
-
For "wet baking," add a defined volume of water and mix to form a dough. For "dry baking," proceed without adding water.
-
-
Baking Process:
-
Place the sample in a pre-heated oven at the desired temperature (e.g., 230°C).
-
Bake for a specified duration (e.g., 60 minutes).
-
After baking, allow the sample to cool to room temperature.
-
-
Extraction:
-
Mix the baked sample with 7 mL of water.
-
Add an internal standard solution (e.g., ¹³C-labeled AOH).
-
Extract the sample using a suitable solvent mixture, such as acetonitrile/water.
-
-
Clean-up:
-
Centrifuge the extract and pass the supernatant through a solid-phase extraction (SPE) column for clean-up.
-
-
Quantification by HPLC-MS/MS:
-
Analyze the purified extract using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).
-
Use a suitable column, such as a C18 reversed-phase column.
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific transitions for AOH and the internal standard.
-
Quantify the AOH concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Protocol 2: Analysis of AOH in Tomato Juice after Thermal and High-Pressure Processing
This protocol is adapted from methodologies described for tomato and juice processing.[6][7][11][12]
-
Sample Preparation and Spiking:
-
Prepare fresh tomato juice or use a commercial product.
-
Spike the juice with AOH to a final concentration of 100 µg/L.
-
-
Processing:
-
Thermal Treatment: Heat the spiked juice samples at various temperatures (e.g., 80°C, 90°C, 100°C, 110°C) for a defined period (e.g., up to 90 minutes).
-
High-Pressure Processing (HPP): Subject the spiked juice samples to high pressure (e.g., 600 MPa) for a specific duration (e.g., 5 minutes) at room temperature.
-
-
Extraction (Dispersive Liquid-Liquid Microextraction - DLLME):
-
Take a known volume of the processed or control juice sample.
-
Add a disperser solvent (e.g., acetonitrile) and an extraction solvent (e.g., chloroform).
-
Vortex vigorously to form a cloudy solution.
-
Centrifuge to separate the phases and collect the sedimented extraction solvent phase.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase.
-
-
Quantification by HPLC-MS/MS:
-
Inject the reconstituted sample into an HPLC-MS/MS system.
-
Use an appropriate analytical column and mobile phase gradient to achieve chromatographic separation.
-
Quantify AOH using an internal or external standard calibration method.
-
Visualizations
Caption: Workflow for studying this compound degradation during baking.
Caption: Simplified pathways of this compound degradation.
References
- 1. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability of this compound and this compound monomethyl ether during food processing of tomato products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of this compound and this compound monomethyl ether during food processing of tomato products [repositori.udl.cat]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A Sustainable Approach for Degradation of this compound by Peroxidase Extracted from Soybean Hulls: Performance, Pathway, and Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Pressure Processing Impact on this compound and Aflatoxins of Grape Juice and Fruit Juice-Milk Based Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Pressure Processing Impact on this compound and Aflatoxins of Grape Juice and Fruit Juice-Milk Based Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Alternaria Toxins in Food by SPE and LC-IDMS: Development and In-House Validation of a Candidate Method for Standardisation [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Alternaria toxins in foodstuffs - Eurofins Scientific [eurofins.de]
- 17. academic.oup.com [academic.oup.com]
- 18. Stability ofAlternaria toxins in fruit juices and wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. Effect of Wheat Milling Process on the Distribution of Alternaria Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preliminary Survey of Alternaria Toxins Reduction during Fermentation of Whole Wheat Dough - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] Distribution of Alternaria toxins in tomato pulp and peel and their stability to heat treatments | Semantic Scholar [semanticscholar.org]
- 24. Frontiers | Distribution of Alternaria toxins in tomato pulp and peel and their stability to heat treatments [frontiersin.org]
Technical Support Center: Purification of Alternariol from Fungal Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of alternariol (AOH) from fungal extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from fungal extracts?
A1: The main challenges include:
-
Complex Matrix: Fungal extracts are complex mixtures containing numerous secondary metabolites, pigments, and lipids, which can interfere with the isolation of this compound.
-
Co-eluting Impurities: Structurally similar mycotoxins, such as this compound monomethyl ether (AME), are often present and can be difficult to separate from AOH.
-
Low Abundance: The concentration of this compound in fungal cultures can be low, requiring efficient extraction and enrichment steps.
-
Analyte Stability: this compound may be susceptible to degradation under certain pH and temperature conditions, potentially leading to lower yields.[1]
-
Analyte Loss: this compound can be lost during sample preparation steps like filtration due to adsorption to the filter material.[2]
Q2: Which analytical techniques are most suitable for monitoring the purification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective technique for monitoring the purification process. LC-MS/MS offers high sensitivity and selectivity, allowing for accurate quantification and confirmation of this compound.[3][4]
Q3: What is the typical stability of this compound in common laboratory solvents?
A3: this compound is generally stable in organic solvents like methanol (B129727) and acetonitrile (B52724), especially when stored at low temperatures (e.g., -20°C) and protected from light. However, prolonged storage in certain solvents or exposure to contaminants could lead to degradation. It is sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.[5]
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
Solid-phase extraction is a critical step for the cleanup and enrichment of this compound from crude fungal extracts. Below are common issues and their solutions.
| Problem | Possible Cause | Solution |
| Low Recovery of this compound | Inappropriate Sorbent Selection: The chosen SPE sorbent may not have the optimal retention mechanism for this compound. | For this compound, C18 or polymeric sorbents like Oasis HLB are commonly used.[3][6] Compare the performance of different sorbents for your specific matrix. |
| Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. | Optimize the elution solvent. A mixture of methanol and ethyl acetate (B1210297) (e.g., 75:25, v/v) has been shown to be effective for eluting this compound from polymeric sorbents.[7] | |
| Sample Overload: Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough and loss. | Reduce the amount of crude extract loaded onto the cartridge or use a cartridge with a higher sorbent mass. | |
| Drying of the Sorbent Bed: If the sorbent bed dries out before sample loading or between steps, channeling can occur, leading to poor interaction and low recovery. | Ensure the sorbent bed remains conditioned and does not dry out before the sample is loaded. | |
| Poor Cleanup (Interferences in Final Eluate) | Inadequate Washing Step: The wash solvent may not be effective at removing interfering compounds. | Optimize the wash step. Use a solvent that is strong enough to remove impurities but weak enough to not elute this compound. A wash with a water/methanol mixture of a specific ratio before elution can be effective. |
| Matrix Effects: Highly complex matrices can still lead to co-elution of interfering compounds. | Consider using a different SPE sorbent with a different selectivity. Alternatively, a multi-step cleanup involving different SPE chemistries or a subsequent liquid-liquid extraction may be necessary. | |
| Inconsistent Results | Variability in Fungal Extract: The composition of the fungal extract can vary between batches. | Standardize the fungal culture and extraction procedures as much as possible. |
| Inconsistent SPE Procedure: Variations in flow rate, solvent volumes, or drying times can lead to inconsistent results. | Develop and strictly follow a standardized SPE protocol. Use of an automated SPE system can improve reproducibility. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the primary technique for the final purification of this compound. The following guide addresses common issues encountered during preparative HPLC.
| Problem | Possible Cause | Solution |
| Poor Separation of this compound and AME | Inadequate Column Chemistry: The stationary phase of the HPLC column may not provide sufficient selectivity for separating AOH and AME. | C18 columns are commonly used for the separation of this compound and its derivatives.[3] Experiment with different C18 column brands or columns with different bonding chemistries (e.g., phenyl-hexyl) to improve selectivity. |
| Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving good resolution. | Optimize the mobile phase gradient. A shallow gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., formic acid or acetic acid), can improve the separation between AOH and AME.[4][8] | |
| Peak Tailing | Column Overload: Injecting too much sample onto the column can lead to peak distortion. | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with the hydroxyl groups of this compound, causing tailing. | Use a well-endcapped C18 column. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can sometimes help, but this may not be desirable for purification. Operating at a slightly acidic pH can also suppress silanol interactions. | |
| Low Recovery from Preparative HPLC | Analyte Precipitation on Column: If the sample is dissolved in a strong solvent and the initial mobile phase is weak, the analyte can precipitate at the head of the column. | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase. If necessary, use a weaker solvent for sample dissolution. |
| Incomplete Elution: The mobile phase gradient may not be strong enough to elute all the bound this compound. | Extend the gradient to a higher organic solvent concentration or hold at the final high organic concentration for a longer period. | |
| Ghost Peaks | Contamination: The HPLC system, mobile phase, or sample may be contaminated. | Flush the HPLC system thoroughly. Use fresh, high-purity mobile phase solvents. Ensure proper cleanup of the sample before injection. |
Data Presentation
Table 1: Comparison of Recovery Rates for this compound using Different SPE Sorbents
| SPE Sorbent | Matrix | Recovery of this compound (%) | Reference |
| C18 | Apple Juice | 82.8 ± 7.4 | [9] |
| Oasis HLB | Tomato Juice | >80 | [8] |
| Molecularly Imprinted Polymer (MIP) | Tomato Juice & Sesame Oil | 92.5 - 106.2 | [10] |
| Strata-X (Polymeric) | Wheat, Tomato, Sunflower Seeds | 74 - 112 | [7] |
Table 2: Comparison of HPLC Columns for the Separation of this compound and AME
| HPLC Column | Dimensions | Mobile Phase | Key Separation Characteristics | Reference |
| Ascentis Express C18 | 10 cm × 2.1 mm, 2.7 µm | Aqueous ammonium (B1175870) acetate (pH 8.6) and methanol gradient | Good separation of AOH and AME from their metabolites. | [11] |
| Zorbax Eclipse XDB-C18 | 50 mm × 4.6 mm, 1.8 µm | 0.05% aqueous formic acid and methanol gradient | Baseline separation of AOH, AME, and other Alternaria toxins. | [12] |
| XSelect HSS T3 | 100 mm × 2.1 mm, 2.5 µm | Methanol/water/acetic acid gradient | Improved selectivity for various Alternaria toxins. | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Cleanup of this compound from Fungal Extract
This protocol provides a general procedure for the cleanup of this compound from a crude fungal extract using a polymeric SPE cartridge.
-
Extract Preparation:
-
Evaporate the organic solvent from the crude fungal extract under reduced pressure.
-
Re-dissolve the residue in a small volume of a solvent compatible with the SPE loading conditions (e.g., methanol/water mixture).
-
Filter the re-dissolved extract through a 0.45 µm syringe filter to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
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Pass 5 mL of methanol through the polymeric SPE cartridge.
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Pass 5 mL of deionized water through the cartridge.
-
Equilibrate the cartridge with 5 mL of the initial loading solvent (e.g., 10% methanol in water). Do not allow the cartridge to go dry.
-
-
Sample Loading:
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Load the prepared fungal extract onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent to remove polar impurities (e.g., 10% methanol in water).
-
Wash the cartridge with a slightly stronger solvent to remove less polar impurities, ensuring it is not strong enough to elute this compound.
-
-
Elution:
-
Elute the retained this compound from the cartridge with an appropriate volume (e.g., 5-10 mL) of a suitable elution solvent (e.g., methanol or acetonitrile). A mixture of methanol and ethyl acetate can also be effective.[7]
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the purified residue in a suitable solvent for HPLC analysis or further purification.
-
Protocol 2: Preparative HPLC Purification of this compound
This protocol outlines a general method for the purification of this compound using preparative reverse-phase HPLC.
-
Sample Preparation:
-
Dissolve the SPE-purified extract in a minimal volume of the initial mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a fraction collector, and a DAD.
-
Column: A preparative C18 column (e.g., 250 mm x 10 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution Program:
-
Develop a gradient program that provides good separation of this compound from AME and other impurities. A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 70% B
-
25-30 min: Hold at 70% B
-
30-32 min: Linear gradient from 70% to 30% B
-
32-40 min: Re-equilibration at 30% B
-
-
The flow rate will depend on the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).
-
-
Detection and Fraction Collection:
-
Monitor the elution profile at a wavelength where this compound has strong absorbance (e.g., 258 nm).
-
Collect fractions corresponding to the this compound peak using the fraction collector.
-
-
Purity Analysis and Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions containing this compound.
-
Evaporate the solvent to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound from fungal cultures.
Caption: Troubleshooting logic for low this compound recovery during SPE.
References
- 1. benchchem.com [benchchem.com]
- 2. Microfiltration results in the loss of analytes and affects the in vitro genotoxicity of a complex mixture of Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry of the Alternaria mycotoxins this compound and this compound monomethyl ether in fruit juices and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a simultaneous quantitative analytical method for two Alternaria toxins and their metabolites in plasma and urine using ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unifr.ch [unifr.ch]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins this compound, this compound Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of this compound and this compound methyl ether in apple juice using solid-phase extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unraveling Interspecies Differences in the Phase I Hepatic Metabolism of this compound and this compound Monomethyl Ether: Closing Data Gaps for a Comprehensive Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Minimizing Analytical Variability in Alternariol Quantification
Welcome to the technical support center for alternariol quantification. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize analytical variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound (AOH) is a mycotoxin produced by several species of Alternaria fungi.[1] These fungi can contaminate a wide range of agricultural commodities, including fruits, vegetables, and cereals.[2][3] AOH has been shown to have potential toxic effects, including mutagenic and cytotoxic properties.[4] Therefore, accurate and precise quantification of AOH in food, feed, and biological samples is crucial for food safety, toxicological studies, and human health risk assessment.[5][6][7]
Q2: What are the main sources of analytical variability in this compound quantification?
A2: The main sources of analytical variability in this compound quantification can be broadly categorized as:
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Sample Matrix Effects: Co-eluting endogenous components from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[4][8][9]
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Sample Preparation: Inconsistent extraction efficiency, analyte loss during clean-up steps, and volumetric errors can introduce significant variability.[5][10]
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Instrumental Performance: Fluctuations in the performance of the liquid chromatography (LC) and mass spectrometry (MS) systems, such as changes in ionization efficiency, detector response, and chromatographic resolution, can affect the results.[11]
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Calibration and Standardization: The purity and accuracy of analytical standards, as well as the preparation of calibration curves, are critical for accurate quantification.[1][12] The use of matrix-matched calibration or, ideally, stable isotope-labeled internal standards is recommended to compensate for variability.[4][5][13]
Q3: Why is the use of a stable isotope-labeled internal standard, such as ¹³C-labeled this compound, recommended?
A3: A stable isotope-labeled internal standard (SIL-IS), like ¹³C-labeled this compound, is considered the gold standard for minimizing analytical variability in LC-MS/MS quantification.[4][5] Because the SIL-IS is structurally and chemically almost identical to the analyte, it co-elutes and experiences the same variations during sample preparation, extraction, and ionization.[4][5] This allows for effective compensation for matrix effects and procedural losses, leading to more accurate and precise results.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH. - Column degradation or contamination. - Metal chelation of this compound.[14] | - Optimize the mobile phase pH; using a buffer like ammonium (B1175870) acetate (B1210297) can improve peak shape.[14] - Use a guard column and ensure proper sample clean-up to protect the analytical column. - Consider using a column with a different chemistry, such as one designed to reduce metal interactions.[14] |
| Low Analyte Recovery | - Inefficient extraction from the sample matrix. - Analyte loss during solid-phase extraction (SPE) or other clean-up steps. - Degradation of the analyte. | - Optimize the extraction solvent composition and extraction time.[10] - Evaluate the SPE sorbent, loading, washing, and elution conditions. Ensure the chosen sorbent has the correct affinity for this compound. - Store samples and extracts at low temperatures and protect them from light. Use fresh standard solutions. |
| High Signal Variability (Poor Precision) | - Inconsistent sample preparation. - Matrix effects (ion suppression or enhancement).[8] - Instrumental instability. | - Automate sample preparation steps where possible to improve consistency. - Incorporate a stable isotope-labeled internal standard (e.g., ¹³C-AOH) to compensate for matrix effects and other variations.[4][5] - Perform regular maintenance and calibration of the LC-MS/MS system. |
| Inaccurate Quantification (Poor Trueness) | - Matrix effects. - Incorrect calibration curve. - Purity issues with the analytical standard. | - Use a stable isotope-labeled internal standard for the most accurate quantification.[4][5] - If a SIL-IS is not available, use matrix-matched calibration curves prepared in a blank matrix similar to the samples.[15] - Use certified reference materials for this compound.[1] Verify the concentration of your stock solutions. |
| Carryover in Blank Injections | - Contamination of the autosampler needle or injection port. - Strong retention of this compound on the analytical column. | - Optimize the autosampler wash procedure, using a strong solvent mixture.[11] - Implement a thorough column wash at the end of each analytical run. |
Data Presentation: Performance of this compound Quantification Methods
The following tables summarize quantitative data from various studies, highlighting the performance of different analytical methods for this compound quantification.
Table 1: Method Performance using ¹³C-Labeled this compound Internal Standard
| Parameter | Matrix | Achieved Value | Reference |
| Recovery | Tomato, Wheat, Sunflower Seeds | 74% - 112% | [14] |
| Repeatability (RSDr) | Tomato, Wheat, Sunflower Seeds | < 5.7% | [14] |
| Intermediate Precision (RSDR) | Tomato, Wheat, Sunflower Seeds | < 7.0% | [14] |
| LOQ | Wheat | 0.19 - 1.40 µg/kg | [14] |
| Inter-day RSD | Food matrices | < 13% | [5] |
Table 2: Method Performance using Other Internal Standards (e.g., Deuterated AOH) or Matrix-Matched Calibration
| Parameter | Matrix | Achieved Value | Reference |
| LOD | Beverages | 0.03 µg/kg | [16] |
| LOQ | Beverages | 0.09 µg/kg | [16] |
| Recovery | Apple Juice | 100.5 ± 3.4% | [16] |
| Inter-assay Precision (CV) | Vegetable Juice | 4.0% | [16] |
| Recovery | Tomato Juice | 81% - 94% | [2] |
| Repeatability (RSDr) | Tomato Juice | ≤ 9% | [2][15] |
| Intermediate Reproducibility (RSDR) | Tomato Juice | ≤ 15% | [2][15] |
| LOD | Tomato Juice | 1.4 ng/g | [2] |
| LOQ | Tomato Juice | 3.5 ng/g | [2] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline based on methods for analyzing Alternaria toxins in food matrices.[5][17][18]
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Sample Homogenization: Homogenize a representative portion of the sample to ensure uniformity.[5]
-
Spiking with Internal Standard: Add a known amount of ¹³C-labeled this compound solution to the homogenized sample.[5][17]
-
Extraction: Extract the toxins from the sample using an appropriate solvent mixture (e.g., methanol (B129727)/water/acetic acid).[5][17] Shake or vortex vigorously.
-
Centrifugation: Centrifuge the sample to separate the solid and liquid phases.[17]
-
SPE Clean-up:
-
Elution: Elute the analytes and the internal standard from the SPE cartridge with a suitable solvent.[5][17]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[17]
Protocol 2: LC-MS/MS Analysis
This is a representative protocol for the instrumental analysis of this compound.
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), usually in negative mode for this compound.[17][19]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[17] Specific precursor-to-product ion transitions for both this compound and its ¹³C-labeled internal standard are monitored.[5]
-
Visualizations
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Matrix Effects in Quantifying Microbial Secondary Metabolites in Indoor Dust Using Ultraperformance Liquid Chromatograph–Tandem Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The choice of preparation method for the determination of Alternaria toxins from wheat samples by LC-MS/MS | FINS [foodandfeed.fins.uns.ac.rs]
- 11. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New range of Alternaria toxin standards in solutions | LIBIOS [libios.fr]
- 13. Development of analytical methods to study the effect of malting on levels of free and modified forms of Alternaria mycotoxins in barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins this compound, this compound Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Optimization and validation of a LC-MS/MS method for the determination of Alternaria toxins in tomato products [iris.uniroma1.it]
Technical Support Center: Troubleshooting Poor Recovery of Alternariol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor recovery of alternariol (AOH) in experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are typical recovery rates for this compound in analytical methods?
A1: Acceptable recovery rates for this compound typically fall within the 80-120% range. However, this can be highly dependent on the sample matrix, extraction method, and analytical technique. For example, a validated UPLC-MS/MS method for Alternaria toxins in biological matrices reported recoveries between 94% and 111%[1]. Another study on tomato and tomato-based products using LC-ESI-MS/MS achieved recovery rates above 80%[2][3]. In contrast, methods for more complex matrices like dried basil and olives have reported recoveries that can be below 70%[4].
Q2: Which extraction solvents are most effective for this compound?
A2: Solid-liquid extraction using acetonitrile (B52724) or ethyl acetate (B1210297) is one of the most commonly employed and effective methods for extracting this compound.[5] The choice of solvent can be further optimized based on the specific sample matrix.
Q3: Can the sample filtration step affect this compound recovery?
A3: Yes, this is a critical and often overlooked source of poor recovery. Studies have shown that significant, and in some cases complete, losses of this compound can occur due to adsorption to syringe filters during sample preparation.[6][7] The type of filter membrane is a crucial factor, with some materials like PVDF showing high adsorption of AOH.[6] It is recommended to test for analyte loss during filtration or consider alternative clarification methods like centrifugation.
Q4: How stable is this compound during sample processing and storage?
A4: this compound is relatively stable under certain conditions. It has shown stability during wet baking processes and in acidic beverages like apple juice and white wine for extended periods at room temperature.[5][8][9] However, it can degrade under other conditions. For instance, significant degradation can occur during dry baking at high temperatures.[9] Storage time and temperature can also impact stability; one study noted a significant reduction in AOH concentration when tomatoes were stored at 35°C.[10]
Q5: What is the "matrix effect" and how can it impact this compound quantification?
A5: The matrix effect refers to the alteration of the analytical signal of the target analyte (in this case, this compound) due to the presence of other co-eluting components in the sample matrix. This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. Significant signal suppression (from 65% to 80%) has been observed for Alternaria toxins in tomato samples.[2] To compensate for the matrix effect, it is crucial to use matrix-matched calibration curves or isotope-labeled internal standards.[11]
Troubleshooting Guide for Poor this compound Recovery
This guide addresses specific issues that can lead to low recovery of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal from AOH Standard | Instrument malfunction | Verify MS/MS parameters and ensure the instrument is properly tuned. |
| Degradation of standard solution | Prepare a fresh stock solution from a reliable standard. Check storage conditions. | |
| Low Recovery in Spiked Samples | Inefficient extraction | Optimize the extraction solvent, volume, and extraction time. Consider alternative methods like QuEChERS or DLLME.[12][13] |
| Analyte loss during filtration | Test for recovery after filtration with different filter membrane types (e.g., PTFE, nylon). Consider replacing filtration with centrifugation.[6] | |
| Suboptimal pH for extraction | Adjust the pH of the sample or extraction solvent. This compound is stable at pH 5 but can degrade at pH 7.[9] | |
| Matrix effects | Prepare matrix-matched standards for calibration. If not feasible, use an isotope-labeled internal standard for AOH.[11] | |
| Inconsistent Recovery Across Replicates | Inhomogeneous sample | Ensure the sample is thoroughly homogenized before taking an aliquot for extraction. |
| Inconsistent sample preparation | Follow the protocol precisely for all replicates, paying close attention to volumes, times, and temperatures. | |
| Gradual Decrease in Recovery Over a Batch | Column contamination or degradation | Implement a column washing step between injections. If performance does not improve, replace the analytical column. |
| Instrument drift | Run standards periodically throughout the analytical batch to monitor for any drift in instrument response. |
Quantitative Data Summary
Table 1: Recovery of this compound in Different Matrices and Methods
| Matrix | Analytical Method | Extraction Technique | Recovery (%) | Reference |
| Human Urine, Blood, Feces | UPLC-MS/MS | - | 94 - 111 | [1] |
| Tomato Juice | LC-ESI-MS/MS | DLLME | > 80 | [2][3] |
| Human Plasma and Urine | UPLC-MS/MS | - | 80.4 - 116.4 | [14] |
| Tomato Juice and Sesame Oil | UPLC-MS/MS | MISPE | 92.5 - 106.2 | [11] |
| Tomato Samples | HPLC-FLD | PLE-MISPE | 84 - 97 | [15] |
| Grapes | UHPLC-MS/MS | Modified QuEChERS | 75.3 - 113.8 | [16] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Human Urine | UPLC-MS/MS | < 0.053 ng/mL | - | [1] |
| Human Capillary Blood | UPLC-MS/MS | < 0.029 ng/mL | - | [1] |
| Human Feces | UPLC-MS/MS | < 0.424 ng/g | - | [1] |
| Tomato-based Products | LC-ESI-MS/MS | 1.40 ng/g | 3.5 ng/g | [13] |
| Human Urine | UPLC-MS/MS | 0.02 - 0.6 µg/L | - | [14] |
| Human Plasma | UPLC-MS/MS | 0.02 - 0.5 µg/L | - | [14] |
| Tomato Juice and Sesame Oil | UPLC-MS/MS | - | 1.1 - 2.8 µg/kg | [11] |
Experimental Protocols
1. Dispersive Liquid-Liquid Microextraction (DLLME) for AOH in Tomato Products [2][3][13]
-
Sample Preparation: Homogenize tomato samples.
-
Extraction:
-
To 5 mL of the sample extract, add a mixture of an extraction solvent (e.g., 100 µL of chloroform) and a disperser solvent (e.g., acetonitrile).
-
Vortex vigorously to form a cloudy solution.
-
Centrifuge to separate the phases.
-
Collect the sedimented phase (containing the extracted AOH).
-
Evaporate the solvent and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for AOH in Wheat Grains [12]
-
Sample Preparation: Mill wheat grain samples to a fine powder.
-
Extraction:
-
Weigh a representative sample (e.g., 5 g) into a centrifuge tube.
-
Add water and vortex.
-
Add an extraction solvent (e.g., acetonitrile with 1% acetic acid) and vortex thoroughly.
-
Add a salt mixture (e.g., MgSO₄, NaCl) and shake vigorously.
-
Centrifuge at high speed.
-
-
Dispersive SPE Cleanup:
-
Take an aliquot of the supernatant.
-
Add a d-SPE sorbent (e.g., PSA, C18) to remove interfering matrix components.
-
Vortex and centrifuge.
-
Filter the supernatant (using a filter type validated for low AOH binding) and analyze by LC-MS/MS.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins this compound, this compound Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new method for detection of five alternaria toxins in food matrices based on LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microfiltration results in the loss of analytes and affects the in vitro genotoxicity of a complex mixture of Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability of this compound and this compound monomethyl ether during food processing of tomato products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Occurrence and Determination of Alternaria Mycotoxins this compound, this compound Monomethyl Ether, and Tentoxin in Wheat Grains by QuEChERS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins this compound, this compound Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products [mdpi.com]
- 14. Development and validation of a simultaneous quantitative analytical method for two Alternaria toxins and their metabolites in plasma and urine using ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of Alternariol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of alternariol (AOH) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound (AOH) is a mycotoxin produced by Alternaria fungi, commonly found as contaminants in cereals, fruits, and vegetables.[1][2] It is a subject of research interest due to its cytotoxic, genotoxic, and other biological activities.[3] AOH is a hydrophobic molecule, characterized as a crystalline solid that is sparingly soluble in aqueous buffers.[1][4] This poor water solubility presents significant challenges for in vitro and in vivo experiments, as it can lead to issues with stock solution preparation, inconsistent dosing, and reduced bioavailability, ultimately affecting the accuracy and reproducibility of experimental results.
Q2: What are the known solubility limits of this compound in common solvents?
A2: this compound's solubility varies significantly between organic and aqueous solvents. It is readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4][5] Its solubility in aqueous media is considerably lower. A summary of reported solubility data is provided in the table below.
Q3: What is the standard recommended method for preparing an aqueous working solution of this compound?
A3: The most common and recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as DMSO.[4] This stock solution is then diluted with the desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration. It is crucial to note that aqueous solutions of this compound are not recommended for storage for more than one day due to potential stability issues and precipitation.[4]
Q4: My this compound solution, prepared by diluting a DMSO stock, appears cloudy or has visible precipitate. What does this indicate?
A4: A cloudy appearance or the presence of visible particles indicates that the this compound has precipitated out of the solution.[6] This occurs because the concentration of this compound in the final aqueous solution has exceeded its solubility limit. This phenomenon, often called "crashing out," happens when the highly concentrated DMSO stock is introduced into the aqueous environment, where this compound is much less soluble. Using such a solution will lead to inaccurate dosing and unreliable experimental outcomes.
Q5: Are there alternative methods to enhance the aqueous solubility of this compound besides using co-solvents like DMSO?
A5: Yes, several other techniques used for poorly water-soluble drugs can be applied to this compound. These include the use of surfactants to form micelles that can encapsulate the hydrophobic molecule, and complexation with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior.[7][8][9] For instance, beta-cyclodextrin (B164692) (BCD) has been shown to interact with this compound and can be used to increase its aqueous solubility.[2]
Troubleshooting Guide: Precipitation Issues
This guide addresses specific issues users might encounter when preparing aqueous solutions of this compound.
Issue 1: Immediate Precipitation Upon Diluting DMSO Stock in Aqueous Buffer
-
Possible Cause: The final concentration of this compound in the aqueous solution is above its solubility limit. The rapid change from an organic to an aqueous environment causes the compound to fall out of solution.[10]
-
Solutions:
-
Decrease Final Concentration: The simplest approach is to lower the final working concentration of this compound.
-
Optimize Dilution Process: Add the DMSO stock solution dropwise into the vigorously stirring or vortexing aqueous buffer.[10] This rapid dispersion can prevent the formation of localized areas of high concentration that initiate precipitation.
-
Maintain a Co-solvent Percentage: Ensure a low percentage of DMSO is present in the final solution (e.g., 0.1-1%). However, always check the tolerance of your experimental system (e.g., cell line) to the final DMSO concentration and run appropriate vehicle controls.
-
Issue 2: Solution is Initially Clear but Precipitates Over Time
-
Possible Cause: The prepared solution is supersaturated and thermodynamically unstable. Over time, nucleation and crystal growth of this compound occur.
-
Solutions:
-
Prepare Fresh Solutions: It is highly recommended to prepare aqueous this compound solutions immediately before use and not to store them.[4]
-
Incorporate Solubilizing Agents: The inclusion of non-ionic surfactants (e.g., Tween 80, Polysorbate 80) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the aqueous buffer can help stabilize the dissolved this compound and prevent precipitation.[9]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Temperature | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | Not Specified | [4][5] |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | [4] |
| Ethanol | ~0.5 mg/mL | Not Specified | [4][5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | [4] |
| Water | 61.89 mg/L (~0.062 mg/mL) | 25 °C (estimated) | [12] |
| Acetone | Slightly soluble (~1 mg/mL) | Not Specified | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-30 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Store the stock solution at -20°C, protected from light.[13]
Protocol 2: Preparation of Aqueous Working Solution using Co-solvent Method
Materials:
-
This compound-DMSO stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to 37°C if for cell-based assays.
-
Sterile conical tube or beaker
-
Magnetic stirrer and stir bar or vortex mixer
Procedure:
-
Determine the final desired concentration and volume of the aqueous this compound solution.
-
Calculate the volume of the this compound-DMSO stock solution needed. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
-
Place the required volume of the aqueous buffer into the sterile tube or beaker.
-
While vigorously stirring or vortexing the aqueous buffer, add the calculated volume of the this compound-DMSO stock solution drop by drop.
-
Continue to mix for a few minutes to ensure homogeneity.
-
Use the freshly prepared solution immediately for your experiment.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
This compound (crystalline solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., a 10% w/v solution).
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
The resulting solution should be clear, indicating that the this compound has been solubilized. This solution can then be sterile-filtered and used in experiments.
Visualizations
References
- 1. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of Mycotoxin this compound with Cyclodextrins and Its Removal from Aqueous Solution by Beta-Cyclodextrin Bead Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adipogen.com [adipogen.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Removal of Alternaria mycotoxins from aqueous solution by inactivated yeast powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, 641-38-3 [thegoodscentscompany.com]
- 13. Frontiers | Cytotoxic Effects of this compound, this compound Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]
Technical Support Center: Chromatographic Resolution of Alternariol and Its Isomers
Welcome to the technical support center for the chromatographic analysis of Alternariol (AOH) and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution of AOH from its structurally similar isomers and other co-eluting Alternaria toxins.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers and structurally related compounds of this compound (AOH) that can cause separation challenges?
A1: The most common separation challenge involves this compound monomethyl ether (AME), a closely related mycotoxin. Additionally, other Alternaria toxins that can be considered isomers or are structurally similar and may co-elute with AOH include altenuene (B161505) (ALT), isoaltenuene, and modified forms of AOH such as AOH-3-glucoside, AOH-9-glucoside, and AOH-3-sulfate.[1] The successful chromatographic separation of these compounds is critical for accurate quantification.
Q2: What are the recommended starting column chemistries for separating AOH and its isomers?
A2: Reversed-phase chromatography is the most common approach. C18 columns are widely used and have demonstrated good performance.[1][2] For challenging separations, other stationary phases such as those with different bonding (e.g., phenyl-hexyl) or columns designed for polar analytes may offer alternative selectivity.
Q3: Can Ultra-High-Performance Liquid Chromatography (UHPLC) improve the separation of AOH and its isomers compared to traditional High-Performance Liquid Chromatography (HPLC)?
A3: Yes, UHPLC systems, utilizing columns with smaller particle sizes (typically sub-2 µm), can provide significantly higher resolution and efficiency compared to conventional HPLC. This often leads to better separation of closely eluting compounds like AOH and its isomers in a shorter analysis time.
Q4: Is derivatization necessary for the analysis of AOH and its isomers?
A4: Derivatization is generally not required for the analysis of AOH and its isomers by liquid chromatography, especially when using sensitive detectors like mass spectrometers.[3] However, for gas chromatography (GC) analysis, derivatization is often necessary to improve volatility and thermal stability.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.
Problem 1: Poor Resolution Between this compound (AOH) and a Co-eluting Isomer (e.g., AME)
Symptoms:
-
Overlapping or merged peaks for AOH and another analyte.
-
Inaccurate quantification due to peak integration difficulties.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Mobile Phase Composition Not Optimized | Adjust the organic modifier-to-aqueous ratio. For reversed-phase, decreasing the organic solvent percentage will increase retention and may improve separation. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they offer different selectivities. |
| Inappropriate pH of the Mobile Phase | For ionizable compounds, adjusting the mobile phase pH can alter the retention and selectivity. Use a pH that ensures the analytes are in a consistent, non-ionized or fully ionized state. Buffering the mobile phase is crucial for reproducible results. |
| Suboptimal Column Temperature | Increasing the column temperature can improve efficiency and may alter selectivity. Conversely, a lower temperature increases retention and can sometimes enhance resolution. |
| Flow Rate is Too High | A lower flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time. |
| Inadequate Column Chemistry | If optimizing the mobile phase does not yield sufficient resolution, consider a column with a different stationary phase (e.g., from C18 to a phenyl or embedded polar group phase) to exploit different separation mechanisms. |
Problem 2: Peak Tailing for this compound (AOH)
Symptoms:
-
Asymmetrical peaks with a drawn-out tail.
-
Reduced peak height and poor integration.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Add a competitive agent like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (0.1-0.5%) to mask active silanol (B1196071) groups. Using a highly end-capped, base-deactivated column can also minimize these interactions. |
| Column Overload | Reduce the injection volume or the concentration of the sample. Mass overload can lead to peak fronting, but for some compounds, it can manifest as tailing. |
| Contamination of the Column Inlet Frit | Back-flush the column according to the manufacturer's instructions. If the problem persists, replace the inlet frit or the guard column. |
| Sample Solvent Incompatibility | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. Injecting in a stronger solvent can cause peak distortion. |
| Incorrect Mobile Phase pH | Ensure the mobile phase pH is at least 2 units away from the pKa of AOH to maintain a consistent ionization state. |
Problem 3: Split Peaks for this compound (AOH)
Symptoms:
-
A single analyte peak appears as two or more smaller peaks.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Clogged Inlet Frit or Column Void | A partially blocked frit can cause the sample to be distributed unevenly onto the column head. Replace the frit or the guard column. A void at the column inlet may require column replacement. |
| Sample Solvent Stronger than Mobile Phase | This can cause the analyte to precipitate at the column head or travel through the column in a distorted band. Re-dissolve the sample in a weaker solvent. |
| Injector Malfunction | A leaking or partially blocked injector can lead to improper sample introduction. Perform routine maintenance on the injector, including cleaning and replacing the rotor seal if necessary. |
Experimental Methodologies
Below are examples of experimental protocols that have been successfully used for the separation of this compound and related compounds.
Method 1: UPLC-MS/MS for Multi-Alternaria Toxin Analysis
-
Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Solvent B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start at a low percentage of Solvent B (e.g., 10%), increasing to a high percentage (e.g., 95%) over several minutes to elute all compounds of interest.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: Tandem mass spectrometry (MS/MS) in either positive or negative ionization mode, depending on the specific analytes.
Method 2: HPLC with UV Detection
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Isocratic: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Gradient: A gradient of water and acetonitrile, both with 0.1% formic acid, can also be used to improve the separation of multiple analytes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength where AOH and its isomers have significant absorbance (e.g., 258 nm).
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues.
Caption: Troubleshooting workflow for poor resolution.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography-mass spectrometry of Alternaria mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Genotoxic Potential of Alternariol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of protocols aimed at assessing the genotoxic potential of alternariol (AOH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's genotoxicity?
A1: The primary mechanism of this compound's (AOH) genotoxicity is the inhibition of DNA topoisomerase I and II.[1][2][3] AOH acts as a topoisomerase poison, stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of DNA strands, leading to the accumulation of single and double-strand breaks.[1][3][4] Specifically, AOH shows a preference for the topoisomerase IIα isoform.[1][3]
Q2: Does this compound induce oxidative stress?
A2: Yes, in addition to topoisomerase inhibition, AOH can induce oxidative stress by generating reactive oxygen species (ROS). This oxidative stress can contribute to DNA damage.[5]
Q3: Is metabolic activation required to detect the genotoxicity of this compound?
A3: The requirement for metabolic activation (typically with an S9 fraction) can depend on the specific assay and the endpoints being measured. Some studies have shown AOH to be genotoxic without metabolic activation. However, including a metabolic activation step is crucial to assess the genotoxic potential of AOH metabolites that may be formed in vivo.[1][2][3][6][7]
Q4: What are the expected outcomes of this compound in common genotoxicity assays?
A4:
-
Ames Test: Results for AOH in the Ames test have been inconsistent. Some studies report weak mutagenicity, while others are negative.[8][9] These discrepancies may be due to the specific tester strains used or the presence of other mutagenic mycotoxins in the tested samples.
-
Micronucleus Assay: AOH has been shown to induce a dose-dependent increase in the frequency of micronuclei in various cell lines, indicating its clastogenic (chromosome-breaking) and/or aneugenic (chromosome loss) potential.[10][11]
-
Comet Assay (Single Cell Gel Electrophoresis): AOH consistently induces DNA strand breaks, which are readily detectable using the comet assay. An increase in tail length and the percentage of DNA in the tail are expected with increasing concentrations of AOH.[12][13][14][15]
Q5: What are the key signaling pathways activated in response to this compound-induced DNA damage?
A5: AOH-induced DNA damage activates the DNA Damage Response (DDR) pathway. A key player in this pathway is the p53 tumor suppressor protein. Upon DNA damage, p53 is activated and can trigger cell cycle arrest, providing time for DNA repair, or induce apoptosis (programmed cell death) if the damage is too severe.[5][16]
Troubleshooting Guides
Ames Test (Bacterial Reverse Mutation Assay)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background (spontaneous revertant) counts | Contamination of media, reagents, or tester strains. Improper storage of tester strains. Presence of trace amounts of histidine. | Use fresh, sterile media and reagents. Verify the genetic characteristics of the tester strains. Ensure minimal histidine plates are properly prepared. |
| No or weak positive control response | Inactive positive control compounds. Issues with the S9 metabolic activation mix. Incorrect incubation conditions. | Use fresh, properly stored positive controls. Verify the activity of the S9 mix with known pro-mutagens. Ensure correct incubation temperature and time. |
| Inconsistent results between experiments | Variability in S9 mix activity. Solubility issues with this compound. Pipetting errors. | Use a consistent source and batch of S9 mix. Ensure AOH is fully dissolved in the solvent and does not precipitate in the media. Use calibrated pipettes and careful technique. |
| Cytotoxicity masking mutagenicity | High concentrations of this compound are toxic to the bacteria. | Perform a preliminary toxicity test to determine the appropriate concentration range. Observe for a thinning of the background bacterial lawn at higher concentrations. |
In Vitro Micronucleus Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low cell viability or proliferation | High cytotoxicity of this compound. Suboptimal cell culture conditions. | Determine the EC50 value of AOH for the chosen cell line and test at concentrations below this. Ensure proper cell culture maintenance and conditions. |
| High frequency of micronuclei in negative controls | Genetic instability of the cell line. Contamination of cultures. Excessive handling of cells. | Use a cell line with a stable and low background frequency of micronuclei. Maintain aseptic technique. Handle cells gently to avoid mechanical damage. |
| No increase in micronuclei with positive controls | Ineffective positive control concentration. Insufficient treatment time. | Use a known, effective concentration of the positive control for the specific cell line. Ensure the treatment and recovery times are adequate for the induction and expression of micronuclei. |
| Difficulty in scoring micronuclei | Poor slide preparation and staining. Apoptotic or necrotic cells being mistaken for micronucleated cells. | Optimize slide preparation and staining protocols for clear visualization. Use morphological criteria to distinguish micronuclei from apoptotic bodies and necrotic blebs. |
Comet Assay (Alkaline Version)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No comets in positive control | Ineffective positive control. Insufficient lysis or electrophoresis time/voltage. Issues with the alkaline unwinding step. | Use a fresh and effective positive control (e.g., H₂O₂). Ensure lysis and electrophoresis conditions are optimal for the cell type. Check the pH and temperature of the unwinding and electrophoresis buffers. |
| High levels of DNA damage in negative controls | Cells are unhealthy or have been damaged during handling. Exposure to UV light. Contaminated reagents. | Use healthy, viable cells. Minimize exposure of cells to light during the assay. Use fresh, high-purity reagents. |
| "Hedgehog" or "cloudy" comets | Excessive DNA damage leading to a diffuse appearance. Apoptotic or necrotic cells. | Test a lower concentration range of this compound. Score viable cells only, avoiding those with morphological signs of apoptosis or necrosis. |
| Variability between replicate slides | Uneven electrophoresis field. Inconsistent slide preparation. | Ensure the electrophoresis tank is level and the buffer covers the slides uniformly. Standardize the cell embedding and lysis procedures. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Exposure Time (h) | EC50 (µM) | Reference |
| HepG2 | 24 | 11.68 ± 4.05 | [17] |
| Caco-2 | 24 | 18.71 | [17] |
| IPEC-1 | 24 | >100 | [18] |
Table 2: Genotoxicity of this compound in the In Vitro Micronucleus Assay
| Cell Line | Concentration (µM) | Observation | Reference |
| L5178Y/Tk+/- | Not specified | Dose-dependent increase in micronuclei | [19] |
| TK6 | Not specified | Dose-dependent increase in micronuclei | [19] |
| CHL/IU | 0.0125 - 0.2 µg/mL (MMC positive control) | Dose-dependent increase in micronucleated cells | [20] |
Table 3: Genotoxicity of this compound in the Comet Assay
| Cell Line | Concentration (µM) | Observation | Reference |
| HepG2 | 2.5 - 20 (Acrylamide) | Increase in tail length and tail moment | [21] |
| HT-29 | ≥ 10 | Increased DNA damage | [22] |
| Human Lymphocytes | Not specified | Induction of DNA strand breaks | [23] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is a general guideline and should be adapted based on the specific Salmonella typhimurium strains used and laboratory conditions.
-
Preparation of Tester Strains: Inoculate the appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of Test Substance and Controls: Dissolve this compound in a suitable solvent (e.g., DMSO). Prepare a range of concentrations. Prepare positive and negative (solvent) controls.
-
Metabolic Activation (S9 Mix): If required, prepare the S9 mix containing S9 fraction, cofactors (e.g., NADP, G6P), and buffer. Keep on ice.
-
Plate Incorporation Method:
-
To a tube containing molten top agar (B569324) (at 45°C), add the bacterial culture, the test substance solution (or control), and the S9 mix (or buffer for non-activation).
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate.
In Vitro Micronucleus Assay (OECD 487)
This protocol is a general guideline and should be adapted for the specific cell line used.
-
Cell Culture: Culture the chosen mammalian cell line (e.g., CHO, TK6, human lymphocytes) in appropriate media and conditions.
-
Treatment: Seed cells into culture plates or flasks. After attachment (for adherent cells), treat the cells with various concentrations of this compound, a negative control, and a positive control (e.g., mitomycin C). Include treatments with and without S9 metabolic activation.
-
Incubation: Incubate the cells for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a longer duration (e.g., 1.5-2 normal cell cycles).
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Slide Preparation: Harvest the cells by trypsinization (for adherent cells) or centrifugation. Treat with a hypotonic solution, fix the cells, and drop them onto microscope slides.
-
Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa, DAPI).
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.
Alkaline Comet Assay
-
Cell Preparation and Treatment: Prepare a single-cell suspension of the desired cells. Treat the cells with different concentrations of this compound, a negative control, and a positive control (e.g., hydrogen peroxide).
-
Embedding Cells in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to lyse the cells and nuclear membranes, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium (B1194527) bromide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, % DNA in the tail, and tail moment.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. The influence of exogenous metabolism on the specificity of in vitro mammalian genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. criver.com [criver.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. youtube.com [youtube.com]
- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 10. nucro-technics.com [nucro-technics.com]
- 11. criver.com [criver.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Alkali Comet Assay in Genotoxicity Tests | Springer Nature Experiments [experiments.springernature.com]
- 14. agilent.com [agilent.com]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. Differentiating between micronucleus dose-responses induced by whole cigarette smoke solutions with Benchmark Dose potency ranking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Naturally occurring mixtures of Alternaria toxins: anti-estrogenic and genotoxic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
enhancing the yield of alternariol in laboratory fermentation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the laboratory-scale fermentation of alternariol (AOH) from Alternaria species.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AOH) and what are its key biosynthetic genes? A1: this compound (AOH) is a mycotoxin and a secondary metabolite produced by various fungi of the genus Alternaria.[1] It is formed via the polyketide biosynthetic pathway.[2] The core enzyme responsible for its synthesis is a polyketide synthase (PKS), identified as PksI.[3] The biosynthesis is regulated by a specific transcription factor, AohR. Overexpression of aohR has been shown to increase the expression of pksI and subsequently boost AOH production.[3] Another key enzyme is an O-methyltransferase (OmtI), which converts AOH into its common derivative, this compound-9-methyl ether (AME).[2][3]
Q2: What are the primary factors influencing AOH yield in fermentation? A2: AOH production is highly sensitive to environmental and nutritional factors. Key parameters include:
-
Temperature: Alternaria mycelial growth generally occurs optimally between 18-25°C.[1]
-
Nutrient Composition: The types and concentrations of carbon and nitrogen sources in the fermentation medium are critical. Sucrose (B13894) and ammonium (B1175870) phosphate (B84403) have been shown to be effective for enhancing secondary metabolite production in A. alternata.[4]
-
pH: The pH of the culture medium can significantly impact fungal growth and metabolite synthesis. An initial pH of 6.0 has been used effectively.[4]
-
Osmotic Stress: High environmental osmolarity can influence AOH biosynthesis, a process regulated by the high osmolarity glycerol (B35011) (HOG) signaling pathway.[1]
-
Incubation Time: As a secondary metabolite, AOH is typically not produced during the rapid logarithmic growth phase but rather in the later stages, often starting after 5-7 days of incubation.[2]
Q3: How long should a typical fermentation run for optimal AOH production? A3: The optimal fermentation time can vary, but studies show that AOH production often begins after the initial phase of rapid mycelial growth. For example, in solid agar (B569324) cultures, AOH may be first detected after 5 days, with significant increases observed after 7 days of incubation.[2] It is recommended to perform a time-course experiment (e.g., sampling every 24-48 hours for 14 days) to determine the peak production window for your specific strain and conditions.
Q4: What is the relationship between AOH and this compound monomethyl ether (AME)? A4: AOH and AME share a common biosynthetic pathway. AOH is the direct precursor to AME. The enzyme O-methyltransferase (OmtI) catalyzes the methylation of AOH to form AME.[3][5] Therefore, in many fermentation experiments, both compounds are produced concurrently.[6]
Troubleshooting Guide
Problem 1: Poor or no fungal growth.
| Possible Cause | Recommended Solution |
| Incorrect Media Composition | Verify the recipe and concentrations of all media components, especially carbon and nitrogen sources. Ensure all essential minerals and vitamins are present. |
| Suboptimal pH or Temperature | Measure the initial pH of the medium and adjust if necessary (e.g., to pH 6.0).[4] Ensure the incubator is calibrated to the optimal temperature range for your Alternaria strain (e.g., 18-25°C).[1][7] |
| Contamination | Visually inspect cultures for signs of bacterial or foreign fungal contamination. If contamination is suspected, discard the culture and review sterile techniques for media preparation and inoculation.[7] |
| Poor Inoculum Health | Use fresh, viable spores or mycelial fragments for inoculation. If using stored cultures, ensure they have been maintained properly. |
Problem 2: Good fungal growth, but low or no AOH yield.
| Possible Cause | Recommended Solution |
| Incorrect Fermentation Time | AOH is a secondary metabolite, and production often peaks after the primary growth phase.[2] Harvest at different time points (e.g., days 5, 7, 10, 14) to identify the optimal production window. |
| Suboptimal Nutrient Levels | The carbon-to-nitrogen ratio is critical. Systematically vary the concentrations of your primary carbon (e.g., sucrose) and nitrogen (e.g., ammonium phosphate) sources to find the optimal balance for AOH production.[4] |
| Inadequate Gene Expression | The expression of biosynthetic genes like pksI may be low. Consider strategies like overexpressing the transcription factor aohR to upregulate the entire biosynthetic gene cluster.[3] |
| Feedback Inhibition | High concentrations of AOH or related metabolites may inhibit the biosynthetic pathway. Consider implementing an in-situ product removal strategy, such as a two-phase fermentation system with an organic overlay (e.g., dodecane), to continuously extract AOH from the aqueous phase.[8] |
| Incorrect Aeration | Oxygen levels can influence secondary metabolism. Ensure consistent and appropriate aeration for your fermentation setup (e.g., shaking speed for flask cultures). |
Problem 3: High batch-to-batch variability in AOH yield.
| Possible Cause | Recommended Solution |
| Inconsistent Inoculum | Standardize the inoculum preparation. Use a hemocytometer or spectrophotometer to ensure a consistent number of spores or a consistent mass of mycelia is used for each fermentation. |
| Media Preparation Variance | Prepare a large master batch of medium to be used for all replicates in an experiment. Ensure precise weighing of components and accurate pH adjustments.[9] |
| Environmental Fluctuations | Use a calibrated incubator and monitor temperature and humidity closely. Slight variations in these parameters can significantly affect fungal metabolism.[10] |
Quantitative Data on AOH Production
Table 1: Effect of Different Substrates on AOH and AME Production by A. alternata (Data adapted from a study screening toxigenic capacity on different grains)[11]
| Substrate | AOH Yield Range (mg/kg) | AME Yield Range (mg/kg) |
| Maize | 0.3 - 2.1 | 0.3 - 3.3 |
| Rice | 0.4 - 9.9 | 0.3 - 3.3 |
Table 2: Example of AOH and Tenuazonic Acid (TeA) Production in Tomatoes Post-Inoculation with A. alternata (Data from a field experiment showing relative mycotoxin levels)[12]
| Days Post-Inoculation | AOH Yield (µg/kg) | TeA Yield (µg/kg) |
| 9 | 2.33 | 41,389.19 |
Experimental Protocols
Protocol 1: General Fermentation of A. alternata for AOH Production
-
Media Preparation: Prepare a suitable liquid fermentation medium. A recommended starting point is a Potato Dextrose Broth (PDB) or a custom medium containing sucrose (e.g., 5% w/v) and ammonium phosphate (e.g., 2.5 mM) at pH 6.0.[4] Sterilize by autoclaving.
-
Inoculation: Inoculate the sterile medium with a defined number of A. alternata spores (e.g., 1x10^6 spores/mL) or a small agar plug from a fresh culture plate.
-
Incubation: Incubate the culture at 25°C with shaking (e.g., 150 rpm) for 7-14 days in the dark.[2]
-
Harvesting: After the incubation period, separate the mycelia from the culture broth by filtration. Both the mycelia and the broth should be analyzed, as AOH may be present in both fractions.
Protocol 2: Ethyl Acetate (B1210297) Extraction of AOH
-
Preparation: If analyzing broth, use it directly. If analyzing mycelia, first freeze-dry and grind the mycelia into a fine powder.
-
Extraction: Add an equal volume of ethyl acetate to the culture broth (or a defined volume to the mycelial powder).
-
Agitation: Shake the mixture vigorously for 1-2 hours at room temperature to partition the AOH into the organic solvent phase.
-
Phase Separation: Separate the ethyl acetate layer from the aqueous phase (or mycelial debris) using a separatory funnel or by centrifugation.
-
Drying and Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate. Evaporate the solvent to dryness under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.[2]
Protocol 3: Analysis of AOH by LC-MS/MS
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[13]
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%), is commonly used.[12]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[12]
-
-
Mass Spectrometry:
-
Ionization Mode: Operate in negative electrospray ionization (ESI-) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transitions for AOH.
-
-
Quantification: Prepare a standard curve using a certified AOH analytical standard. Compare the peak area of the sample to the standard curve to determine the concentration.
Visualizations
Caption: Simplified biosynthetic pathway of this compound (AOH) and its regulation.
Caption: Experimental workflow for enhancing this compound (AOH) yield.
Caption: Troubleshooting logic for addressing low this compound (AOH) yield.
References
- 1. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Polyketide Synthase Required for this compound (AOH) and this compound-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as virulence and colonization factor of Alternaria alternata during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the fermentation media, mathematical modeling, and enhancement of paclitaxel production by Alternaria alternata after elicitation with pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mrbeer.com [mrbeer.com]
- 8. benchchem.com [benchchem.com]
- 9. isomerase.com [isomerase.com]
- 10. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 11. Production of this compound and this compound mono-methyl ether by isolates of Alternaria spp. from Argentinian maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Potential of Alternaria Toxins Production by A. alternata in Processing Tomatoes [mdpi.com]
- 13. researchgate.net [researchgate.net]
strategies to prevent alternariol degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Alternariol (AOH) during sample preparation.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental analysis of this compound, offering explanations and actionable solutions.
FAQ 1: My AOH internal standard peak area is decreasing over time. What could be the cause?
A decrease in the peak area of your AOH standard, including stable isotope-labeled internal standards like this compound-13C14, often points to degradation. Several factors during sample preparation and storage can contribute to this issue. The primary causes include the choice of solvent, storage temperature, exposure to light, and the pH of the solution.[1][2]
Troubleshooting Steps:
-
Solvent Choice: While AOH is generally stable in acetonitrile (B52724) and methanol, prolonged storage or the presence of contaminants can lead to degradation.[1] It is recommended to use high-purity (HPLC or LC-MS grade) solvents.
-
Storage Temperature: Ensure that your AOH solutions are consistently stored at the recommended temperature of -20°C or below.[1][2] Working solutions of Alternaria toxins should be freshly prepared, ideally on a monthly basis.[1]
-
Light Exposure: Protect your standards and samples from light, especially UV radiation, by using amber vials or by wrapping the containers with aluminum foil.[2]
-
pH Level: AOH is more stable at a slightly acidic pH of 5.[3][4] Degradation can occur in neutral or alkaline conditions. For instance, at pH 7, AOH can degrade into 6-methylbiphenyl-2,3′,4,5′-tetrol.[3][4]
FAQ 2: I am observing low recovery of AOH from my food matrix samples. What are the potential reasons?
Low recovery of AOH from complex food matrices can be a significant challenge. This issue can stem from inefficient extraction, degradation during sample processing, or loss of the analyte during cleanup steps.
Troubleshooting Steps:
-
Extraction Efficiency: The choice of extraction solvent is critical. A common and effective solvent mixture for Alternaria toxins is a combination of acetonitrile/water or methanol/water, often with a small amount of acid like acetic or formic acid to improve extraction efficiency.[5][6][7][8] For matrices with high-fat content, such as sunflower seeds, an initial defatting step with n-hexane may be necessary.[5]
-
Sample Cleanup: Solid-Phase Extraction (SPE) is a widely used technique to clean up extracts and concentrate the analyte.[5][6][9] Ensure that the SPE cartridge is appropriate for AOH and that the conditioning, loading, washing, and elution steps are optimized. Losses can also occur during filtration; some membrane filters can adsorb AOH, leading to underestimation of its concentration.[10]
-
Temperature During Processing: Elevated temperatures can accelerate the degradation of AOH.[2] During steps like solvent evaporation, use a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C) and avoid evaporating the sample to complete dryness.[2] While AOH is relatively stable at room temperature for short periods, processing at high temperatures, such as those used in "dry baking," can lead to significant degradation.[3][11][12]
FAQ 3: What are the main degradation pathways of AOH?
Understanding the degradation pathways of this compound is crucial for developing strategies to prevent its loss during analysis. The primary degradation mechanisms identified are hydrolysis and decarboxylation.[3][11][12] These reactions can be influenced by factors such as heat and pH. Additionally, enzymatic processes involving peroxidases can lead to the degradation of AOH through hydroxylation and methylation.[13]
Quantitative Data Summary
The stability of this compound is influenced by various factors. The following tables summarize the quantitative data on AOH stability under different conditions.
Table 1: Stability of this compound-13C14 in Different Solvents at -20°C
| Solvent | Initial Concentration | 1 Month | 3 Months | 6 Months | 12 Months |
| Acetonitrile | 100% | 99.5% | 98.7% | 97.9% | 96.5% |
| Methanol | 100% | 99.2% | 98.1% | 97.0% | 95.8% |
| DMSO | 100% | 98.8% | 97.5% | 95.2% | 92.1% |
| Data adapted from BenchChem.[1] |
Table 2: Short-Term Stability of this compound-13C14 in Solvents
| Solvent | Temperature | 24 Hours | 48 Hours | 72 Hours |
| Acetonitrile | 4°C | 99.8% | 99.5% | 99.1% |
| Room Temp. | 99.1% | 98.3% | 97.5% | |
| Methanol | 4°C | 99.7% | 99.3% | 98.9% |
| Room Temp. | 98.9% | 97.9% | 96.8% | |
| Data adapted from BenchChem.[1] |
Table 3: Effect of Heat Treatment on AOH Stability in Tomato Products
| Temperature | Duration | AOH Reduction |
| 100°C | 90 min | ~33% |
| 100°C | - | ~50% |
| 110°C | 90 min | Significant reduction |
| 121°C | - | - |
| Double heating (100°C + 121°C) | - | up to 80% |
| Data compiled from multiple sources.[13][14][15] |
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of this compound from food matrices.
Protocol 1: QuEChERS-Based Extraction of AOH from Wheat Grains
This protocol is adapted from methods described for the analysis of Alternaria mycotoxins in cereals.[9]
-
Sample Homogenization: Grind a representative sample of wheat grains to a fine powder using a laboratory mill.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of an extraction solvent mixture of acetonitrile/water/acetic acid (79:20:1, v/v/v).[7]
-
Shake vigorously for 1 hour using a mechanical shaker.
-
-
Salting Out and Centrifugation:
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and evaporate it to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water, 50:50, v/v) for LC-MS/MS analysis.
-
Filter the reconstituted solution through a 0.2 µm syringe filter before injection.
-
Protocol 2: Solid-Phase Extraction (SPE) for AOH from Tomato Products
This protocol is based on established methods for mycotoxin analysis in complex food matrices.[5][6]
-
Sample Preparation: Homogenize the tomato-based product thoroughly.
-
Extraction:
-
Weigh 2.00 g of the homogenized sample into a 50 mL centrifuge tube.[6]
-
Add 15 mL of extraction solvent (methanol/water/acetic acid, 85:14:1, v/v/v).[6]
-
Extract the sample for 45 minutes at room temperature using a wrist-action shaker.[6]
-
Centrifuge the extract at approximately 3200 x g for 10 minutes.[6]
-
-
SPE Column Cleanup:
-
Condition a polymeric SPE cartridge (e.g., Strata-XL, 60 mg/3 mL) by passing 7 mL of methanol, followed by 7 mL of water, and finally 4 mL of 1% (v/v) aqueous acetic acid.[5][6]
-
Dilute 7.5 mL of the supernatant from the centrifuged extract with 7.5 mL of 1% (v/v) aqueous acetic acid.[6]
-
Load the diluted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 4 mL of 2% (v/v) polysorbate 20 solution followed by 4 mL of 1% (v/v) aqueous acetic acid to remove interferences.[5]
-
Dry the cartridge thoroughly under vacuum.[5]
-
-
Elution and Final Preparation:
-
Elute the retained analytes with 7 mL of methanol/ethyl acetate (B1210297) (75:25, v/v) into a collection tube.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[5]
-
Reconstitute the dried residue in 1 mL of a suitable solvent (e.g., 50:50 water:methanol).[5]
-
Filter the reconstituted solution through a 0.2 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[5]
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound analysis.
Caption: Key degradation pathways of this compound (AOH).
Caption: General experimental workflow for AOH analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The choice of preparation method for the determination of Alternaria toxins from wheat samples by LC-MS/MS | FINS [foodandfeed.fins.uns.ac.rs]
- 8. benchchem.com [benchchem.com]
- 9. Occurrence and Determination of Alternaria Mycotoxins this compound, this compound Monomethyl Ether, and Tentoxin in Wheat Grains by QuEChERS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Degradation of the Alternaria mycotoxins this compound, this compound monomethyl ether, and altenuene upon bread baking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Sustainable Approach for Degradation of this compound by Peroxidase Extracted from Soybean Hulls: Performance, Pathway, and Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Distribution of Alternaria toxins in tomato pulp and peel and their stability to heat treatments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validation of Analytical Methods for Alternariol in Novel Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of analytical methods for alternariol in novel food matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when developing an analytical method for this compound in novel food matrices?
A1: Novel food matrices, such as insect-based products, algae, and plant-based meat alternatives, present unique challenges in mycotoxin analysis.[1] Key difficulties include the complexity of the matrix, which can lead to significant matrix effects, and the potential for low concentrations of this compound, requiring highly sensitive analytical methods.[1][2] Additionally, the uneven distribution of mycotoxins within a food product, known as "mycotoxin pockets," necessitates robust sampling procedures to ensure representative analysis.[1]
Q2: How can matrix effects be mitigated in the analysis of this compound?
A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a common issue with complex food matrices.[3] Several strategies can be employed to compensate for these effects. Matrix-matched calibration, where standards are prepared in a blank matrix extract similar to the sample, is a widely used approach.[3] The use of isotope-labeled internal standards is another effective method, as the internal standard experiences similar matrix effects to the analyte, allowing for accurate correction.[3] Thorough sample clean-up using techniques like solid-phase extraction (SPE) is also crucial in reducing matrix components before analysis.[4]
Q3: What are the essential validation parameters for an analytical method for this compound?
A3: A comprehensive validation of an analytical method for this compound should include the assessment of several key parameters to ensure the reliability of the results. These parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), precision (repeatability and reproducibility), and selectivity.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low Analyte Recovery | - Inefficient extraction from the matrix.- Analyte loss during the clean-up step.- Analyte degradation. | - Optimize the extraction solvent and conditions (e.g., solvent-to-sample ratio, extraction time).- Evaluate the SPE cartridge type and elution solvent to ensure the analyte is not lost.- Investigate the stability of this compound under the experimental conditions.[3] |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Incompatibility between the injection solvent and the mobile phase.- Co-elution of matrix components. | - Dilute the sample extract before injection.- Ensure the final extract is reconstituted in a solvent similar to the initial mobile phase.- Improve the sample clean-up procedure to remove interfering compounds.[3] |
| High Variability in Results | - Non-homogeneous sample.- Inconsistent sample preparation.- Instrument instability. | - Homogenize the sample thoroughly before extraction.- Ensure consistent execution of all sample preparation steps.- Perform system suitability tests to check instrument performance.[1] |
| Signal Suppression or Enhancement | - Co-eluting matrix components interfering with ionization. | - Implement matrix-matched calibration.- Utilize an isotope-labeled internal standard.- Optimize chromatographic conditions to separate this compound from interfering compounds.[3] |
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of this compound in various food matrices using LC-MS/MS.
| Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Precision (RSD%) | Reference |
| Tomato Juice | 0.7 | 3.5 | >80 | <15 | [7] |
| Apple Juice | 0.16 - 12.31 | 0.54 - 41.04 | >70 | - | [4] |
| Beer | 0.16 - 12.31 | 0.54 - 41.04 | >70 | - | [4] |
| Tomato Sauce | 0.16 - 12.31 | 0.54 - 41.04 | >70 | - | [4] |
Experimental Protocols
Generic LC-MS/MS Method for this compound Analysis
This protocol provides a general framework that should be optimized and validated for each specific novel food matrix.
1. Sample Preparation and Extraction:
-
Homogenization: Homogenize a representative portion of the food sample to a fine powder or paste.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile (B52724)/water 80:20, v/v with 1% formic acid).
-
Vortex for 1 minute and then shake for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
2. Sample Clean-up (Solid-Phase Extraction - SPE):
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Loading: Load the sample extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences (e.g., water/methanol 95:5, v/v).
-
Elution: Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
-
Visualizations
Caption: Workflow for the validation of an analytical method for this compound.
Caption: Troubleshooting logic for low analyte recovery of this compound.
References
- 1. The 6 biggest challenges in mycotoxin analysis (and how to overcome them) - Food & Feed Analysis [food.r-biopharm.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A new method for detection of five alternaria toxins in food matrices based on LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Toxicity of Alternariol (AOH) and Alternariol Monomethyl Ether (AME)
Alternariol (AOH) and its derivative, this compound monomethyl ether (AME), are mycotoxins produced by fungi of the Alternaria genus. These toxins are common contaminants in a variety of food products, including grains, fruits, and vegetables, posing a potential risk to human and animal health.[1][2] Due to their frequent co-occurrence, understanding their comparative toxicity is crucial for accurate risk assessment.[3] This guide provides an objective comparison of the toxicological profiles of AOH and AME, supported by experimental data, detailed methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity
Both AOH and AME exhibit dose-dependent cytotoxic effects across various cell lines. Studies on human intestinal epithelial cells (Caco-2), hepatocytes (HepG2), and porcine intestinal epithelial cells (IPEC-1) have been conducted to determine their relative potency.
In general, the cytotoxic effects of AOH and AME are comparable, though some studies suggest AME may induce a more rapid or potent response under certain conditions. For instance, while the initial cytotoxic concentrations on HepG2 cells were similar for both toxins, a faster decrease in cell viability was observed with AME.[1][2] In porcine intestinal cells (IPEC-1), AME demonstrated a stronger cytotoxic effect than AOH after 24 hours of exposure.[3] When combined, AOH and AME can produce additive or even synergistic cytotoxic effects, highlighting the importance of assessing their combined toxicity.[1][3]
| Cell Line | Toxin | Exposure Time | EC50 / IC50 Value | Reference |
| HepG2 (Human Hepatocytes) | AOH | 24-48h | 8 - 16 µg/mL | [2][4] |
| AME | 24-48h | 4 - 5 µg/mL | [2][4] | |
| Caco-2 (Human Enterocytes) | AOH | 24-48h | ~19 µg/mL | [2][4] |
| AME | 24-48h | 6 - 23 µg/mL | [2][4] | |
| IPEC-1 (Porcine Enterocytes) | AME | 24h | 10.5 µM | [5] |
| HCT116 (Human Colon Carcinoma) | AME | 24h | 31 µg/mL | [2] |
| KB / KBv200 (Human Oral Carcinoma) | AOH | - | 3.12–3.17 µg/mL | [6] |
| AME | - | 4.82–4.94 µg/mL | [6] |
Genotoxicity and Mutagenicity
A significant body of evidence demonstrates that both AOH and AME possess genotoxic and mutagenic properties.[7] They are capable of inducing DNA strand breaks, chromosome damage, and gene mutations in vitro in both bacterial and mammalian cells.[6][8] The mechanism is thought to involve the inhibition of DNA topoisomerases I and II.[9] In vivo studies in rats have confirmed that AME can cause DNA damage in the liver and blood, induce gene mutations, and lead to chromosome breakage.[8] The European Food Safety Authority (EFSA) has set a threshold of toxicological concern (TTC) for genotoxic substances like AOH and AME at 2.5 ng/kg of body weight per day, a level that is frequently exceeded in the average dietary intake of European adults.
Mechanisms of Action & Signaling Pathways
The toxicity of AOH and AME is mediated through the modulation of several key cellular signaling pathways, leading to cell cycle arrest, apoptosis (programmed cell death), and oxidative stress.
This compound (AOH): AOH-induced toxicity is often linked to the activation of the intrinsic mitochondrial pathway of apoptosis. This process involves the activation of the tumor suppressor protein p53, which in turn leads to the loss of mitochondrial membrane potential and the subsequent activation of caspases-9 and -3, executing the apoptotic process.[6] AOH is also known to cause DNA double-strand breaks, triggering a DNA damage response that involves the phosphorylation of histone H2AX and checkpoint kinases (Chk-1/2).[6] Furthermore, some studies indicate AOH can suppress immune responses in intestinal cells by targeting the NF-κB pathway.[10]
This compound Monomethyl Ether (AME): AME induces programmed cell death through apoptosis, confirmed by the activation of caspases-3/7.[5] A primary mechanism of AME toxicity is the induction of oxidative stress. It triggers an increase in reactive oxygen species (ROS) and causes oxidative damage to proteins and DNA. This is associated with a compromised antioxidant response, characterized by decreased activity of enzymes like catalase and superoxide (B77818) dismutase. Evidence suggests these effects may be related to the inhibition of the prosurvival Akt/Nrf2/HO-1 signaling pathway, which plays a critical role in cellular defense against oxidative stress.[5]
Experimental Protocols
Cytotoxicity Assessment by MTT Assay
This protocol outlines a common method for assessing the cytotoxic effects of AOH and AME on a cell line, such as the porcine intestinal epithelial cells (IPEC-1).[3]
-
Cell Culture: IPEC-1 cells are grown in DMEM/F12 complete media in 96-well plates at a density of 2 x 10⁵ cells/mL.
-
Toxin Exposure: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of AOH, AME, or a combination (e.g., 1–250 µM). Cells are then incubated for another 24 hours.
-
MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) is added to each well. The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the solvent control.
In Vitro Cell Viability Assessment by Flow Cytometry
This method provides a quantitative assessment of viable cells after exposure to the mycotoxins.[1][2][4]
-
Cell Culture and Exposure: Human Caco-2 or HepG2 cells are seeded in multi-well plates and exposed to single doses of AOH or AME for 24-48 hours. A solvent control is run in parallel.
-
Cell Harvesting: After incubation, both floating and attached cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in a buffer containing a viability dye, such as propidium (B1200493) iodide (PI). PI is a fluorescent agent that cannot cross the membrane of live cells, so it only stains dead cells.
-
Flow Cytometry Analysis: The stained cell suspension is analyzed using a flow cytometer. The instrument measures the fluorescence of individual cells.
-
Data Interpretation: The cell population is gated to distinguish between viable (PI-negative) and non-viable (PI-positive) cells. The percentage of viable cells in the treated samples is compared to the solvent control to determine the cytotoxic effect.
Conclusion
Both this compound (AOH) and its monomethyl ether (AME) are mycotoxins of significant concern due to their cytotoxic and genotoxic properties. While their overall cytotoxic potency is often comparable, AME can exhibit a more rapid or potent effect in certain cell types.[1][3] Their genotoxicity is a key hazard, with both compounds capable of causing DNA and chromosomal damage.[7][8] Mechanistically, they induce cell death and damage through distinct but sometimes overlapping pathways, with AOH strongly linked to p53-mediated apoptosis and AME to oxidative stress via inhibition of the Akt/Nrf2/HO-1 pathway.[5][6] Given their frequent co-contamination of foodstuffs and the potential for synergistic toxicity, risk assessments should consider the combined effects of these mycotoxins.
References
- 1. Cytotoxic Effects of this compound, this compound Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cytotoxic Effects of this compound, this compound Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]
- 3. The Combined Effect of Two Alternaria Mycotoxins (this compound and this compound Monomethyl Ether) on Porcine Epithelial Intestinal Cells | MDPI [mdpi.com]
- 4. Cytotoxic Effects of this compound, this compound Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LCI - Alternaria-Toxins - Occurrence, Toxicity, Analytical Methods, Maximum Levels [lci-koeln.de]
- 10. The Alternaria Mycotoxin this compound Triggers the Immune Response of IL‐1β‐stimulated, Differentiated Caco‐2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Genotoxic Threat: A Comparative Analysis of Alternariol's Effects Across Multiple Cell Lines
For Immediate Release
A comprehensive review of existing literature reveals a consistent and concerning pattern of genotoxicity induced by alternariol (AOH), a mycotoxin produced by Alternaria fungi, across a variety of mammalian cell lines. This guide synthesizes key findings, providing researchers, scientists, and drug development professionals with a comparative overview of AOH's genotoxic effects, detailed experimental protocols for common assessment assays, and a visual representation of the underlying molecular mechanisms.
This compound has been demonstrated to induce a range of genotoxic events, including DNA single and double-strand breaks, micronuclei formation, and chromosomal aberrations. The primary mechanism of this toxicity is attributed to the inhibition of topoisomerase IIα, an essential enzyme for DNA replication and repair. This interference leads to the stabilization of DNA-enzyme complexes, resulting in DNA strand breaks and the activation of the p53 tumor suppressor pathway.
Comparative Genotoxicity of this compound in Mammalian Cell Lines
The following table summarizes the quantitative genotoxic effects of this compound observed in various cell lines, providing a clear comparison of its impact at different concentrations.
| Cell Line | Assay | This compound Concentration (µM) | Observed Genotoxic Effect | Reference |
| Human Colon Adenocarcinoma (HT-29) | Comet Assay | 50 | 4.8 ± 2% Tail DNA Intensity | [1] |
| Human Hepatocellular Carcinoma (HepG2) | γH2AX Assay | 10 | 1.14 ± 0.09-fold increase in γH2AX formation | [2] |
| 50 | 1.31 ± 0.13-fold increase in γH2AX formation | [2] | ||
| 100 | 1.30 ± 0.07-fold increase in γH2AX formation | [2] | ||
| Murine Macrophage (RAW 264.7) | General DNA Damage | 15-30 | Phosphorylation of histone H2AX and activation of p53 | [3] |
| Chinese Hamster Ovary (CHO) | Topoisomerase IIα Inhibition | 25 | Initial inhibitory concentration | [4] |
| Human Colon Carcinoma (HCT116) | Apoptosis | Not Specified | p53 activation leading to apoptosis | [5] |
| Chinese Hamster Lung Fibroblast (V79) | Mutagenicity | 10 | Mutagenic effects observed | [3] |
Experimental Protocols for Key Genotoxicity Assays
Detailed methodologies for the principal assays used to evaluate the genotoxic effects of this compound are provided below. These protocols are based on established methods cited in the literature.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Treat cultured cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours). Harvest cells via trypsinization and resuspend in a neutral buffer.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow the gel to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution (e.g., containing NaCl, EDTA, and Triton X-100) to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to facilitate the migration of broken DNA fragments out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. Quantify the percentage of DNA in the tail using specialized software.[1][6][7]
Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Cell Culture and Treatment: Plate cells and expose them to a range of this compound concentrations.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Harvesting and Fixation: Harvest the cells and fix them using a suitable fixative (e.g., methanol:acetic acid).
-
Staining: Stain the cells with a DNA-specific stain such as Giemsa or DAPI.
-
Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000). A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
γH2AX Assay
This assay quantifies the phosphorylation of the histone variant H2AX (termed γH2AX), which is an early cellular response to DNA double-strand breaks.
-
Cell Treatment: Expose cells grown in microplates to various concentrations of this compound.
-
Fixation and Permeabilization: Fix the cells with a fixative like paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access.
-
Immunostaining: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
DNA Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging and Quantification: Acquire images using a high-content imaging system or fluorescence microscope. The intensity of the γH2AX fluorescence signal per nucleus is quantified. A fold increase in fluorescence compared to the control indicates the level of DNA double-strand breaks.[2]
Visualizing the Molecular Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for assessing this compound's genotoxicity and the key signaling pathway it triggers.
Caption: A simplified workflow for evaluating the genotoxic potential of this compound in cultured cell lines.
Caption: AOH-induced DNA damage response pathway via Topoisomerase IIα inhibition and p53 activation.
References
- 1. brill.com [brill.com]
- 2. mdpi.com [mdpi.com]
- 3. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell death induced by the Alternaria mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comet assay - Wikipedia [en.wikipedia.org]
- 7. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Laboratory Validation of Alternariol Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of alternariol (AOH), a mycotoxin produced by Alternaria species, is critical for food safety assessment and toxicological studies. This guide provides a comprehensive comparison of analytical methods for this compound, supported by data from cross-laboratory validation studies and proficiency tests. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Comparison of Analytical Method Performance
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and cost. The three primary methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) or Fluorescence Detection (HPLC-FLD), and Enzyme-Linked Immunosorbent Assay (ELISA).
LC-MS/MS is widely regarded as the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to perform multi-toxin analysis.[1][2] Isotope dilution assays, a form of LC-MS/MS, are particularly robust as they use isotopically labeled internal standards to compensate for matrix effects and recovery losses.[2] HPLC-based methods with UV or fluorescence detection offer a more cost-effective alternative to LC-MS/MS but generally have lower sensitivity and selectivity.[1] ELISA is a high-throughput screening method that is cost-effective on a per-sample basis but is typically used for single-toxin analysis and may require confirmation by a more selective method like LC-MS/MS.[1]
The following table summarizes the performance characteristics of these methods based on published data. It is important to note that performance can vary depending on the specific toxin, matrix, and laboratory conditions.[1]
| Method | Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) | Reference |
| LC-MS/MS | |||||||
| Tomato Juice | 0.7 | 3.5 | >80 | ≤9 | ≤15 | [3][4] | |
| Wheat | 0.19 - 1.40 | - | 74 - 112 | <5.7 | <7.0 | [5] | |
| Sunflower Seeds | 0.19 - 1.40 | - | 74 - 112 | <5.7 | <7.0 | [5] | |
| Barley | 0.05 - 2.45 | 0.16 - 8.75 | 96 - 107 (SIDA) | - | - | [6] | |
| Ruminant Feeds | 0.147 - 0.565 | 0.488 - 1.880 | >80 | - | - | [7][8] | |
| Beverages | 0.03 | 0.09 | 100.5 ± 3.4 | - | - | [9] | |
| HPLC-DAD | |||||||
| Tomato Products | - | 5.0 | 84.1 | - | - | [10] | |
| ELISA | |||||||
| General | High (ng/mL to µg/mL) | High (ng/mL to µg/mL) | - | - | - | [1] |
SIDA: Stable Isotope Dilution Analysis; RSDr: Relative Standard Deviation of Repeatability; RSDR: Relative Standard Deviation of Reproducibility; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection.
Experimental Workflows and Method Comparison Logic
The following diagrams illustrate a typical workflow for a cross-laboratory validation study and the logical process for comparing analytical methods for this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized protocols for the key analytical methods discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a generalized procedure based on common practices for the analysis of this compound in food matrices.[3][4][5]
-
Sample Preparation and Extraction
-
Homogenize a representative sample of the food or feed material.
-
Weigh a specific amount of the homogenized sample (e.g., 2-5 g) into a centrifuge tube.
-
If using an isotope dilution method, add a known amount of a stable isotope-labeled internal standard (e.g., this compound-¹³C₁₄) to the sample.[2]
-
Add an appropriate extraction solvent, typically a mixture of acetonitrile/water or methanol/water with a small percentage of an acid like acetic or formic acid.[5]
-
Vigorously shake or vortex the sample for a defined period to ensure thorough extraction.
-
Centrifuge the sample to separate the solid matrix from the liquid extract.
-
-
Cleanup (Optional but Recommended)
-
The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering matrix components.[5] This step is crucial for enhancing the sensitivity and robustness of the method.
-
-
Analysis
-
Evaporate the purified extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Inject a small volume (e.g., 2-10 µL) of the prepared sample into the LC-MS/MS system.[1]
-
Perform chromatographic separation on a suitable column (e.g., C18).
-
Detect and quantify this compound using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1]
-
-
Quantification
-
Create a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the sample by comparing its response to the calibration curve, correcting for recovery using the internal standard if an isotope dilution method is employed.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This is a generalized protocol for a competitive ELISA, a common format for mycotoxin analysis.[1]
-
Sample Preparation
-
Extract this compound from the sample using a suitable solvent as specified by the ELISA kit manufacturer.
-
The extract may require dilution to fall within the working range of the assay.
-
-
Assay Procedure
-
Add the prepared sample extract and an enzyme-conjugated this compound to microplate wells coated with anti-alternariol antibodies.
-
Incubate the plate to allow for competitive binding between the this compound in the sample and the enzyme-conjugated this compound for the limited antibody binding sites.
-
Wash the plate to remove any unbound components.
-
Add a substrate that is converted by the enzyme into a colored product.
-
Stop the reaction after a specific time.
-
-
Measurement and Quantification
-
Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Determine the concentration of this compound in the sample by comparing its absorbance to a standard curve generated with known concentrations of this compound.[1]
-
Standardization and Future Outlook
The European Committee for Standardization (CEN) has published a standard method (EN 17521:2021) for the determination of five Alternaria toxins, including this compound, in wheat, tomato, and sunflower seeds by LC-MS/MS.[11] This indicates a move towards harmonized and rigorously validated methods for official food control. The development and validation of such standardized methods are crucial for ensuring data comparability across different laboratories and for establishing regulatory limits for Alternaria toxins in food and feed.[5] Organizations like AOAC International also provide guidelines and standard method performance requirements that are essential for the validation of analytical methods.[12] As analytical technologies continue to advance, we can expect further improvements in the sensitivity, speed, and cost-effectiveness of methods for this compound analysis, leading to enhanced food safety and consumer protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins this compound, this compound Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins this compound, this compound Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of analytical methods to study the effect of malting on levels of free and modified forms of Alternaria mycotoxins in barley - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternaria Mycotoxins Analysis and Exposure Investigation in Ruminant Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. aoac.org [aoac.org]
Synergistic Toxicity of Alternariol with Other Mycotoxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic toxic effects of alternariol (AOH), a mycotoxin produced by Alternaria fungi, when combined with other common mycotoxins. The co-occurrence of these toxins in food and feedstuffs necessitates a thorough understanding of their potential for enhanced toxicity. This document summarizes key experimental findings, presents quantitative data for easy comparison, details experimental methodologies, and visualizes the underlying toxicological pathways.
I. Comparative Analysis of Cytotoxicity
The synergistic or additive cytotoxic effects of this compound with other mycotoxins have been demonstrated across various cell lines, with the nature and potentiation of the effect being dependent on the specific mycotoxin combination and concentrations.
This compound (AOH) and this compound Monomethyl Ether (AME)
Co-exposure to AOH and its methylated derivative, AME, frequently results in synergistic or additive cytotoxic effects.
| Cell Line | Mycotoxin Combination | Exposure Time | IC50 (µM) - Individual | IC50 (µM) - Combination | Combination Index (CI) | Interaction Type | Reference |
| IPEC-1 | AOH + AME (1:1) | 24h | AOH: >250, AME: >250 | - | CI at IL50 = 0.41 | Synergy | [1] |
| HCT116 | AOH + AME (1:1) | Not Specified | AOH: 25, AME: 25 | - | - | Additive | [2] |
| HepG2 | AOH + AME (1:1) | 24h | AOH: 11.68 µg/mL, AME: 5.07 µg/mL | Increased cytotoxicity vs single toxins | - | Additive/Synergy | [3] |
| Caco-2 | AOH + AME (1:1) | 24h | AOH: 18.71 µg/mL, AME: 15.38 µg/mL | Increased cytotoxicity vs single toxins | - | Additive/Synergy | [3] |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. IL50 refers to the 50% inhibition level.
This compound (AOH) and Deoxynivalenol (B1670258) (DON) / Acetylated Derivatives
Studies on the combined effects of AOH and the trichothecene (B1219388) mycotoxin DON, along with its acetylated forms (3-ADON and 15-ADON), have shown varied interactions, including synergistic and additive effects, particularly in liver cells.
| Cell Line | Mycotoxin Combination | Exposure Time | IC50 (µM) - Individual | IC50 (µM) - Combination | Interaction Type | Reference |
| HepG2 | AOH + 3-ADON | 24h, 48h, 72h | AOH: >25, 3-ADON: 1.2-2.5 | 0.8 - >25 | Synergism/Antagonism | [4][5] |
| HepG2 | AOH + 15-ADON | 24h, 48h, 72h | AOH: >25, 15-ADON: 1.5-3.5 | 0.8 - >25 | Synergism/Antagonism | [4][5] |
| HepG2 | AOH + 3-ADON + 15-ADON | 24h, 48h, 72h | - | 7.5 - 12 | Synergism/Antagonism | [4][5] |
Interaction type was dependent on the concentration ratios and exposure times.
This compound (AOH) and Zearalenone (B1683625) (ZEN)
The combination of AOH and the estrogenic mycotoxin zearalenone has been shown to produce synergistic cytotoxic effects.
| Cell Line | Mycotoxin Combination | Exposure Time | IC50 (µM) - Individual | IC50 (µM) - Combination | Combination Index (CI) | Interaction Type | Reference |
| HeLa | AOH + ZEN | 24h | AOH: ~34-65, ZEN: ~34-65 | - | CI < 0.8 | Synergism | [6] |
This compound (AOH) and Fumonisin B1 (FB1)
Currently, there is a lack of specific experimental data in the reviewed scientific literature detailing the synergistic cytotoxic effects of this compound and fumonisin B1 in combination. While both mycotoxins are known to induce cytotoxicity individually through mechanisms that can involve oxidative stress, further research is required to determine their interaction when present as co-contaminants.[7][8]
II. Mechanisms of Synergistic Toxicity
The enhanced toxicity observed with mycotoxin combinations involving this compound is often attributed to the convergence of their mechanisms of action, primarily through the induction of apoptosis and oxidative stress.
Apoptosis Induction
This compound is a known inducer of the intrinsic (mitochondrial) pathway of apoptosis.[2] When combined with other mycotoxins that also trigger apoptotic cell death, the effect can be amplified. The synergistic induction of apoptosis often involves the following key events:
-
Activation of p53: This tumor suppressor protein is a critical regulator of the apoptotic response to DNA damage.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: The released factors trigger a cascade of caspase activation (e.g., caspase-9 and caspase-3), leading to the execution of apoptosis.
Oxidative Stress
The generation of reactive oxygen species (ROS) is a common mechanism of mycotoxin-induced toxicity. The co-exposure to AOH and other mycotoxins can lead to an overproduction of ROS, overwhelming the cell's antioxidant defense systems and resulting in oxidative damage to lipids, proteins, and DNA.
Key markers of oxidative stress include:
-
Increased ROS levels
-
Lipid peroxidation (measured by malondialdehyde - MDA levels)
-
Depletion of antioxidants (e.g., reduced glutathione (B108866) - GSH)
-
Alterations in antioxidant enzyme activity (e.g., superoxide (B77818) dismutase - SOD, catalase - CAT)
III. Experimental Protocols
The following are generalized protocols for key assays used to assess the synergistic cytotoxicity and genotoxicity of mycotoxin combinations.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Detailed Steps:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well microplate and allow them to adhere overnight.
-
Mycotoxin Exposure: Treat the cells with various concentrations of individual mycotoxins and their combinations for a specified period (e.g., 24, 48, or 72 hours). Include a solvent control.
-
MTT Addition: After the exposure period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Comet Assay for Genotoxicity
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.
Detailed Steps:
-
Cell Preparation: After exposure to mycotoxins, harvest the cells and embed them in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove cell membranes and histones, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.
IV. Conclusion
The co-exposure of this compound with other mycotoxins, particularly this compound monomethyl ether, deoxynivalenol and its derivatives, and zearalenone, can lead to synergistic or additive toxic effects. These interactions are often mediated through the enhanced induction of apoptosis and oxidative stress. The data presented in this guide underscore the importance of considering mycotoxin mixtures in risk assessment and provide a foundation for further research into the molecular mechanisms of their combined toxicity. For drug development professionals, this information is critical for evaluating the potential for drug-mycotoxin interactions and for the development of therapeutic strategies to mitigate mycotoxin-induced cellular damage. Further studies are warranted to elucidate the synergistic potential of this compound with other mycotoxins, such as fumonisins, and to translate these in vitro findings to in vivo models.
References
- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 2. Cytotoxic Effects of this compound, this compound Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cytotoxic Effects of this compound, this compound Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]
- 4. Binary and tertiary combination of this compound, 3-acetyl-deoxynivalenol and 15-acetyl-deoxynivalenol on HepG2 cells: Toxic effects and evaluation of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From Food to Humans: The Toxicological Effects of Alternaria Mycotoxins in the Liver and Colon [mdpi.com]
- 7. Toxicity of the mycotoxins fumonisins B1 and B2 and Alternaria alternata f. sp. lycopersici toxin (AAL) in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Knowledge of Individual and Combined Toxicities of Aflatoxin B1 and Fumonisin B1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating Alternariol as a Biomarker for Alternaria Contamination: A Comparative Guide
Introduction
Alternaria species are ubiquitous fungi, known for being significant plant pathogens that can cause spoilage in a wide range of agricultural products, including grains, fruits, and vegetables.[1] These fungi can produce a variety of secondary metabolites known as mycotoxins, which pose a potential health risk to humans and animals due to their toxic properties.[1][2][3] Among the more than 70 identified Alternaria toxins, the major classes include dibenzopyrone derivatives, tetramic acid derivatives, and perylene (B46583) derivatives.[1] Key toxins of concern include alternariol (AOH), this compound monomethyl ether (AME), tenuazonic acid (TeA), and tentoxin (B1683006) (TEN).[2][4]
Given the widespread presence of Alternaria and the potential toxicity of its metabolites, reliable biomarkers are essential for monitoring contamination in the food chain. This guide provides a comparative analysis of this compound (AOH) as a primary biomarker for Alternaria contamination, presenting supporting experimental data and methodologies for its detection and validation.
This compound (AOH) vs. Other Alternaria Toxins as Biomarkers
This compound (AOH) is one of the most frequently studied Alternaria toxins and is often considered a key indicator of contamination.[3][4] It is commonly found alongside other toxins, but its prevalence and toxicological profile make it a strong candidate for a biomarker. The following table compares AOH with other significant Alternaria toxins based on their occurrence in various food matrices.
Table 1: Comparison of Occurrence of Major Alternaria Toxins in Food Commodities
| Mycotoxin | Chemical Class | Common Food Matrices | Typical Concentration Range (µg/kg) | Frequency of Detection | Reference |
| This compound (AOH) | Dibenzo-α-pyrone | Tomato products, wheat, sunflower seeds, fruits, grains | 1.7 - 27 | High | [2][5][6] |
| This compound Monomethyl Ether (AME) | Dibenzo-α-pyrone | Tomato products, wheat, sunflower seeds, grains | 1.2 - 7.1 | High | [2][5][6] |
| Tenuazonic Acid (TeA) | Tetramic acid derivative | Tomato products, cereals, sunflower seeds | 160 - 550 (can reach up to 5955 in concentrates) | Very High (Often the most abundant) | [2][4][6] |
| Tentoxin (TEN) | Cyclic tetrapeptide | Wheat, sunflower seeds, tomato products | 0.6 - 18.9 | Moderate to High | [2][5] |
| Altenuene (ALT) | Dibenzo-α-pyrone | Apple juices, tomato sauces, beers | Often found at lower levels than AOH/AME | Moderate | [7] |
| Altertoxin I (ATX-I) | Perylene quinone | Rice, sesame, tomato, apple juice | 0.11 (mean) | Low | [5] |
Analysis: While Tenuazonic Acid (TeA) often shows the highest concentrations, this compound (AOH) and its methylated form, AME, are consistently detected in a wide variety of contaminated products.[2][4][6] The co-occurrence of these toxins is common, but the consistent presence of AOH makes it a reliable qualitative and quantitative indicator of Alternaria growth.
Experimental Protocols for AOH Validation
The "gold standard" for the analysis of Alternaria toxins, including AOH, is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2] This technique offers high sensitivity and selectivity, allowing for accurate quantification even in complex food matrices.
Key Experiment: Quantification of AOH in Food Matrices by LC-MS/MS
1. Sample Preparation: Extraction and Clean-up
-
Extraction: A representative 2.00 g sample of the homogenized food material is weighed into a centrifuge tube.[2][8] A known amount of a stable isotope-labeled internal standard, such as ¹³C₁₄-Alternariol, is added to improve accuracy by correcting for matrix effects and procedural losses.[8] An extraction solvent, typically a mixture of methanol (B129727), water, and acetic acid (e.g., 85/14/1, v/v/v), is added.[2] The sample is then vigorously agitated for a set period (e.g., 45 minutes) to ensure efficient extraction of the toxins.[2]
-
Clean-up (Solid-Phase Extraction - SPE): After extraction, the mixture is centrifuged. The resulting supernatant (the crude extract) is then passed through an SPE cartridge to remove interfering matrix components.[2][5] The toxins are retained on the cartridge, which is then washed.
-
Elution and Reconstitution: The purified toxins, including AOH and the internal standard, are eluted from the SPE cartridge using a solvent like a methanol/ethyl acetate (B1210297) mixture.[2] The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a specific volume of injection solvent (e.g., a mixture of methanol and mobile phase).[2][8] The final solution is filtered before injection into the LC-MS/MS system.[2]
2. Instrumental Analysis: LC-MS/MS
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 column (e.g., Waters XSelect HSS T3) using a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[2]
-
Mass Spectrometric Detection: The separated compounds are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a triple quadrupole mass spectrometer.[7] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both AOH and its labeled internal standard.
Data Presentation: Performance of a Validated LC-MS/MS Method
The validation of an analytical method is crucial to ensure its reliability. The following table summarizes typical performance characteristics for the quantification of AOH in various food matrices using an isotope dilution LC-MS/MS method.
Table 2: Typical Performance Characteristics for AOH Quantification by LC-MS/MS
| Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Precision (RSDr %) | Reference |
| Wheat | 0.05 | 0.19 | 95 - 98 | < 5.7 | [2][8] |
| Tomato Products | 0.03 | 0.11 | 99 - 102 | < 5.7 | [8] |
| Sunflower Seeds | 0.04 | 1.40 | 92 - 96 | < 7.0 | [2][8] |
| Apple Juice | - | 0.54 - 41.04 (for 5 ATs) | > 70 | - | [7] |
| Rice, Sesame | 0.04 - 1.67 (for 6 ATs) | 0.12 - 5.06 (for 6 ATs) | 80.0 - 114.7 | < 17.7 | [5] |
RSDr: Repeatability Relative Standard Deviation
Visualizing the Validation Process
Diagrams created using Graphviz DOT language help to clarify complex workflows and logical relationships in the validation of AOH as a biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Alternaria Mycotoxins Analysis and Exposure Investigation in Ruminant Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Occurrence of Alternaria Toxins in Agricultural Products and Processed Foods Marketed in South Korea by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A new method for detection of five alternaria toxins in food matrices based on LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Alternariol in the Food Chain: A Comparative Look at Organic vs. Conventional Products
A comprehensive analysis of alternariol (AOH) and its methylated derivative, this compound monomethyl ether (AME), reveals detectable levels in both organically and conventionally produced foods. While consumers may opt for organic products to minimize pesticide exposure, studies suggest that this choice does not necessarily translate to lower levels of these mycotoxins. In some cases, organic foods have been found to harbor higher concentrations of Alternaria toxins compared to their conventional counterparts.
Fungi of the Alternaria genus are widespread plant pathogens that can contaminate a variety of crops, including cereals, fruits, and vegetables, leading to the production of mycotoxins like AOH and AME. The presence of these toxins in the food supply is a growing concern due to their potential adverse health effects, including genotoxicity and cytotoxicity. This guide provides a comparative analysis of AOH and AME levels in organic and conventional foods, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Analysis of this compound (AOH) and this compound Monomethyl Ether (AME)
The following tables summarize the quantitative data from studies comparing the contamination levels of AOH and AME in various organic and conventional food products.
Table 1: Comparison of AOH and AME Levels in Tomato Sauces (µg/kg)
| Mycotoxin | Farming Method | Concentration Range (µg/kg) | Reference |
| This compound (AOH) | Organic | 1.5 - 18 | |
| Conventional | 1.6 - 27 | ||
| This compound Monomethyl Ether (AME) | Organic | 3.0 - 5.6 | |
| Conventional | 2.2 - 7.1 |
Table 2: Comparison of Alternaria Toxin Levels in Flax Seeds
| Mycotoxin | Farming Method | Finding | Reference |
| Alternaria toxins (including AOH and AME) | Organic | Higher concentrations found in positive organic samples compared to conventional. | |
| Conventional | Lower concentrations compared to organic samples. |
Table 3: AOH and AME Levels in Wheat Grains (µg/kg) - Note: This study did not differentiate between organic and conventional farming.
| Mycotoxin | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |
| This compound (AOH) | 3.3 | 5.3 | |
| This compound Monomethyl Ether (AME) | 2.2 | 2.3 |
Experimental Protocols
The quantification of AOH and AME in food matrices is predominantly carried out using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. A typical experimental workflow is outlined below.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common sample preparation technique.
-
Homogenization: A representative sample of the food product is homogenized to a fine powder or paste.
-
Extraction: A known weight of the homogenized sample (e.g., 2-5 g) is placed in a centrifuge tube. An extraction solvent, typically acetonitrile (B52724) with a small percentage of an acid like formic acid, is added.
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce liquid-liquid partitioning. The tube is shaken vigorously and then centrifuged.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a dSPE sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract Preparation: The cleaned supernatant is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample extract is injected into a liquid chromatograph. The separation of AOH and AME is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for AOH and AME.
-
Quantification: The concentration of each mycotoxin in the sample is determined by comparing the peak area of the analyte to that of a calibration curve prepared with certified reference standards. The use of isotopically labeled internal standards is recommended for the most accurate quantification.
Signaling Pathway and Mechanism of Action
This compound exerts its toxic effects primarily by acting as a topoisomerase poison. Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. By inhibiting the activity of topoisomerase I and II, AOH leads to the accumulation of DNA strand breaks. This DNA damage triggers a cellular stress response, leading to cell cycle arrest and, in some cases, apoptosis (programmed cell death).
Caption: this compound-induced DNA damage response pathway.
Conclusion
The available scientific evidence indicates that both organic and conventional foods can be contaminated with this compound and its derivatives. The levels of these mycotoxins are influenced by various factors, including agricultural practices, environmental conditions, and storage. While organic farming practices eliminate the use of synthetic pesticides, they do not inherently prevent fungal growth and mycotoxin production. In fact, the absence of fungicides may in some instances lead to higher levels of Alternaria toxins in organic produce.
For researchers and professionals in drug development, it is crucial to be aware of the potential for AOH and AME contamination in raw materials derived from agricultural sources, regardless of their organic or conventional status. The toxicological profile of this compound, particularly its ability to induce DNA damage, underscores the importance of continued monitoring and research into its long-term health effects. The detailed experimental protocols and understanding of the signaling pathways provided in this guide serve as a valuable resource for these endeavors.
Bridging the Gap: Assessing the In Vivo Relevance of In Vitro Findings on Alternariol Toxicity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The mycotoxin alternariol (AOH), a common contaminant in fruits, vegetables, and cereals, has been the subject of numerous toxicological studies.[1] While in vitro assays provide valuable insights into its cytotoxic, genotoxic, and endocrine-disrupting potential, a critical question remains: how well do these findings translate to a whole-organism (in vivo) context? This guide provides a comprehensive comparison of in vitro and in vivo data on AOH toxicity, offering detailed experimental protocols and visual representations of key signaling pathways to aid researchers in navigating the complexities of AOH risk assessment.
Data Presentation: A Comparative Overview of this compound Toxicity
The following tables summarize quantitative data from key in vitro and in vivo studies, facilitating a direct comparison of AOH's toxicological profile across different experimental systems.
Table 1: In Vitro Cytotoxicity of this compound (AOH)
| Cell Line | Assay | Endpoint | Concentration (µM) | Incubation Time (h) | Reference |
| Human colon adenocarcinoma (Caco-2) | MTT | IC50 | 3.125 - 100 | 24 | [2] |
| Human colon adenocarcinoma (Caco-2) | Neutral Red | EC50 | 18.71 µg/mL | 24 | [3] |
| Human hepatocellular carcinoma (HepG2) | PI Staining | EC50 | 11.68 ± 4.05 µg/mL | 24 | [3][4] |
| Human epidermoid carcinoma (KB, KBv200) | Not Specified | IC50 | 3.12 - 3.17 µg/mL | Not Specified | [2] |
| Swine intestinal epithelial cells (IPEC-1) | Not Specified | IC50 | 10.5 | Not Specified | [5] |
Table 2: In Vitro Genotoxicity of this compound (AOH)
| Cell Line | Assay | Endpoint | Concentration (µM) | Observations | Reference |
| Human hepatocellular carcinoma (HepG2) | γH2AX | DNA double-strand breaks | 10 | Significant increase in γH2AX expression | [6] |
| Human colon adenocarcinoma (Caco-2) | Comet Assay | DNA strand breaks | Not Specified | Induction of DNA damage | [2] |
| Chinese hamster lung fibroblast (V79) | HPRT | Gene mutations | 10 | Mutagenic effects | [2] |
| Mouse lymphoma (L5178Y tk +/-) | MLA | Gene mutations | 10 | Mutagenic effects | [2] |
Table 3: In Vivo Toxicity and Genotoxicity of this compound (AOH)
| Animal Model | Route of Administration | Dose | Duration | Key Findings | Reference |
| NMRI Mice | Oral gavage | Up to 2000 mg/kg | Single dose | No overt toxicity observed. Low systemic absorption. | [2][7] |
| NMRI Mice | Oral gavage | 3 x 2000 mg/kg (0, 24, 45 h) | 48 hours | No genotoxic effect in bone marrow (micronucleus test) or liver (comet assay). | [7] |
| Sprague-Dawley Rats | Oral gavage | 5.51, 10.03, 22.05 µg/kg bw/day | 28 days | Histopathological lesions in liver, kidney, and spleen. Potential for cumulative genetic mutations at the highest dose. | [8] |
| Pigs | Oral | 2 mg/kg bw | Single dose | Low absolute oral bioavailability (15%). | [9] |
Table 4: In Vitro Endocrine Disruption by this compound (AOH)
| Assay System | Endpoint | Concentration | Key Findings | Reference |
| Estrogen Responsive Reporter Gene Assay | Estrogenic activity | Not Specified | Weak estrogenic response. | [10] |
| H295R Steroidogenesis Assay | Hormone production | 1000 ng/ml (3.87 µM) | Significant increase in estradiol (B170435) and progesterone (B1679170) production. Upregulation of genes involved in steroidogenesis (e.g., CYP19). | [10] |
| Progestagen Reporter Gene Assay | Progestagenic activity | Not Specified | Synergistically increased progesterone binding. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Assays
1. MTT Cytotoxicity Assay
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of AOH or vehicle control for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Comet Assay (Single Cell Gel Electrophoresis)
-
Principle: The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
-
Protocol Outline:
-
Prepare a single-cell suspension from the treated and control cultures.
-
Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Place the slides in an electrophoresis chamber filled with alkaline buffer (pH > 13) to unwind the DNA.
-
Apply an electric field to allow the fragmented DNA to migrate.
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).
-
Visualize and score the comets using a fluorescence microscope and specialized software.
-
3. γH2AX In-Cell Western Assay
-
Principle: This assay quantifies the phosphorylation of histone H2AX at serine 139 (γH2AX), a key early event in the cellular response to DNA double-strand breaks (DSBs). The amount of γH2AX is a sensitive marker of genotoxicity.
-
Protocol Outline:
-
Seed cells in a 96-well plate and treat them with AOH or control compounds.
-
Fix the cells with formaldehyde (B43269) and permeabilize them with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with a primary antibody specific for γH2AX.
-
Wash the cells and incubate them with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Quantify the fluorescence intensity of γH2AX and the DNA stain using an imaging cytometer or a microplate reader.
-
Normalize the γH2AX signal to the DNA content to account for differences in cell number.
-
4. H295R Steroidogenesis Assay
-
Principle: The human adrenocortical carcinoma cell line H295R expresses all the key enzymes necessary for steroidogenesis. This assay measures the production of steroid hormones, such as estradiol and testosterone, to assess the potential of a chemical to interfere with hormone synthesis.
-
Protocol Outline:
-
Culture H295R cells in a multi-well plate.
-
Expose the cells to various concentrations of AOH or control substances for a defined period (e.g., 48 hours).
-
Collect the cell culture medium.
-
Quantify the levels of specific steroid hormones (e.g., estradiol, testosterone, progesterone) in the medium using techniques such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Concurrently, assess cell viability to distinguish between specific effects on steroidogenesis and general cytotoxicity.
-
In Vivo Assays
1. Rodent Micronucleus Test (OECD 474)
-
Principle: This in vivo test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in the bone marrow of treated animals indicates genotoxicity.
-
Protocol Outline:
-
Administer AOH to rodents (typically mice or rats) via a relevant route of exposure (e.g., oral gavage) at multiple dose levels. A positive control (e.g., a known mutagen) and a vehicle control are included.
-
After a specific time interval (e.g., 24 and 48 hours after the last administration), humanely euthanize the animals.
-
Collect bone marrow from the femur or tibia.
-
Prepare bone marrow smears on microscope slides.
-
Stain the slides to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Score the number of micronucleated PCEs (MN-PCEs) per a predetermined number of PCEs (e.g., 2000) for each animal.
-
The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
Mandatory Visualization
The following diagrams illustrate key cellular pathways and experimental workflows relevant to understanding this compound toxicity.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nucro-technics.com [nucro-technics.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 9. oecd.org [oecd.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparison of different analytical techniques for alternariol detection
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of alternariol, a mycotoxin produced by Alternaria fungi, is crucial for food safety, toxicological studies, and quality control in drug development. This guide provides a comprehensive comparison of the principal analytical techniques used for this compound quantification, offering a detailed examination of their performance, methodologies, and underlying principles.
This publication delves into the specifics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, it touches upon emerging rapid screening methods like Lateral Flow Immunoassays (LFIA) and biosensors. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing workflows, this guide aims to equip professionals with the necessary information to select the most appropriate analytical strategy for their specific research and regulatory needs.
At a Glance: Method Comparison
The choice of an analytical technique for this compound detection hinges on a balance between sensitivity, selectivity, throughput, cost, and the specific requirements of the analysis. While LC-MS/MS is often considered the gold standard for its high sensitivity and specificity, other methods like HPLC-UV and ELISA offer practical advantages for different applications.
| Feature | LC-MS/MS | HPLC-UV | ELISA |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection | Chromatographic separation followed by UV absorbance detection | Antigen-antibody binding |
| Selectivity | Very High | Moderate to High | High (Toxin-specific) |
| Sensitivity | Very High (ng/kg to µg/kg) | Moderate (µg/kg to mg/kg) | High (ng/mL to µg/mL) |
| Multi-Toxin Analysis | Excellent | Possible, but can be challenging | Typically single-toxin |
| Throughput | Moderate | Moderate | High |
| Cost | High (instrumentation and maintenance) | Moderate | Low (per sample) |
| Expertise Required | High | Moderate | Low to Moderate |
| Confirmation | Yes (structural information) | Limited (retention time) | No (screening tool) |
Performance Data Summary
The following tables summarize the quantitative performance data for the different analytical methods based on published studies. It is important to note that performance characteristics can vary depending on the specific toxin, matrix, and laboratory conditions.
Table 1: LC-MS/MS Performance Data for this compound Detection
| Matrix | LOD | LOQ | Recovery (%) | Precision (RSD %) | Reference |
| Tomato-based products | 0.7 - 1.4 ng/g | 1.75 - 3.5 ng/g | > 80% | ≤ 9% (repeatability), ≤ 15% (intermediate reproducibility) | [1][2] |
| Wheat | 0.19 µg/kg | - | 74 - 112% | < 7.0% (intermediate precision) | [3] |
| Barley | - | 0.16 µg/kg (for AME) | 96 - 107% | - | [3] |
| Edible and medicinal herbs | 0.25 - 12.25 µg/kg | 0.5 - 25 µg/kg | 61.6 - 118.6% | < 15% | [4] |
| Urine | < 0.053 ng/mL | - | 94 - 111% | - | [5] |
| Capillary blood | < 0.029 ng/mL | - | 94 - 111% | - | [5] |
| Feces | < 0.424 ng/g | - | 94 - 111% | - | [5] |
| Tomato Juice & Sesame Oil | - | 1.1 - 2.8 µg/kg | 92.5 - 106.2% | - | [6] |
| Tomato Sauce | - | 0.6 - 18 ng/g | 75 - 100% | 9 - 44% (intermediate precision) | [7] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, AME: this compound monomethyl ether
Table 2: HPLC-UV Performance Data for this compound Detection
Comprehensive quantitative data for a range of Alternaria toxins by HPLC-UV is limited in recent literature, with LC-MS/MS being the predominant method. HPLC-UV is more commonly used for mycotoxins that exhibit strong UV absorbance and are present at higher concentrations.[8]
Table 3: ELISA Performance Data for this compound Detection
| Matrix | LOD | IC50 | Recovery (%) | Reference |
| Wheat | 3.49 ng/mL (Sensitivity) | - | 97.5 - 114.4% | [9] |
| Grain | - | Detection Range: 0.45 - 7.5 ppb | - | [10] |
| Bread | 2.4 ± 0.6 ng/g | 15.2 ± 2.6 ng/g | > 75% | [11] |
| Bran | 8.4 ± 1.2 ng/g | 52.8 ± 10.8 ng/g | > 75% | [11] |
| Beer | 0.18 µg/L | - | - | [11] |
| Edible Oils | 0.02 ng/mL | - | 63.9 - 114.1% | [11] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of analytical techniques. Below are representative protocols for the key methods discussed.
LC-MS/MS Protocol for this compound in Tomato Products
This protocol is a simplified example for the analysis of this compound in tomato-based products.[1][2]
-
Sample Preparation:
-
Homogenize a representative portion of the sample (e.g., 5 g of tomato paste).
-
Add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound) to the homogenized sample.[1]
-
Extract the toxins using an appropriate solvent mixture (e.g., 10 mL of acetonitrile (B52724)/water/formic acid; 84/16/1 v/v/v).
-
Vortex the mixture vigorously and centrifuge to separate the solid particles.
-
The supernatant can be directly injected or subjected to a clean-up step.
-
-
Clean-up (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) clean-up is often employed.[1]
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a polar solvent to remove interferences.
-
Elute the analytes with a less polar solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[1]
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), both often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for UHPLC systems.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).
-
Ionization Source: Electrospray ionization (ESI) is the most common technique, often operated in negative ion mode for this compound.[1]
-
Detection Mode: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[1]
-
-
Quantification:
-
Quantification is typically performed using a matrix-matched calibration curve or by the internal standard method to compensate for matrix effects.
-
HPLC-UV Protocol for this compound (General)
This protocol provides a general outline for the analysis of this compound using HPLC with UV detection.
-
Sample Preparation:
-
Extraction is similar to the LC-MS/MS protocol, typically using a solvent like methanol or acetonitrile mixed with water.
-
A clean-up step using SPE is highly recommended to reduce matrix interference, which is more critical for HPLC-UV than for LC-MS/MS.
-
-
Chromatographic Separation:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient mobile phase, for instance, a mixture of water (with a pH modifier like formic acid) and acetonitrile.[8]
-
-
UV Detection:
-
The UV detector is set to a wavelength where this compound shows maximum absorbance (e.g., around 258 nm).
-
-
Quantification:
-
Quantification is performed using an external calibration curve prepared with this compound standards.
-
Competitive ELISA Protocol for this compound
This protocol outlines the general steps for a competitive ELISA.[8][12]
-
Plate Coating: Microtiter plate wells are pre-coated with a capture antibody specific to this compound.
-
Sample/Standard Incubation: The prepared sample extract or standard solutions of this compound are added to the wells, along with a known amount of enzyme-conjugated this compound. The free this compound in the sample/standard and the enzyme-conjugated this compound compete for binding to the capture antibody.
-
Washing: The plate is washed to remove any unbound components.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
-
Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve generated from the standard solutions.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins this compound, this compound Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of analytical methods to study the effect of malting on levels of free and modified forms of Alternaria mycotoxins in barley - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound ELISA Kit - Creative Diagnostics [creative-diagnostics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. food.r-biopharm.com [food.r-biopharm.com]
Validating the Gatekeepers: A Comparative Guide to Enzymes in the Alternariol Biosynthetic Pathway
For researchers, scientists, and drug development professionals, understanding the intricate enzymatic machinery behind mycotoxin production is paramount for developing effective control strategies and potential therapeutic interventions. This guide provides a comparative analysis of the key enzymes validated in the alternariol (AOH) biosynthetic pathway, supported by experimental data from pivotal studies.
This compound, a polyketide mycotoxin produced by fungi of the Alternaria genus, is a common contaminant of food and feed, posing potential health risks.[1] The elucidation of its biosynthetic pathway has identified a dedicated gene cluster encoding the enzymatic cascade responsible for its synthesis and subsequent modification. This guide focuses on the core and tailoring enzymes within this pathway, presenting a consolidated overview of their validated roles and the quantitative impact of their manipulation.
Core Biosynthetic Enzyme: The Polyketide Synthase
The initiation of this compound biosynthesis is governed by a non-reducing polyketide synthase (NR-PKS). Experimental evidence has unequivocally identified PksI (also known as SnPKS19 in Parastagonospora nodorum) as the cornerstone enzyme responsible for the synthesis of the AOH polyketide backbone.[2][3][4]
Experimental Validation of PksI Function
The primary methods for validating the function of PksI have been gene knockout via RNA interference (RNAi) or CRISPR/Cas9-mediated gene inactivation, and heterologous expression in a non-native host. These studies have demonstrated that the absence or silencing of the pksI gene leads to a significant reduction or complete abolishment of AOH production.
| Enzyme | Organism | Experimental Approach | Key Finding | Reference |
| PksJ (early study) | Alternaria alternata | RNAi silencing | ~50-fold reduction in AOH levels in the transformant compared to wildtype. | [1] |
| PksI | Alternaria alternata | CRISPR/Cas9-mediated gene inactivation | Deletion of pksI resulted in a strain with reduced virulence and inability to produce AOH. | [4] |
| SnPKS19 (PksI homolog) | Parastagonospora nodorum | Targeted genetic disruption & Heterologous expression | Disruption of SnPKS19 abolished AOH production. Heterologous expression in Aspergillus nidulans was sufficient for AOH biosynthesis. | [2] |
| PksI | Alternaria alternata | Heterologous expression | Heterologous expression of PksI alone in Aspergillus oryzae was sufficient for AOH biosynthesis. | [4] |
Key Tailoring Enzymes: Modifying the Core Structure
Following the synthesis of the AOH core, a series of tailoring enzymes modify the molecule to produce derivatives such as this compound-9-methyl ether (AME).
O-Methyltransferase (OmtI)
The methylation of AOH to form AME is catalyzed by an O-methyltransferase , identified as OmtI .[4][5][6] An earlier study had also isolated an this compound-O-methyltransferase from A. alternata and characterized its activity.[1]
Experimental Validation of OmtI Function
Co-expression studies have been instrumental in confirming the role of OmtI. When pksI and omtI are expressed together in a heterologous host, the production of AME is observed.
| Enzyme | Organism | Experimental Approach | Key Finding | Reference |
| OmtI | Alternaria alternata | Co-expression with PksI in Aspergillus oryzae | Co-expression resulted in the production of AME. | [4] |
| Putative methyl transferase | Alternaria alternata | Located in the vicinity of pksJ | Suggested to be responsible for AME formation. | [1] |
Other Tailoring Enzymes
The AOH gene cluster also contains genes encoding other tailoring enzymes, including a monooxygenase (MoxI) , a short-chain dehydrogenase (SdrI) , and a putative extradiol dioxygenase (DoxI) .[4][5] These enzymes are involved in the biosynthesis of further AOH derivatives. Co-expression of pksI with different combinations of these tailoring enzymes has led to the production of 4-hydroxy-alternariol monomethyl ether (4-OH-AME), altenusin (B1665734) (ALN), and altenuene (B161505) (ALT).[4]
Regulatory Control: The Transcriptional Activator
The expression of the AOH biosynthetic genes is controlled by a specific transcription factor. AohR (also referred to as AltR) has been identified as a key transcriptional regulator.[1][4]
Experimental Validation of AohR Function
Gene deletion and overexpression studies have confirmed the regulatory role of AohR.
| Regulator | Organism | Experimental Approach | Key Finding | Reference |
| AltR | Alternaria alternata | RNAi silencing | Downregulation of altR caused a large decrease in this compound formation. | [1] |
| AohR | Alternaria alternata | Deletion and Overexpression | Deletion of aohR led to reduced pksI expression and delayed AOH production. Overexpression led to increased pksI expression and AOH production. | [4] |
Experimental Protocols
Gene Knockout via RNA Interference (RNAi)
A common method for downregulating gene expression involves constructing an RNAi vector containing a hairpin cassette targeting the gene of interest. This vector is then transformed into the fungal protoplasts. The expression of the hairpin RNA leads to the degradation of the target mRNA, resulting in reduced protein levels and, consequently, a decrease in the production of the corresponding metabolite. Quantitative real-time PCR (qRT-PCR) is used to confirm the downregulation of the target gene's transcript levels.[1]
CRISPR/Cas9-Mediated Gene Inactivation
For complete gene knockout, the CRISPR/Cas9 system offers a precise and efficient tool. This method involves the co-transformation of the fungus with a plasmid expressing the Cas9 nuclease and a guide RNA (gRNA) specific to the target gene. The Cas9-gRNA complex introduces a double-strand break at the target locus, which is then repaired by the cell's non-homologous end-joining pathway, often resulting in small insertions or deletions that disrupt the gene's open reading frame. Successful gene inactivation is confirmed by PCR and sequencing of the target locus, followed by metabolite analysis to observe the effect on AOH production.[4]
Heterologous Expression
To confirm the minimal enzymatic machinery required for biosynthesis, the genes of interest are cloned into an expression vector under the control of a strong, inducible promoter. This construct is then introduced into a heterologous fungal host, such as Aspergillus oryzae, which does not naturally produce the metabolite. The transformed fungus is then cultured under inducing conditions, and the culture supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the production of the expected compound(s).[4]
Visualizing the Pathway and Experimental Logic
Caption: The this compound biosynthetic pathway highlighting key enzymes and regulatory control.
Caption: Experimental workflows for validating enzyme function in the this compound pathway.
References
- 1. Identification of a Polyketide Synthase Required for this compound (AOH) and this compound-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound as virulence and colonization factor of Alternaria alternata during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Natural resorcylic lactones derived from this compound [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
Alternariol's Double-Edged Sword: A Comparative Analysis of its Anticancer Effects on Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of existing literature reveals the potent and varied anticancer properties of alternariol (AOH), a mycotoxin produced by Alternaria fungi. This guide provides a comparative analysis of AOH's effects across a spectrum of cancer cell lines, offering researchers, scientists, and drug development professionals a consolidated resource supported by experimental data. The findings highlight AOH's ability to induce cytotoxicity, trigger programmed cell death (apoptosis), and halt the proliferation of cancer cells through various mechanisms, indicating its potential as a chemotherapeutic agent.
Unveiling the Cytotoxic Power: A Quantitative Comparison
This compound and its derivative, this compound monomethyl ether (AME), have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | Compound | IC50/EC50 (µg/mL) | IC50/EC50 (µM) | Incubation Time (h) | Reference |
| HCT116 | Human Colon Carcinoma | AOH | - | 25-200 | - | [1] |
| HCT116 | Human Colon Carcinoma | AME | 31 | - | 24 | [2][3] |
| HT-29 | Human Colon Carcinoma | AOH | 18 | - | 24 | [2][3] |
| Caco-2 | Human Colon Carcinoma | AOH | 19 | 3.125-100 | - | [1][2][3] |
| HepG2 | Human Hepatocellular Carcinoma | AOH | 7.93-15.98 | - | - | [2][3] |
| HepG2 | Human Hepatocellular Carcinoma | AME | 4-5 | - | - | [2][3] |
| KB | Human Epidermoid Carcinoma | AOH | 3.12-3.17 | - | - | [1] |
| KBv200 | Human Epidermoid Carcinoma | AOH | 3.12-3.17 | - | - | [1] |
| KB | Human Epidermoid Carcinoma | AME | 4.82-4.94 | - | - | [1] |
| KBv200 | Human Epidermoid Carcinoma | AME | 4.82-4.94 | - | - | [1] |
| IPEC-1 | Porcine Intestinal Epithelial | AME | - | 10.5 | - | [4] |
| PANC-1 | Human Pancreatic Cancer | Alternol | Dose-dependent inhibition | - | - | [5] |
| BxPC3 | Human Pancreatic Cancer | Alternol | Dose-dependent inhibition | - | - | [5] |
| MCF-7 | Human Breast Cancer | A. tenuissima extract | 55.53 | - | - | [6] |
Delving into the Mechanisms: How this compound Combats Cancer
This compound employs a multi-pronged attack to inhibit cancer cell growth. The primary mechanisms include the induction of oxidative stress, cell cycle arrest, and apoptosis.[1][7]
Oxidative Stress: AOH has been shown to augment the generation of reactive oxygen species (ROS) in cancer cells.[1] This increase in ROS can lead to mitochondrial dysfunction and subsequent cytotoxic effects, as observed in human colon carcinoma (HCT116) and CaCo-2 cells.[1]
Cell Cycle Arrest: AOH can interfere with the normal progression of the cell cycle, forcing cancer cells to halt their division. Studies have shown that AOH can induce cell cycle arrest at the G0/G1 phase in porcine endometrial cancer cells and at the G2/M phase in RAW 264.7 macrophage cells.[1] This is often achieved by modulating the activity of cyclins and cyclin-dependent kinases (CDKs).[7] In pancreatic cancer cells (PANC-1 and BxPC3), a related compound, alternol, induced S phase arrest.[5][8]
Apoptosis: A key mechanism of AOH's anticancer activity is the induction of apoptosis, or programmed cell death. This is often triggered through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[9] In pancreatic cancer cells, alternol was found to activate caspase 3 and upregulate the expression of p53 and p21, while downregulating the anti-apoptotic protein Bcl-2.[5] The activation of the p53 pathway, a critical tumor suppressor, plays a significant role in AOH-induced DNA damage response and apoptosis.[1][10]
Signaling Pathways Targeted by this compound
The anticancer effects of this compound are mediated through the modulation of several key signaling pathways.
References
- 1. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cytotoxic Effects of this compound, this compound Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]
- 3. Cytotoxic Effects of this compound, this compound Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth inhibition and apoptosis induction by alternol in pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of this compound monomethyl ether-induced mitochondrial apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Reproducibility of Alternariol-Induced Apoptosis Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alternariol (AOH), a mycotoxin produced by Alternaria fungi, is a common contaminant in fruits, vegetables, and cereals.[1][2][3] A growing body of research has focused on its potential anticancer effects, primarily through the induction of apoptosis. However, the reproducibility of these findings across different studies is crucial for its consideration as a potential chemotherapeutic agent. This guide provides a comparative analysis of published data on AOH-induced apoptosis, focusing on quantitative data, experimental protocols, and the underlying signaling pathways to aid researchers in assessing the consistency of these studies.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric for assessing the cytotoxic potential of a compound. The following table summarizes the reported IC50 and EC50 values for this compound (AOH) and its derivative, this compound monomethyl ether (AME), across various human cell lines. The data reveals a degree of variability, which can be attributed to differences in cell lines, exposure times, and assay methodologies.
| Mycotoxin | Cell Line | Exposure Time (h) | Assay Method | IC50/EC50 Value | Reference |
| AOH | HepG2 (Hepatocytes) | 24 | Flow Cytometry (PI) | 7.93–15.98 µg/mL | (Hessel-Pras et al., 2019) cited in[4][5] |
| AOH | HepG2 (Hepatocytes) | 24 | Not Specified | 11.68 ± 4.05 µg/mL | [4][5] |
| AOH | Caco-2 (Intestinal Epithelial) | 24 | Not Specified | 18.71 µg/mL | [4][5] |
| AOH | HT-29 (Colon Carcinoma) | 24 | Flow Cytometry | 18 µg/mL | (Bensassi et al., 2012) cited in[4][5] |
| AOH | KB (Epidermoid Carcinoma) | Not Specified | Not Specified | 3.12–3.17 µg/mL | (Tan et al., 2008) cited in[1] |
| AOH | KBv200 (Epidermoid Carcinoma) | Not Specified | Not Specified | 3.12–3.17 µg/mL | (Tan et al., 2008) cited in[1] |
| AME | HepG2 (Hepatocytes) | 24 | Not Specified | 5.07 ± 0.52 µg/mL | [4][5] |
| AME | Caco-2 (Intestinal Epithelial) | Not Specified | Not Specified | 6-23 µg/mL | [4][5] |
| AME | HCT116 (Colon Carcinoma) | 24 | Flow Cytometry | 31 µg/mL | (Bensassi et al., 2011) cited in[4][5] |
| AME | IPEC-1 (Swine Intestinal) | Not Specified | Not Specified | 10.5 µM | [6][7] |
| AME | KB (Epidermoid Carcinoma) | Not Specified | Not Specified | 4.82–4.94 µg/mL | (Tan et al., 2008) cited in[1] |
| AME | KBv200 (Epidermoid Carcinoma) | Not Specified | Not Specified | 4.82–4.94 µg/mL | (Tan et al., 2008) cited in[1] |
Table 1: Comparative Cytotoxicity of this compound (AOH) and this compound Monomethyl Ether (AME)
Key Signaling Pathways in AOH-Induced Apoptosis
This compound has been shown to induce apoptosis through multiple signaling pathways, with the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial (intrinsic) pathway being central to its mechanism.[1][3][8]
AOH-Induced Intrinsic Apoptosis Pathway
AOH treatment leads to an increase in intracellular ROS, which in turn triggers a cascade of events culminating in programmed cell death.[1][9] This includes the activation of p53, a tumor suppressor protein, and the opening of the mitochondrial permeability transition pore (PTP).[8] The loss of mitochondrial membrane potential (ΔΨm) results in the release of pro-apoptotic factors like cytochrome c, which then activate caspase-9 and the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][10] The pro-apoptotic protein Bax has also been implicated in mediating these mitochondrial alterations.[8]
Caption: AOH-induced intrinsic apoptosis pathway.
Standardized Experimental Workflow
To enhance the reproducibility of studies on AOH-induced apoptosis, a standardized experimental workflow is recommended. This workflow should encompass initial cytotoxicity screening followed by more detailed mechanistic assays.
Caption: Recommended experimental workflow.
Detailed Experimental Protocols
Consistent and detailed reporting of experimental protocols is fundamental for reproducibility. Below are generalized protocols for key assays used in the assessment of AOH-induced apoptosis, based on methodologies cited in the reviewed literature.
Cell Viability Assay (e.g., AlamarBlue)
-
Cell Seeding: Plate cells (e.g., 184A1 mammary gland epithelial cells) in a 96-well plate at a suitable density and allow them to adhere overnight.[11]
-
Treatment: Expose the cells to a range of AOH concentrations for 24 and 48 hours.[11]
-
Reagent Incubation: Add AlamarBlue reagent to each well and incubate for a specified period.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength.
-
Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.[11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture cells (e.g., Caco-2) and treat with sub-cytotoxic concentrations of AOH (e.g., 15, 30, and 60 µM) for 24 and 48 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
-
Sample Preparation: Treat embryos or cells with the desired concentrations of AOH.[9][12]
-
Fixation and Permeabilization: Fix the samples in 4% paraformaldehyde and then permeabilize to allow entry of the labeling reagents.[9][12]
-
Labeling: Incubate the samples with the TUNEL reaction mixture, which contains TdT and labeled dUTP, according to the kit manufacturer's protocol.[9][12]
-
Detection: Visualize the labeled, apoptotic cells using fluorescence microscopy.[9]
-
Quantification: Count the number of TUNEL-positive cells to determine the apoptotic index.[9]
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Expose cells to AOH for the desired time.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2′,7′-dichlorofluorescin diacetate (DCFDA).[9]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Lyse AOH-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., p53, Bax, caspase-3, PARP1) followed by incubation with a corresponding secondary antibody.[11][13]
-
Detection: Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence) and quantify the band intensities.
By adhering to detailed and standardized protocols and being mindful of the inherent variability across different biological systems, researchers can contribute to a more robust and reproducible body of evidence regarding the apoptotic effects of this compound. This will be critical in determining its future potential in drug development.
References
- 1. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induce toxicity via cell death and mitochondrial damage on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of this compound, this compound Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cytotoxic Effects of this compound, this compound Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell death induced by the Alternaria mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound exerts embryotoxic and immunotoxic effects on mouse blastocysts through ROS-mediated apoptotic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of this compound monomethyl ether-induced mitochondrial apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Non-embryotoxic dosage of this compound aggravates ochratoxin A-triggered deleterious effects on embryonic development through ROS-dependent apoptotic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Alternariol and Other Topoisomerase Inhibitors: Mechanisms, Potency, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mycotoxin alternariol with established topoisomerase inhibitors, including etoposide, doxorubicin, and camptothecin (B557342). The focus is on their respective mechanisms of action, inhibitory potencies, and the experimental protocols used for their characterization.
Mechanism of Action: A Tale of Two Poisons
Topoisomerase inhibitors are broadly classified based on their mechanism of action and the type of topoisomerase they target. Topoisomerase I creates transient single-strand breaks to relieve DNA torsional stress, while topoisomerase II generates transient double-strand breaks. Inhibitors that trap the enzyme-DNA covalent complex are termed "poisons," as they convert the essential enzyme into a DNA-damaging agent, ultimately leading to cell cycle arrest and apoptosis.
This compound (AOH) , a mycotoxin produced by Alternaria fungi, functions as a dual inhibitor of both topoisomerase I and II. It acts as a topoisomerase poison by stabilizing the covalent DNA-topoisomerase complex, which prevents the re-ligation of the DNA strand(s). This leads to the accumulation of DNA strand breaks.[1][2][3][4] Some evidence suggests that this compound preferentially targets the topoisomerase IIα isoform.[1][2][3][4][5]
Etoposide , a semi-synthetic derivative of podophyllotoxin, is a well-characterized topoisomerase II poison. It specifically inhibits the re-ligation step of the topoisomerase II catalytic cycle, leading to the accumulation of stable enzyme-linked double-strand DNA breaks.
Doxorubicin , an anthracycline antibiotic, also targets topoisomerase II. Its mechanism is twofold: it intercalates into DNA and it stabilizes the topoisomerase II-DNA cleavage complex, preventing the resealing of the double-strand break.[6]
Camptothecin and its analogs are specific inhibitors of topoisomerase I. They bind to the covalent topoisomerase I-DNA complex, preventing the re-ligation of the single-strand break and trapping the enzyme on the DNA.[7]
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-free enzyme assays or by their cytotoxic effects on cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, and the assay method used.
| Compound | Target Topoisomerase(s) | Reported IC50 / Inhibitory Concentration (Cell-Free Assay) | Reported Cytotoxicity (IC50) |
| This compound | Topoisomerase I & II | Initial inhibitory concentration for Topo IIα: ~10 µM; for Topo IIβ: ~50 µM[5] | Varies by cell line, cytotoxic effects observed in the low micromolar range[8] |
| Etoposide | Topoisomerase II | ~58-79 µM (DNA cleavage assay) | Varies significantly by cell line, often in the low micromolar to nanomolar range[9][10] |
| Doxorubicin | Topoisomerase II | Not consistently reported in direct comparison | Varies by cell line, typically in the nanomolar to low micromolar range[11] |
| Camptothecin | Topoisomerase I | ~0.3-1 µM (DNA relaxation assay) | Varies by cell line, often in the nanomolar range[12] |
Disclaimer: The IC50 values presented are compiled from various sources and may not be directly comparable due to differing experimental methodologies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of topoisomerase inhibitors. Below are representative protocols for key in vitro assays.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the covalent topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin)
-
ATP solution
-
Test compound (e.g., this compound, Etoposide) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution (e.g., 1% SDS, 10 mM EDTA)
-
Proteinase K
-
Agarose (B213101) gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel loading buffer
Procedure:
-
Prepare reaction mixtures on ice. To each tube, add assay buffer, supercoiled plasmid DNA, and ATP.
-
Add the test compound at various concentrations. Include a positive control (e.g., etoposide) and a no-drug control.
-
Initiate the reaction by adding human topoisomerase IIα.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution followed by proteinase K.
-
Incubate at a suitable temperature (e.g., 45°C) to allow for protein digestion.
-
Add gel loading buffer to each reaction and load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel with a DNA stain and visualize under UV light. An increase in the linear DNA band indicates topoisomerase II poisoning activity.[1][5][13][14]
Topoisomerase I-Mediated DNA Relaxation Assay
This assay measures the inhibition of topoisomerase I's ability to relax supercoiled DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compound (e.g., this compound, Camptothecin) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution (e.g., 1% SDS, 10 mM EDTA, and a tracking dye)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel loading buffer
Procedure:
-
Prepare reaction mixtures on ice. To each tube, add assay buffer and supercoiled plasmid DNA.
-
Add the test compound at various concentrations. Include a positive control (e.g., camptothecin) and a no-drug control.
-
Initiate the reaction by adding human topoisomerase I.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Stain the gel and visualize under UV light. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the no-drug control.[15][16][17]
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways and experimental workflows discussed.
Caption: Mechanism of Topoisomerase II Poisons.
Caption: General Workflow for Topoisomerase Inhibition Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound acts as a topoisomerase poison, preferentially affecting the IIalpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide | Oncohema Key [oncohemakey.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. inspiralis.com [inspiralis.com]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
validation of the antibacterial activity of alternariol against pathogenic strains
A Comparative Analysis of its In Vitro Activity and Mechanism of Action
For researchers, scientists, and drug development professionals, the emergence of antibiotic resistance is a critical challenge. The exploration of novel antimicrobial compounds is paramount. Alternariol (AOH), a mycotoxin produced by fungi of the Alternaria genus, has demonstrated significant antibacterial activity against a range of pathogenic bacteria. This guide provides a comprehensive comparison of this compound's antibacterial efficacy with conventional antibiotics, supported by experimental data and detailed methodologies.
Performance Comparison: this compound vs. Standard Antibiotics
The antibacterial activity of this compound has been quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against various pathogenic bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.
The following table summarizes the MIC values of this compound against several key Gram-positive and Gram-negative bacteria and compares them with the MIC values of commonly used antibiotics.
| Bacterial Strain | This compound (AOH) MIC (µg/mL) | Antibiotic | Antibiotic MIC (µg/mL) |
| Gram-Positive | |||
| Methicillin-resistant Staphylococcus aureus (MRSA) | 5[1] | Vancomycin (B549263) | 0.5 - 2[1][2][3][4][5] |
| Enterococcus faecalis | 8[1] | Ampicillin | ≤4[6] |
| Bacillus cereus | 5[1] | Ciprofloxacin (B1669076) | 0.125 - 0.2[7][8][9] |
| Listeria monocytogenes | 10[1] | Gentamicin | 1[10] |
| Gram-Negative | |||
| Vibrio splendidus | 8[1] | Tetracycline | 10[11] |
| Vibrio anguillarum | 10[1] | Oxytetracycline | ≤0.25[12] |
Key Observations:
-
This compound exhibits potent activity against the Gram-positive bacteria tested, with MIC values in the low microgram per milliliter range.[1]
-
Notably, its efficacy against MRSA, a notoriously difficult-to-treat pathogen, is significant.[1] One study reported that at a concentration of 1 µg/mL, this compound produced a larger inhibition zone against MRSA than 5 µg/mL of vancomycin, a standard treatment for MRSA infections.[1]
-
The activity of this compound extends to Gram-negative bacteria, including pathogenic Vibrio species.[1]
Mechanism of Action: Inhibition of Bacterial Topoisomerase
This compound's primary mechanism of antibacterial action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting DNA gyrase, this compound disrupts these critical cellular processes, ultimately leading to bacterial cell death.
The following diagram illustrates the proposed mechanism of action of this compound as a bacterial topoisomerase inhibitor.
Experimental Protocols
The following section details the methodologies used to determine the antibacterial activity of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely used technique to determine the in vitro susceptibility of bacteria to antimicrobial agents.
1. Preparation of Materials:
-
Bacterial Strains: Pure cultures of the pathogenic bacterial strains to be tested.
-
Culture Media: Mueller-Hinton Broth (MHB) is a commonly used medium for susceptibility testing of non-fastidious bacteria.
-
This compound (AOH): A stock solution of known concentration is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then diluted in the broth to the desired starting concentration.
-
Standard Antibiotics: Stock solutions of control antibiotics are prepared similarly.
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.
2. Inoculum Preparation:
-
Select several well-isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
The following diagram outlines the workflow for the broth microdilution assay.
4. Interpretation of Results:
-
After incubation, the plates are examined for visible turbidity.
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
-
A growth control well (containing only broth and bacteria) should show distinct turbidity, while a sterility control well (containing only broth) should remain clear.
Conclusion
The available data strongly suggest that this compound is a promising candidate for further investigation as a novel antibacterial agent. Its potent activity against clinically relevant pathogens, including MRSA, coupled with a distinct mechanism of action targeting bacterial topoisomerases, warrants further preclinical and clinical evaluation. The methodologies outlined in this guide provide a framework for the continued validation and comparison of this compound's antibacterial properties.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Antimicrobial susceptibility and the in vitro postantibiotic effects of vancomycin and ciprofloxacin against Bacillus cereus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Epidemiological cut-off values for Vibrio anguillarum MIC and disc diffusion data generated by standardised methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Alternariol
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of alternariol, a mycotoxin produced by Alternaria fungi. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Assessment and Regulatory Compliance
This compound is a toxic secondary metabolite and should be handled as a hazardous chemical. All waste contaminated with this compound must be treated as hazardous waste. Disposal procedures must comply with all applicable federal, state, and local regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Decontamination and Disposal Protocol
The primary method for the decontamination of this compound-contaminated materials is chemical inactivation using sodium hypochlorite (B82951) (bleach). While specific quantitative data on the direct chemical inactivation of this compound is limited, recommendations for the complete inactivation of other mycotoxins, such as T-2, provide a strong basis for a conservative approach.
Experimental Protocol: Chemical Inactivation of this compound Waste
This protocol is adapted from established procedures for mycotoxin decontamination.
Materials:
-
Freshly prepared 2.5% sodium hypochlorite (NaOCl) solution with 0.25 N sodium hydroxide (B78521) (NaOH). To prepare, dilute standard household bleach (typically 5.25-6% NaOCl) and add NaOH. Consult with your EHS department for precise preparation instructions.
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, and in cases of potential aerosolization, a respirator.
-
Designated hazardous waste containers, clearly labeled "Hazardous Waste: this compound."
Procedure:
-
Liquid Waste:
-
For every 9 parts of this compound-contaminated liquid waste, add 1 part of the 2.5% NaOCl + 0.25 N NaOH solution.
-
Ensure thorough mixing.
-
Allow a minimum contact time of 4 hours for complete inactivation.
-
After the inactivation period, dispose of the treated liquid waste in a designated hazardous waste container. Do not pour down the drain unless explicitly permitted by your institution's EHS and local regulations.
-
-
Solid Waste (e.g., contaminated labware, PPE, absorbent materials):
-
Completely submerge contaminated items in the 2.5% NaOCl + 0.25 N NaOH solution.
-
Ensure a minimum contact time of 4 hours.
-
After decontamination, carefully remove the items from the solution, allowing excess liquid to drain back into the decontamination vessel.
-
Place the decontaminated solid waste in a designated hazardous waste container.
-
-
Work Surfaces and Equipment:
-
Prepare a fresh 1:10 dilution of household bleach in water.
-
Thoroughly wet the contaminated surface with the bleach solution.
-
Allow a contact time of at least 30 minutes.
-
Wipe the surface clean with absorbent material.
-
Rinse the surface with water to remove bleach residue, which can be corrosive.
-
Dispose of all cleaning materials in the designated hazardous waste container.
-
Quantitative Data on Mycotoxin Inactivation
The following table summarizes the recommended conditions for the complete inactivation of various toxins, including the mycotoxin T-2, which serves as a proxy for this compound. A 30-minute exposure time was used for the data below, except where noted.
| Toxin | 2.5% NaOCl + 0.25 N NaOH | 2.5% NaOCl | 1.0% NaOCl | 0.1% NaOCl |
| T-2 Mycotoxin | YES | NO | NO | NO |
| Brevetoxin | YES | YES | NO | NO |
| Microcystin | YES | YES | YES | NO |
| Tetrodotoxin | YES | YES | YES | NO |
| Saxitoxin | YES | YES | YES | YES |
| Palytoxin |
Safeguarding Researchers: A Comprehensive Guide to Handling Alternariol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Alternariol, a mycotoxin that presents significant health risks. Adherence to these procedures is critical to minimize exposure and ensure responsible disposal.
This compound is classified as a hazardous substance, being fatal if swallowed, in contact with skin, or inhaled.[1][2] Therefore, stringent safety protocols must be implemented at every stage of handling, from receipt of the compound to the disposal of waste.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against this compound exposure. The following table summarizes the required PPE and provides specifications for use.
| PPE Category | Item | Specifications and Guidelines |
| Hand Protection | Gloves | Double gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a range of laboratory solvents. However, breakthrough times can vary significantly depending on the solvent, concentration, and glove thickness. For incidental splash contact, immediately remove and replace contaminated gloves. |
| Breakthrough Times for Common Solvents with Nitrile Gloves: | ||
| - Methanol: Breakthrough can occur in less than one minute for thin gloves. For normal use with potential for contact, 11-13 mil thickness with a breakthrough time of approximately 1 hour is recommended. For direct contact or spill cleanup, butyl rubber gloves with a breakthrough time exceeding 4 hours are advised.[2] | ||
| - Acetonitrile: Breakthrough can occur in approximately 1 minute.[1] | ||
| - Dimethyl Sulfoxide (DMSO): Breakthrough times can range from approximately 1.5 to 2 hours for nitrile gloves.[3] | ||
| Respiratory Protection | Respirator | A NIOSH-approved respirator is mandatory when handling powdered this compound or when there is a risk of aerosol generation. For particulates, a respirator with an N95, R95, P95, or higher efficiency filter (e.g., N100, P100) is required.[4][5] N-series filters are not resistant to oil, R-series are somewhat resistant, and P-series are strongly resistant.[5] If organic vapors from solvents are also present, a combination cartridge for both particulates and organic vapors should be used. |
| Body Protection | Lab Coat/Gown | A dedicated lab coat, preferably disposable, should be worn and buttoned completely. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required to protect the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from its arrival in the laboratory to its final disposal is crucial for safety and regulatory compliance.
Receiving and Storage
Upon receipt, the container should be inspected for any signs of damage or leakage in a designated area, preferably within a chemical fume hood. The container must be clearly labeled with the identity of the substance and all appropriate hazard warnings. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Access to the storage area should be restricted to authorized personnel only.
Handling and Experimental Procedures
All handling of powdered this compound must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of the toxic dust. When preparing solutions, add the solvent to the powdered this compound slowly to minimize the generation of dust. Always use the minimum quantity of this compound necessary for the experiment.
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Decontamination and Disposal Plan
Effective decontamination and proper disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination Procedures
In the event of a spill, the area should be immediately evacuated and secured. For small spills of powdered this compound, gently cover the spill with absorbent paper towels to avoid raising dust. For liquid spills, cover with an absorbent material.
The decontamination of surfaces and equipment can be achieved using a freshly prepared solution of sodium hypochlorite (B82951). For mycotoxins such as this compound, a solution of 1% to 2.5% sodium hypochlorite is recommended.[6] A contact time of at least 30 minutes is advised for effective inactivation.[6] Following decontamination, surfaces should be wiped clean with a damp cloth.
Waste Disposal
All waste contaminated with this compound, including used PPE, disposable labware, and contaminated absorbent materials, is considered hazardous waste. This waste must be collected in clearly labeled, sealed containers. Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.[7][8] All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. Empty containers that held this compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded.
The following diagram illustrates the logical relationship for managing this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
